4-Methylthiomorpholine 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-6-2-4-9(7,8)5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCOWMSBOJCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179992 | |
| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-91-3 | |
| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylthiomorpholine-1,1-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiomorpholine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylthiomorpholine 1,1-dioxide
Introduction: The Physicochemical Blueprint of a Molecule
In the landscape of modern drug discovery and development, a molecule's success is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, ultimately influencing its efficacy and safety. A comprehensive understanding of properties such as solubility, lipophilicity, and ionization state is not merely academic; it is a critical prerequisite for rational drug design, enabling researchers to predict a compound's behavior in biological systems and to mitigate developmental attrition. This guide provides a detailed examination of the core physicochemical properties of 4-Methylthiomorpholine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry, framed within the practical context of its determination and its impact on pharmaceutical development.
Molecular Profile: this compound
This compound belongs to the class of cyclic sulfones, which are recognized as important structural motifs in medicinal chemistry due to their metabolic stability and ability to act as hydrogen bond acceptors. The sulfone group's strong electron-withdrawing nature and the cyclic structure impart specific chemical characteristics that are pivotal to its function.
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Chemical Name: this compound
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CAS Number: 25343-91-3[1]
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Molecular Formula: C₅H₁₁NO₂S
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Molecular Weight: 149.21 g/mol
-
Chemical Structure:
Core Physicochemical Properties: A Detailed Examination
While extensive experimental data for this compound is not publicly aggregated, we can infer its properties based on its structure and the well-characterized parent compound, Thiomorpholine 1,1-dioxide (CAS: 39093-93-1).[2][3] The addition of a methyl group to the nitrogen atom is a common strategy in medicinal chemistry, and its effects on physicochemical properties are a subject of considerable study.[4][5]
Aqueous Solubility
Significance in Drug Development: Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body. Poor solubility can lead to low and variable bioavailability, hindering the development of oral dosage forms.
Expert Analysis and Predicted Properties: The parent compound, Thiomorpholine 1,1-dioxide, is a polar molecule and is expected to have moderate to good aqueous solubility. The introduction of a methyl group to form this compound has competing effects. While the methyl group itself is lipophilic, which would tend to decrease aqueous solubility, the N-methylation of cyclic amines can disrupt crystal lattice packing and, in some cases, alter the hydration of the molecule in a way that can influence solubility. Studies on the N-methylation of sulfonamides suggest that this modification generally leads to a decrease in solubility and an increase in lipophilicity.[4] Therefore, it is predicted that this compound will have slightly lower aqueous solubility than its parent compound.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[6][7]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[8]
-
Precipitate Detection: The amount of precipitate is measured. This can be done by:
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Diagram: Kinetic Solubility Assay Workflow
Sources
- 1. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to Thiomorpholine and 4-Methylthiomorpholine 1,1-dioxide: A Comparative Analysis for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparative analysis of thiomorpholine and its derivative, 4-methylthiomorpholine 1,1-dioxide, for researchers, scientists, and drug development professionals. While both molecules share the same heterocyclic core, the strategic modifications of N-methylation and S,S-dioxidation in this compound dramatically alter its physicochemical properties, reactivity, and, consequently, its potential applications in medicinal chemistry. This guide delves into these key differences, offering insights into their synthesis, reactivity, and pharmacological profiles to inform rational drug design and scaffold selection.
Introduction to the Thiomorpholine Scaffold
The Thiomorpholine Moiety: A Privileged Structure in Drug Discovery
The thiomorpholine ring system is a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom.[1][2] It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds.[3] Its non-aromatic, flexible nature allows it to adopt various conformations, enabling it to interact favorably with a multitude of biological targets.[4] Furthermore, the presence of both a secondary amine and a thioether provides handles for synthetic modification, allowing for the fine-tuning of a molecule's properties.[1] The thiomorpholine moiety has been incorporated into active pharmaceutical ingredients (APIs) with diverse pharmacological activities, including antimalarial, antibiotic, antioxidant, and hypolipidemic effects.[3]
Introduction to Thiomorpholine and its Derivative, this compound
Thiomorpholine is the parent compound of this family, a colorless liquid with a piperidine-like odor.[5] It serves as a versatile building block in organic synthesis.[6] Its secondary amine is nucleophilic and readily undergoes reactions such as alkylation and acylation, while the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone.[7]
This compound is a derivative of thiomorpholine where the nitrogen atom is methylated, and the sulfur atom is oxidized to a sulfone. These two modifications have a profound impact on the molecule's properties. The N-methylation removes the hydrogen bond donor capability and increases steric bulk around the nitrogen, while the sulfone group is a strong electron-withdrawing group that is also a hydrogen bond acceptor.[8][9] This guide will explore the nuanced differences these changes impart.
Structural and Physicochemical Properties: A Comparative Analysis
Thiomorpholine
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3.1.1 Chemical Structure and Conformation Thiomorpholine exists in a chair conformation, similar to cyclohexane. The presence of the heteroatoms allows for ring inversion, and substituents on the nitrogen can adopt either an axial or equatorial position.[10]
-
3.1.2 Physicochemical Properties The secondary amine in thiomorpholine imparts basicity to the molecule. The thioether is relatively non-polar. These features contribute to its solubility in a range of organic solvents and its miscibility with water.[11]
This compound
-
3.2.1 Chemical Structure and the Impact of N-Methylation and S,S-Dioxidation The introduction of a methyl group on the nitrogen atom makes it a tertiary amine. The oxidation of the sulfur to a sulfone (S,S-dioxide) introduces a tetrahedral geometry at the sulfur atom and two oxygen atoms that are strong hydrogen bond acceptors.[8] This sulfone group significantly increases the polarity of that region of the molecule.
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3.2.2 Predicted Physicochemical Properties The N-methylation and S,S-dioxidation significantly alter the physicochemical properties of the thiomorpholine scaffold.
| Property | Thiomorpholine | This compound | Rationale for Difference |
| Molecular Weight | 103.19 g/mol [2] | 149.21 g/mol | Addition of a methyl group and two oxygen atoms. |
| pKa (of conjugate acid) | ~8.4[2] | Predicted to be lower | The electron-withdrawing sulfone group reduces the basicity of the nitrogen atom. |
| LogP | 0.2[2] | Predicted to be lower | The highly polar sulfone group increases hydrophilicity. |
| Hydrogen Bond Donors | 1 | 0 | The secondary amine is replaced by a tertiary amine. |
| Hydrogen Bond Acceptors | 1 (N) | 3 (N, 2xO) | The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. |
| Appearance | Colorless liquid[5] | White to off-white solid[8] | Increased molecular weight and polarity lead to a higher melting point. |
Key Differences and their Implications for Drug Design
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3.3.1 Basicity and pKa The most significant electronic difference is the reduced basicity of the nitrogen in this compound. The strong electron-withdrawing effect of the sulfone group pulls electron density away from the nitrogen, making its lone pair less available for protonation. This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.
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3.3.2 Polarity, Solubility, and Lipophilicity The sulfone group in this compound dramatically increases the polarity of the molecule. This generally leads to increased aqueous solubility and reduced lipophilicity (LogP) compared to thiomorpholine. This property can be leveraged to improve the pharmacokinetic profile of a drug candidate.
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3.3.3 Hydrogen Bonding Potential Thiomorpholine can act as both a hydrogen bond donor and acceptor. In contrast, this compound is only a hydrogen bond acceptor. This change in hydrogen bonding capability can have a profound impact on how a molecule interacts with its biological target. The two oxygen atoms of the sulfone are excellent hydrogen bond acceptors, which can lead to strong interactions with target proteins.[12]
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3.3.4 Conformational Rigidity The bulky sulfone group can introduce a degree of conformational rigidity to the ring system compared to the more flexible thioether in thiomorpholine. This can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Synthesis and Reactivity
Synthesis of Thiomorpholine
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4.1.1 Established Synthetic Routes Several methods for the synthesis of thiomorpholine have been reported. A common approach involves the reaction of di(2-chloroethyl)amine with a sulfide source. Another route is the cyclization of 2-(2-aminoethylthio)ethanol.[3]
A common synthetic route to thiomorpholine. -
4.1.2 Featured Protocol: Continuous Flow Synthesis A modern and efficient method for the synthesis of thiomorpholine utilizes a telescoped photochemical thiol-ene reaction and cyclization in a continuous flow system. This approach offers advantages in terms of safety, scalability, and reaction efficiency.
Step 1: Photochemical Thiol-Ene Reaction
-
Prepare a solution of cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent (e.g., methanol).
-
Introduce this solution and vinyl chloride gas into a continuous flow reactor equipped with a light source (e.g., UV-LED).
-
The photochemical reaction yields the 2-((2-aminoethyl)thio)ethyl chloride intermediate.
Step 2: Base-Mediated Cyclization
-
The output from the first reactor is directly mixed with a stream of a suitable base (e.g., triethylamine) in a heated flow reactor.
-
The base promotes the intramolecular cyclization to form thiomorpholine.
-
The product stream is then collected for purification.
-
Synthesis of this compound
-
4.2.1 A Plausible Two-Step Synthetic Pathway The synthesis of this compound can be readily achieved from thiomorpholine in a two-step process: N-methylation followed by oxidation of the sulfur. The order of these steps can potentially be reversed.
Plausible synthetic pathway to the target molecule. -
4.2.2 Experimental Protocol: A Representative Synthesis
Step 1: N-Methylation of Thiomorpholine
-
To a solution of thiomorpholine (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, add a mild base like potassium carbonate (1.5 eq.).
-
Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.1 eq.), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.
-
Work up the reaction by filtering the solid and removing the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield 4-methylthiomorpholine.
Step 2: Oxidation of 4-Methylthiomorpholine
-
Dissolve 4-methylthiomorpholine (1.0 eq.) in a suitable solvent, such as dichloromethane or methanol.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) or hydrogen peroxide, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a reducing agent like sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Comparative Reactivity
-
4.3.1 N-Alkylation and N-Arylation of Thiomorpholine The secondary amine of thiomorpholine is a good nucleophile and readily participates in N-alkylation and N-arylation reactions, providing a convenient handle for introducing various substituents at the 4-position.[10]
-
4.3.2 Oxidation of the Sulfur Atom in Thiomorpholine The sulfur atom in thiomorpholine can be selectively oxidized to the sulfoxide (thiomorpholine 1-oxide) or the sulfone (thiomorpholine 1,1-dioxide) using common oxidizing agents. The choice of oxidant and reaction conditions determines the final oxidation state.[7]
-
4.3.3 Reactivity of this compound: The Influence of the Sulfone Group The sulfone group is chemically robust and generally unreactive under typical physiological conditions. Its strong electron-withdrawing nature deactivates the adjacent methylene groups towards oxidation. The tertiary amine can still undergo reactions such as N-oxide formation.
Role in Medicinal Chemistry and Drug Development
Thiomorpholine as a Bioactive Scaffold
-
5.1.1 Examples of Thiomorpholine-containing Drugs and Clinical Candidates A prominent example is Sutezolid , an oxazolidinone antibiotic that is a structural analog of Linezolid and has been investigated for the treatment of tuberculosis. The replacement of the morpholine ring in Linezolid with a thiomorpholine ring in Sutezolid demonstrates the utility of this scaffold in modulating the properties of a drug.[9]
-
5.1.2 Diverse Biological Activities Thiomorpholine derivatives have demonstrated a wide range of biological activities, including:
-
Antimicrobial: As seen with Sutezolid.[9]
-
Antioxidant and Hypolipidemic: Certain N-substituted thiomorpholines have shown potential in reducing oxidative stress and lowering lipid levels.[3]
-
Anticancer: Various thiomorpholine-containing compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[3]
-
This compound in Drug Design
-
5.2.1 The Sulfone Group as a Bioisostere and its Impact on Pharmacokinetics The thiomorpholine 1,1-dioxide moiety is often used as a bioisosteric replacement for other groups in drug design. The sulfone group can mimic the hydrogen bonding pattern of other functional groups while offering improved metabolic stability and solubility.[12] The increased polarity can be beneficial for tailoring the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
-
5.2.2 Emerging Applications and Biological Activities Derivatives of thiomorpholine 1,1-dioxide have shown promise in several therapeutic areas:
-
Anticancer: The sulfone group can participate in crucial hydrogen bonding interactions with kinase hinge regions, making this scaffold attractive for the design of kinase inhibitors.[13]
-
Enzyme Inhibition: Thiomorpholine 1,1-dioxide derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[13]
-
Antimicrobial: The thiomorpholine S,S-dioxide scaffold has been incorporated into novel oxazolidinone antibiotics.[3]
-
Comparative Analysis of their Pharmacological Profiles
The choice between a thiomorpholine and a this compound scaffold in a drug discovery program will be dictated by the specific requirements of the biological target and the desired pharmacokinetic profile.
-
Thiomorpholine is a good choice when a basic nitrogen is required for target interaction or to ensure adequate solubility of the hydrochloride salt. The thioether provides a lipophilic character that can be important for membrane permeability.
-
This compound is advantageous when a non-basic, polar, and metabolically stable scaffold is needed. The sulfone's strong hydrogen bond accepting capability can be exploited to achieve high-affinity binding to the target. The N-methyl group can provide additional steric interactions and block metabolic N-dealkylation.
Conclusion: Strategic Application in Drug Discovery
Thiomorpholine and this compound are not merely structural variants but represent distinct tools in the medicinal chemist's toolbox. The fundamental differences in their basicity, polarity, and hydrogen bonding potential, arising from N-methylation and S,S-dioxidation, offer a strategic advantage in the rational design of new therapeutic agents. Understanding these core differences allows for the informed selection of the appropriate scaffold to address specific challenges in drug development, from optimizing target engagement to fine-tuning pharmacokinetic properties. As the demand for novel and improved therapeutics continues to grow, the versatile thiomorpholine scaffold and its derivatives are poised to remain at the forefront of medicinal chemistry innovation.
References
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Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
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Wikipedia. (2023). N-Methylmorpholine N-oxide. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
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Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-442. [Link]
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Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
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Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Retrieved from [Link]
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The Emergence of Thiomorpholine 1,1-Dioxides: A Privileged Scaffold in Modern Drug Discovery
Abstract
The thiomorpholine 1,1-dioxide core has solidified its position as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including enhanced metabolic stability and polarity conferred by the sulfone group, make it a highly attractive framework for the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities associated with substituted thiomorpholine 1,1-dioxides, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas, with a particular focus on oncology, inflammation, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold
Thiomorpholine 1,1-dioxide is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, with the sulfur atom oxidized to a sulfone.[2] This structural feature is key to its utility in drug design, as the sulfone group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with biological targets.[3] The stability of this ring system and the ease with which it can be substituted allow for the creation of large, diverse libraries of compounds for biological screening.[4]
This guide will navigate the synthetic pathways to this core, explore its multifaceted biological activities with supporting data, and provide detailed experimental protocols for its synthesis and evaluation.
Synthetic Strategies for Thiomorpholine 1,1-Dioxides
The construction of the thiomorpholine 1,1-dioxide core is a critical first step in the exploration of its biological potential. Several synthetic routes have been established, with the oxidation of the parent thiomorpholine ring being a common and efficient method.[1][4]
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for thiomorpholine 1,1-dioxide derivatives.[1]
Experimental Protocol: Synthesis of Thiomorpholine 1,1-Dioxide
This protocol describes a representative synthesis via the oxidation of thiomorpholine.
Materials:
-
Thiomorpholine
-
Potassium permanganate (KMnO₄)[5]
-
Hydrochloric acid (HCl)[3]
-
Appropriate solvents (e.g., water, acetone)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, thermometer, filtration apparatus)
Procedure:
-
Protection of the Amino Group (if necessary): For certain synthetic strategies, the nitrogen of the thiomorpholine ring may be protected. This can be achieved by reacting thiomorpholine with a suitable protecting agent, such as a tert-butoxycarbonyl (Boc) group, in the presence of a base.[6]
-
Oxidation:
-
Dissolve the thiomorpholine (or its N-protected derivative) in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in divided portions to the cooled solution, ensuring the temperature is maintained below a certain threshold (e.g., 10°C) to control the exothermic reaction.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Filter the reaction mixture to remove any solid byproducts.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Deprotection (if necessary): If an N-protected thiomorpholine was used, the protecting group is removed. For a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid, to yield the thiomorpholine 1,1-dioxide hydrochloride salt.[3][6]
Diverse Biological Activities of Substituted Thiomorpholine 1,1-Dioxides
The thiomorpholine 1,1-dioxide scaffold has been incorporated into a wide range of molecules exhibiting significant biological activities.[1][7]
Anticancer Activity
Derivatives of thiomorpholine 1,1-dioxide have shown considerable promise as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[1]
Mechanism of Action:
-
PI3K/Akt/mTOR Pathway Inhibition: A key mechanism underlying the anticancer effects of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[1]
-
Induction of Apoptosis: Certain derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[1]
-
Inhibition of Protein Synthesis and DNA Replication: Thiomorpholine 1,1-dioxide has been reported to inhibit tumor growth by interfering with protein synthesis and DNA replication.[3][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine 1,1-dioxide derivatives.[1]
Quantitative Data:
The in vitro anticancer activity of selected thiomorpholine 1,1-dioxide derivatives is often reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [9] |
| Thiazolyl thiomorpholine 10c | HeLa (Cervical) | 30.0 | [9] |
| Triazole Hybrid 6b | MCF-7 (Breast) | Potent Activity | |
| Triazole Hybrid 6g | HeLa (Cervical) | Potent Activity | |
| Triazole Hybrid 6i | HEK293 (Kidney) | Potent Activity |
Anti-inflammatory and Analgesic Activity
Thiomorpholine 1,1-dioxide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[8][10]
Mechanism of Action:
-
Inhibition of TLR4 Signaling: The anti-inflammatory properties may be attributed to the inhibition of Toll-like receptor 4 (TLR4) signaling pathways.[8]
-
COX-2 Inhibition: The morpholine scaffold, a close structural analog, has been shown to enhance the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7][11]
Antimicrobial Activity
The thiomorpholine 1,1-dioxide scaffold has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.[1] For instance, modifications of the antibiotic linezolid, where the morpholine ring is replaced by a thiomorpholine S,S-dioxide, have shown potent antibacterial activity.[7]
Neuroprotective Effects
Certain derivatives, such as 4-(2-aminoethyl)thiomorpholine 1,1-dioxide, are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.[12] While the precise mechanisms are still under investigation, the anti-inflammatory and antioxidant properties of related compounds suggest potential avenues for neuroprotection.[11][13]
Enzyme Inhibition
The thiomorpholine 1,1-dioxide moiety is a versatile component in the design of enzyme inhibitors.[1][7] The sulfone group can form strong interactions with the active sites of enzymes, leading to their inhibition.[3]
Structure-Activity Relationships (SAR)
Preliminary SAR studies suggest that the nature and position of substituents on the thiomorpholine 1,1-dioxide ring significantly influence biological activity. For example, in a series of N-azole substituted derivatives, a methyl-substituted oxazolyl thiomorpholine dioxide showed potent radical scavenging activity, while a chloro-substituted thiazolyl thiomorpholine was a lead molecule for cytotoxic activity.[9] Further detailed SAR studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.
Future Directions and Conclusion
The thiomorpholine 1,1-dioxide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance in medicinal chemistry.[1] Future research should focus on:
-
Elucidation of Detailed Mechanisms of Action: While some signaling pathways have been identified, a deeper understanding of the molecular targets of these compounds is needed.
-
Comprehensive SAR Studies: Systematic exploration of the chemical space around the thiomorpholine 1,1-dioxide core will be critical for the development of next-generation drug candidates with improved efficacy and safety profiles.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their therapeutic potential and drug-like properties.
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- Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic
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An In-depth Technical Guide to 4-Methylthiomorpholine 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylthiomorpholine 1,1-dioxide (CAS No: 25343-91-3), a heterocyclic compound of growing interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and current and potential applications. Rooted in the principles of scientific integrity, this guide offers field-proven insights and detailed experimental protocols to support researchers in leveraging the unique characteristics of this molecule.
Chemical Identity and Nomenclature
-
Chemical Name: this compound
-
IUPAC Name: 4-methyl-1,4-thiazinane 1,1-dioxide
-
CAS Number: 25343-91-3
-
Molecular Formula: C₅H₁₁NO₂S
-
Molecular Weight: 149.21 g/mol
-
Chemical Structure:
Caption: 2D Structure of this compound
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in polar organic solvents | |
| pKa (predicted) | Not readily available |
Spectroscopic Data:
While experimental spectra for this compound are not widely published, predicted spectral data and comparison with analogous structures provide valuable insights.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the methylene protons of the thiomorpholine ring. The chemical shifts would be influenced by the electron-withdrawing sulfone group and the nitrogen atom.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the methyl carbon and the four methylene carbons in the ring, with the carbons adjacent to the sulfone group and nitrogen atom appearing at characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 149, along with fragmentation patterns characteristic of the thiomorpholine dioxide ring structure.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common synthetic strategy involves the formation of the thiomorpholine ring followed by oxidation of the sulfur atom.
Conceptual Synthesis Workflow:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Methylthiomorpholine
This procedure involves a double Michael addition of methylamine to divinyl sulfone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve divinyl sulfone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Cool the solution in an ice bath and slowly add an aqueous solution of methylamine (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-methylthiomorpholine.
Step 2: Oxidation to this compound
This step involves the oxidation of the sulfide to a sulfone.
-
Reaction Setup: Dissolve the synthesized 4-methylthiomorpholine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide, in the same solvent. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the morpholine ring, a common motif in many approved drugs. The sulfone group imparts unique properties such as increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. The N-methyl group can influence the compound's basicity, lipophilicity, and pharmacokinetic profile.
Key Roles in Drug Design:
-
Scaffold for Novel Therapeutics: this compound can serve as a core scaffold for the synthesis of novel bioactive molecules. Its rigid ring structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets.
-
Modulation of Physicochemical Properties: The introduction of the this compound moiety into a drug candidate can be a strategic approach to optimize its solubility, permeability, and metabolic stability. The sulfone group enhances polarity, which can improve aqueous solubility, while the overall structure can be fine-tuned to achieve the desired lipophilicity for cell membrane permeability.
-
Bioisosteric Replacement: In drug design, it can be used as a bioisosteric replacement for other cyclic amines or sulfonamides to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
Potential Therapeutic Areas:
While specific applications of this compound are still emerging, related thiomorpholine 1,1-dioxide derivatives have shown promise in various therapeutic areas, suggesting potential for this compound in:
-
Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.
-
Neuroscience: In the development of drugs targeting central nervous system (CNS) disorders, where modulation of blood-brain barrier penetration is critical.
-
Infectious Diseases: As a building block for novel antibacterial or antiviral agents.
Safety and Handling
Detailed toxicological data for this compound is not extensively available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and medicinal chemistry. Its unique structural and physicochemical properties make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to facilitate further research and development involving this promising molecule.
References
The Solubility Profile of 4-Methylthiomorpholine 1,1-dioxide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methylthiomorpholine 1,1-dioxide, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry, analysis of its constituent functional groups, and comparison with analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to generate robust, application-specific data. This guide is intended for scientists and professionals in drug development seeking to understand and manipulate the solubility of this compound for optimized formulation and biological performance.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a saturated heterocyclic compound featuring a sulfone group and a tertiary amine integrated into a six-membered ring. The sulfone moiety is a key structural feature in numerous approved pharmaceuticals, valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to impart desirable pharmacokinetic properties. The morpholine core is also a privileged scaffold in medicinal chemistry, often improving the aqueous solubility and metabolic stability of drug candidates. The N-methylation of the parent thiomorpholine 1,1-dioxide introduces a modification that can subtly modulate lipophilicity, metabolic stability, and receptor binding interactions.
Understanding the solubility of this compound in common organic solvents is paramount for its effective utilization in drug discovery workflows. Solubility impacts every stage of the process, from initial screening and synthesis to formulation and in vivo studies. Poor solubility can lead to challenges in purification, inaccurate biological assay results, and difficulties in developing suitable formulations for preclinical and clinical evaluation.
Theoretical Framework for Predicting Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1][2] The key physicochemical properties that dictate these interactions are polarity, the capacity for hydrogen bonding, and molecular size.
Structural Analysis of this compound
To predict the solubility of this compound, we must first dissect its molecular structure:
-
Sulfone Group (-SO₂-): This is a highly polar, non-ionizable functional group. The two oxygen atoms are strong hydrogen bond acceptors. The presence of the sulfone group significantly increases the polarity of the molecule. Sulfones themselves, such as dimethyl sulfone, are often soluble in water and polar organic solvents.[3]
-
Tertiary Amine (-N(CH₃)-): The nitrogen atom in the tertiary amine has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. Tertiary amines are generally soluble in a range of organic solvents.[4][5] The methyl group adds a small degree of lipophilicity compared to the parent secondary amine.
-
Cyclic Aliphatic Core: The six-membered ring is a non-polar, hydrophobic component. However, its contribution to the overall properties of the molecule is tempered by the presence of the two highly polar functional groups.
Overall, the combination of a highly polar sulfone and a polar tertiary amine within a compact cyclic structure suggests that this compound is a polar molecule.
The Impact of N-Methylation
The methylation of the nitrogen atom in the parent thiomorpholine 1,1-dioxide has several consequences for its solubility. While N-methylation can sometimes lead to unexpected increases in aqueous solubility due to conformational changes that expose more polar surface area, the more typical effect for non-amide systems is a slight increase in lipophilicity and a potential decrease in solubility in highly polar, protic solvents due to the loss of a hydrogen bond donor site.[6][7][8] For this compound, the parent secondary amine is a hydrogen bond donor, whereas the N-methylated tertiary amine is not. This change is expected to slightly reduce its affinity for highly structured hydrogen-bonding networks, such as those in water and simple alcohols.
Predicted Solubility Profile
Based on the structural analysis and established principles of solubility, a predicted solubility profile for this compound in common organic solvents can be formulated. It is important to note that this is a qualitative prediction.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high polarity of these solvents can effectively solvate the polar sulfone and tertiary amine groups. The parent compound, Thiomorpholine 1,1-dioxide, is slightly soluble in DMSO and Methanol.[9] |
| Polar Protic | Methanol, Ethanol | Moderate to Slightly Soluble | These solvents can act as hydrogen bond donors to the sulfone oxygens and the tertiary amine nitrogen. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to the parent compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | The lower polarity of ethers makes them less effective at solvating the highly polar sulfone group. |
| Esters | Ethyl Acetate | Slightly Soluble to Sparingly Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant mismatch in polarity between the solute and these non-polar solvents will result in very poor solubility. |
Experimental Determination of Solubility
Given the lack of definitive public data, experimental determination is crucial for obtaining accurate solubility values for this compound. The choice of method depends on the desired throughput and the stage of the drug discovery process.
Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[10] It is useful for early-stage screening to flag potential solubility issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development.
Experimental Workflow: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol provides a robust framework for this determination.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
Remove the vial from the incubator and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) and dispense the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtrate using the same organic solvent.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve using known concentrations of this compound in the same solvent.
-
Calculate the concentration of the saturated solution by comparing the analytical response of the filtrate to the standard curve, taking into account the dilution factors.
-
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. The presence of a highly polar sulfone group and a tertiary amine suggests that it will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in non-polar media. The principles and experimental protocols outlined in this guide provide researchers with the necessary tools to both estimate its solubility for initial experimental design and to precisely measure it for more advanced applications in drug development. The generation of such empirical data will be invaluable for the scientific community as the utility of this and related scaffolds continues to be explored.
References
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Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Retrieved from [Link]
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Pardridge, W. M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. SDDC. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. Retrieved from [Link]
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Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
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Spiess Chemicals. (n.d.). dimethyl sulfoxides (DMSO). Retrieved from [Link]
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ResearchGate. (2012). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]
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PubMed. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetonitrile with Thiophenes - IUPAC-NIST Solubilities Database. Retrieved from [Link]
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Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
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Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
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The Curious Wavefunction. (2013). Review on N-methylation. Retrieved from [Link]
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Quora. (n.d.). Are tertiary amines soluble in water?. Retrieved from [Link]
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An In-depth Technical Guide to the Thiomorpholine 1,1-Dioxide Scaffold in Medicinal Chemistry
Abstract
The thiomorpholine 1,1-dioxide scaffold has solidified its position as a privileged structure in modern medicinal chemistry. Its unique combination of physicochemical properties, including enhanced polarity, metabolic stability, and its capacity to act as a versatile bioisostere, has propelled its use in a wide array of therapeutic areas.[1] This guide provides an in-depth exploration of the thiomorpholine 1,1-dioxide core, from its fundamental chemical characteristics and synthesis to its strategic application in drug design and development. We will delve into the causality behind its selection in medicinal chemistry programs, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable scaffold.
Introduction: The Rise of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the thiomorpholine 1,1-dioxide moiety, a six-membered ring containing a sulfur atom oxidized to a sulfone group, has emerged as a cornerstone for the development of novel therapeutic agents.[1] Unlike its unoxidized precursor, thiomorpholine, the 1,1-dioxide derivative boasts a unique electronic and conformational profile that medicinal chemists have adeptly exploited to overcome challenges in drug design, such as poor solubility, metabolic instability, and off-target toxicity.[1][2]
This guide will navigate the multifaceted nature of the thiomorpholine 1,1-dioxide scaffold, illustrating its journey from a chemical curiosity to a key building block in the pharmacopeia. We will explore its role in enhancing drug-like properties and its successful incorporation into a diverse range of biologically active molecules, including anticancer, antimicrobial, and enzyme-inhibitory agents.[1][3]
Physicochemical and Structural Landscape
The utility of the thiomorpholine 1,1-dioxide scaffold is intrinsically linked to its distinct physicochemical and structural features. The oxidation of the sulfur atom to a sulfone dramatically alters the properties of the heterocyclic ring, providing a powerful tool for medicinal chemists to fine-tune molecular characteristics.
Key Physicochemical Properties
The introduction of the sulfone group imparts a significant increase in polarity and hydrogen bond accepting capability, which can lead to improved aqueous solubility and more favorable interactions with biological targets.[1][2] This is a critical advantage in drug discovery, where poor solubility often hampers the development of promising lead compounds.
| Property | Thiomorpholine | Thiomorpholine 1,1-Dioxide |
| Molecular Weight | 103.18 g/mol | 135.18 g/mol [2] |
| LogP (calculated) | ~0.2 | ~ -1.1[4] |
| Hydrogen Bond Acceptors | 1 | 3 (2 from sulfone oxygens, 1 from nitrogen) |
| Polar Surface Area | 12.5 Ų | 54.6 Ų[4] |
| Melting Point | Not reported | 68 - 71 °C[2] |
| Boiling Point | Not reported | 155 °C/1 mmHg[2] |
Table 1: Comparison of Physicochemical Properties of Thiomorpholine and Thiomorpholine 1,1-Dioxide.
Conformational Analysis and Bioisosterism
The thiomorpholine 1,1-dioxide ring typically adopts a chair conformation, which influences the spatial arrangement of substituents and their interactions with protein binding pockets. The sulfone group is a key feature, acting as a rigid and polar anchor.
A significant application of the thiomorpholine 1,1-dioxide scaffold lies in its role as a bioisostere for other chemical groups, most notably the sulfonamide moiety.[5] This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects while maintaining or enhancing biological activity.
Synthesis of the Thiomorpholine 1,1-Dioxide Core
The synthesis of thiomorpholine 1,1-dioxide and its derivatives is well-established, with several reliable methods available to medicinal chemists. The most common approach involves the oxidation of the parent thiomorpholine ring.
General Synthesis Workflow
The foundational step in accessing this scaffold is the oxidation of a thiomorpholine precursor. This transformation can be achieved using a variety of oxidizing agents, with the choice often depending on the desired scale and the presence of other functional groups in the molecule.
Caption: General synthesis of thiomorpholine 1,1-dioxide derivatives.
Experimental Protocol: Oxidation of Thiomorpholine
Objective: To synthesize thiomorpholine 1,1-dioxide from thiomorpholine.
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Sodium tungstate dihydrate (catalyst)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine in methanol.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate to the solution.
-
Cooling: Place the flask in an ice bath to maintain a low temperature.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution).
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude thiomorpholine 1,1-dioxide can be purified by recrystallization or column chromatography to afford the final product as a white to off-white solid.[6]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to the literature value.[2]
Applications in Medicinal Chemistry
The versatility of the thiomorpholine 1,1-dioxide scaffold is evident in its widespread application across various therapeutic areas.[3] Its ability to impart favorable physicochemical properties makes it an attractive component in the design of drugs targeting a multitude of biological pathways.
Anticancer Agents
The scaffold has been incorporated into molecules designed as inhibitors of key signaling pathways implicated in cancer, such as the mTOR pathway.[7] The polarity and hydrogen bonding capacity of the sulfone group can facilitate strong interactions with the ATP-binding pocket of kinases.
Antimicrobial Agents
Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant antibacterial properties.[8] For instance, the scaffold has been used as a replacement for the morpholine ring in oxazolidinone antibiotics, leading to compounds with potent activity against various Gram-positive and Gram-negative bacteria.[1] The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial protein synthesis.[1]
Enzyme Inhibitors
The thiomorpholine 1,1-dioxide moiety is a valuable tool for designing enzyme inhibitors.[1] The sulfone group can act as a key pharmacophoric element, forming strong interactions with the active sites of enzymes and leading to their inhibition.[8]
Caption: Therapeutic applications stemming from the scaffold's properties.
Pharmacokinetics and Drug Metabolism
A key driver for the use of the thiomorpholine 1,1-dioxide scaffold is its impact on the pharmacokinetic profile of a drug candidate. The high polarity of the sulfone group generally leads to increased water solubility, which can improve oral bioavailability.[8] Furthermore, the scaffold is often more resistant to metabolic degradation compared to the parent thiomorpholine or other less stable heterocyclic systems.[1] This enhanced metabolic stability can lead to a longer half-life and improved drug exposure.
Future Perspectives and Conclusion
The thiomorpholine 1,1-dioxide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1] Its unique combination of properties makes it an attractive building block for the development of new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.[2] Future research is likely to focus on the development of novel synthetic methodologies to access more complex and diverse derivatives of this scaffold. Furthermore, a deeper understanding of its conformational preferences and interactions with biological targets will undoubtedly lead to the design of even more potent and selective drug candidates.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available from: [Link]
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Home Sunshine Pharma. Thiomorpholine-1,1-Dioxide CAS 39093-93-1 Manufacturers, Suppliers, Factory. Available from: [Link]
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Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. Available from: [Link]
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Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. Available from: [Link]
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Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
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A Comprehensive Spectroscopic Guide to 4-Methylthiomorpholine 1,1-dioxide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylthiomorpholine 1,1-dioxide (CAS No: 25343-91-3), a heterocyclic compound of interest in synthetic and medicinal chemistry. The structural elucidation of this molecule is paramount for its application, and this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive analytical profile.
Molecular Structure and Overview
This compound is a saturated six-membered heterocyclic compound containing nitrogen and sulfur atoms. The sulfur atom is oxidized to a sulfone group, which significantly influences the molecule's chemical properties and spectroscopic signature. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of approximately 149.21 g/mol .[1] The unambiguous confirmation of this structure relies on the synergistic interpretation of multiple spectroscopic techniques.
Caption: 2D Structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The analysis of this compound reveals characteristic absorption bands that confirm the presence of the sulfone and saturated aliphatic amine moieties.
Experimental Data
The gas-phase IR spectrum for this compound has been compiled by the NIST Mass Spectrometry Data Center.[1] Key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2800 | Strong | C-H (Aliphatic) Stretching |
| ~1460 | Medium | CH₂ Scissoring (Bending) |
| ~1325 & ~1130 | Very Strong | S=O Asymmetric & Symmetric Stretching (Sulfone) |
| ~1160 | Strong | C-N Stretching |
Interpretation and Causality
The IR spectrum is dominated by absorptions corresponding to the sulfone group and the aliphatic C-H bonds.
-
C-H Stretching: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of sp³ C-H bond stretching from the methyl and methylene groups in the molecule.[2]
-
Sulfone (S=O) Stretching: The most diagnostic peaks in the spectrum are the two very strong bands at approximately 1325 cm⁻¹ and 1130 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group, respectively. The high intensity and specific location of these peaks provide unequivocal evidence for the dioxide functional group.
-
C-N Stretching: A strong band around 1160 cm⁻¹ is attributed to the C-N stretching vibration of the tertiary amine.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching vibrations, which serve as a unique "fingerprint" for the molecule.[2]
Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The choice of ATR-FTIR is based on its simplicity and minimal sample preparation, making it a standard for rapid analysis of solids and liquids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step, as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible spectral intensity.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available experimental spectra for this specific compound are scarce, a robust prediction of the ¹H and ¹³C NMR spectra can be made based on its structure and known chemical shift principles.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
The molecule possesses a plane of symmetry through the N-CH₃ and S=O bonds, which simplifies the spectrum. The two methylene groups attached to the nitrogen are chemically equivalent, as are the two methylene groups attached to the sulfur.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 - 2.7 | s (singlet) | 3H | N-CH ₃ | The methyl protons are adjacent to an electron-withdrawing nitrogen atom, shifting them downfield. |
| ~2.8 - 3.0 | t (triplet) | 4H | N-CH ₂ | These protons are adjacent to the nitrogen. They will appear as a triplet due to coupling with the adjacent SO₂-CH₂ protons. |
| ~3.1 - 3.3 | t (triplet) | 4H | S-CH ₂ | These protons are strongly deshielded by the adjacent electron-withdrawing sulfone group, resulting in a significant downfield shift. They appear as a triplet coupled to the N-CH₂ protons. |
Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
Due to the molecular symmetry, only three distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45 - 50 | N-C H₃ | The N-methyl carbon appears in the typical range for aliphatic amines. |
| ~50 - 55 | S-C H₂ | The carbon atoms adjacent to the highly electronegative sulfone group are significantly deshielded and shifted downfield.[3][4] |
| ~55 - 60 | N-C H₂ | The carbon atoms adjacent to the nitrogen are also deshielded, but typically to a lesser extent than those next to a sulfone group. |
Standard Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting electrical coils to maximize signal resolution. This is a crucial step for obtaining sharp, well-defined peaks.
-
Pulse Sequence & Acquisition: A standard one-pulse sequence is used. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. The electron ionization (EI) mass spectrum is available via the NIST WebBook.[1]
Experimental Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 149 | ~20 | [M]⁺• (Molecular Ion) |
| 106 | 15 | [M - C₂H₅N]⁺• |
| 100 | 100 (Base Peak) | [M - CH₃ - O]⁺ or [M - CH₂O - H]⁺ |
| 70 | 95 | [C₄H₈N]⁺ |
| 56 | 45 | [C₃H₆N]⁺ |
| 42 | 80 | [C₂H₄N]⁺ |
Interpretation and Fragmentation Pathway
The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass (149 Da), consistent with the "Nitrogen Rule".[5]
-
Molecular Ion ([M]⁺•, m/z 149): The peak at m/z 149 confirms the molecular weight of the compound.[1]
-
Base Peak (m/z 100): The most abundant fragment is observed at m/z 100. A plausible fragmentation pathway involves α-cleavage, a characteristic fragmentation for amines, where the bond beta to the nitrogen atom is broken.[6] The loss of the methyl group followed by rearrangement and loss of an oxygen atom or a related neutral species could lead to this stable fragment.
-
Key Fragments (m/z 70, 56, 42): The prominent peaks at m/z 70, 56, and 42 are highly characteristic of the fragmentation of the N-methylated ring structure. The peak at m/z 70 likely corresponds to the [CH₂=N(CH₃)CH₂CH₂]⁺ fragment, formed by the cleavage of the ring. Subsequent losses of ethylene units can explain the smaller fragments.
Caption: Proposed EI-MS Fragmentation of this compound.
Standard Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The solvent is evaporated, leaving the gaseous analyte.
-
Ionization: The gaseous molecules enter the ion source, where they are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion).[7]
-
Fragmentation: The energy imparted during ionization causes the molecular ion to vibrate and break apart into smaller, charged fragments and neutral radicals. This is a self-validating system as the fragmentation patterns are predictable and reproducible under standard 70 eV conditions.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
The combined spectroscopic data provides a comprehensive and definitive characterization of this compound. Infrared spectroscopy confirms the presence of the critical sulfone functional group. Mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern consistent with the proposed structure, particularly the α-cleavage characteristic of the N-methyl amine moiety. Finally, predicted NMR spectroscopy data aligns with the expected chemical environments, accounting for the molecule's symmetry and the electronic effects of the heteroatoms. This integrated analytical approach ensures high confidence in the structural assignment, providing a reliable foundation for researchers and drug development professionals.
References
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National Institute of Standards and Technology (NIST). (n.d.). 4-Methylthiomorpholine-1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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University of California, Los Angeles (UCLA). (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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John Wiley & Sons, Inc. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide. SpectraBase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Hartati, Y. W., & Suhendar, D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-141. Retrieved from [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 4-Methylthiomorpholine 1,1-dioxide
Preamble: Navigating the Data Gap
In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's thermal stability is not merely academic—it is a cornerstone of safety, process control, and quality assurance. 4-Methylthiomorpholine 1,1-dioxide, a heterocyclic sulfone, represents a class of compounds whose utility is matched by the need for rigorous safety evaluation.
This guide addresses the thermal properties of this compound. It must be noted that, as of the date of this document, specific, publicly available experimental data on the thermal decomposition of this exact molecule is limited. This is not an uncommon scenario in early-stage research and development.
Therefore, this document is structured to serve a dual purpose:
-
To provide a robust, scientifically-grounded framework for how to approach the thermal stability assessment of this compound.
-
To synthesize available data on structurally analogous compounds—specifically the parent thiomorpholine 1,1-dioxide scaffold and other cyclic sulfones—to build a predictive and precautionary understanding of its likely behavior.
By explaining the causality behind each recommended experimental step, this guide empowers researchers to generate the necessary data with confidence and interpret it with expertise.
Physicochemical Profile and Structural Considerations
This compound is a saturated six-membered heterocycle containing both a tertiary amine (the N-methylmorpholine moiety) and a sulfone group. The sulfone group (S(=O)₂) is a strong electron-withdrawing group, which significantly influences the molecule's polarity, stability, and potential decomposition pathways. The presence of the N-methyl group differentiates it from its parent scaffold, Thiomorpholine 1,1-dioxide.
Table 1: Key Physicochemical Properties of this compound and Related Analogs
| Property | This compound | Thiomorpholine 1,1-dioxide (Parent Scaffold) |
| Molecular Formula | C₅H₁₁NO₂S | C₄H₉NO₂S[1] |
| Molecular Weight | 149.21 g/mol | 135.19 g/mol [1] |
| CAS Number | 351193-42-7 | 39093-93-1[2] |
| Predicted Melting Point | Data not available | ~70 °C[1] |
| Predicted Boiling Point | Elevated due to high polarity | Data not available |
| Key Structural Feature | Sulfone group, tertiary amine | Sulfone group, secondary amine |
The high polarity imparted by the sulfone group suggests a high melting point and low volatility. The key to its thermal stability lies in the inherent strength of the C-S, S-O, and C-N bonds within the ring structure.
Core Methodologies for Thermal Hazard Assessment
A comprehensive thermal stability analysis is built upon two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . These methods, when used in conjunction, provide a detailed picture of both the energetic changes and mass loss associated with thermal decomposition.[3][4][5]
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for detecting thermal events such as melting, crystallization, and, most importantly, exothermic decomposition. An exothermic event indicates a release of energy, which is a critical indicator of a potential thermal runaway reaction.
Experimental Protocol: DSC Screening for Thermal Hazards
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.
-
Rationale: Small sample sizes minimize the risk of a dangerous energy release. High-pressure crucibles are essential to contain any gases evolved during decomposition, ensuring the measured heat flow is accurate and preventing contamination of the instrument.
-
-
Instrument Setup (Typical Parameters):
-
Instrument: Mettler Toledo DSC 1 or equivalent.[6]
-
Temperature Program: Heat from 30 °C to 350 °C (or higher, if no event is observed).
-
Heating Rate: 10 °C/min.
-
Rationale: A rate of 10 °C/min is a standard screening rate that balances sensitivity with analysis time.[7] Slower rates can provide better resolution of thermal events, while faster rates can sometimes shift onset temperatures higher.
-
-
Atmosphere: Inert Nitrogen (N₂), dynamic flow at 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative decomposition, ensuring that the inherent thermal stability of the molecule is being measured.
-
-
-
Data Analysis:
-
Identify the onset temperature (Tₒ) of any significant exothermic event. This is the point at which decomposition begins and is a critical safety parameter.
-
Integrate the peak area of the exotherm to determine the heat of decomposition (ΔHₔ) in Joules per gram (J/g).
-
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine degradation temperatures, confirm the presence of volatiles (like solvents or water), and provide insight into the decomposition mechanism.[8]
Experimental Protocol: TGA for Decomposition Profiling
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Rationale: A slightly larger sample mass than DSC is acceptable and improves the accuracy of mass loss measurements.[9]
-
-
Instrument Setup (Typical Parameters):
-
Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.[9]
-
Temperature Program: Heat from 30 °C to 400 °C (or until mass loss is complete).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert Nitrogen (N₂), dynamic flow at 50 mL/min.
-
-
Data Analysis:
-
Determine the temperature at which 5% mass loss occurs (Tₔ₅%). This is often used as a practical indicator of the onset of significant decomposition.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the total mass loss and the mass of any residual char.
-
Integrated Workflow for Thermal Stability Assessment
The following workflow illustrates how DSC and TGA data are integrated to make informed decisions about the thermal stability of a compound like this compound.
Caption: Integrated workflow for thermal hazard assessment using DSC and TGA.
Predicted Thermal Behavior and Decomposition Pathway
Based on the analysis of analogous sulfone-containing drugs, the thermal degradation of compounds like this compound is expected to follow first-order kinetic behavior.[3][4] The sulfone group is thermally robust, but the molecule's stability will likely be dictated by the weakest bonds, potentially the C-N or C-S bonds adjacent to the nitrogen atom.
Table 2: Predicted Thermal Stability Parameters for this compound
| Parameter | Predicted Value | Rationale / Comments |
| DSC Onset (Tₒ) | > 200 °C | Based on the general stability of the sulfone functional group in non-strained ring systems.[6] |
| TGA Onset (Tₔ₅%) | > 220 °C | Significant mass loss is expected to begin at temperatures above the initial onset of decomposition energy release. |
| Heat of Decomposition (ΔHₔ) | 150 - 400 J/g | This is a hypothetical but conservative range. The decomposition of heterocyclic compounds can be energetic. |
| Decomposition Products | SO₂, CO₂, NOx, H₂O | Complete decomposition would yield simple gaseous oxides. Incomplete decomposition could yield complex fragments. |
A plausible decomposition pathway likely initiates with the cleavage of the C-S bond or the N-C bonds, which are activated by the neighboring heteroatoms. This would lead to ring-opening and subsequent fragmentation.
Caption: Postulated thermal decomposition pathway for the molecule.
Conclusions and Recommendations
While awaiting specific experimental data, a precautionary approach to handling this compound is warranted. Based on the analysis of its structure and analogous compounds, it is predicted to be a thermally stable solid with a decomposition onset likely above 200 °C. However, the potential for an energetic decomposition event cannot be ruled out.
Recommendations:
-
Mandatory Screening: All new batches should be screened using DSC and TGA as outlined in Section 2.0 to establish a baseline thermal profile and confirm batch-to-batch consistency.
-
Process Temperature Limits: Manufacturing or experimental process temperatures should be kept at least 50-75 °C below the determined onset of decomposition (Tₒ) to provide a sufficient safety margin.
-
Avoid Incompatible Materials: Strong oxidizing agents or strong bases could potentially lower the decomposition temperature and should be avoided in processes where the compound is heated.
-
Storage: The compound should be stored in a cool, dry place, away from heat sources.
This guide provides the necessary framework to safely handle and characterize this compound. By diligently applying these thermoanalytical principles, researchers can mitigate risks and ensure the safe and effective application of this compound in their work.
References
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El-Houssini, O. M., El-Sayed, H. M., & El-Shabouri, S. R. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
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El-Houssini, O. M., El-Sayed, H. M., & El-Shabouri, S. R. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed, National Library of Medicine. [Link]
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Le, T. T., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6556–6564. [Link]
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Hsiao, S. H., & Yang, C. P. (2003). Thermal behavior of various sulfone-based diimid-diacids solvated with polar organic solvents. Journal of Thermal Analysis and Calorimetry, 74(3), 843-852. [Link]
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ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of polysulfone. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. [Link]
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Tziveleka, E., et al. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules. [Link]
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ResearchGate. (n.d.). TGA (Thermo-Gravimetric Analysis) and DTG (Derivative Thermo-Gravimetry) curves. [Link]
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Anderson, T. J., et al. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-33. [Link]
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Methodological & Application
Application Notes and Protocols: 4-Methylthiomorpholine 1,1-dioxide as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Heterocycle
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of saturated heterocycles is a cornerstone of molecular design. Among these, the thiomorpholine 1,1-dioxide scaffold has emerged as a valuable moiety, prized for its favorable physicochemical properties, including enhanced solubility and metabolic stability. This application note focuses on a key derivative, 4-Methylthiomorpholine 1,1-dioxide, a building block that offers a unique combination of features for the synthesis of complex and biologically active molecules.
The presence of the sulfone group imparts polarity and hydrogen bond accepting capabilities, while the N-methyl group provides a handle for modulating lipophilicity and basicity, and can influence the conformational rigidity of the ring.[1] This strategic methylation can lead to improved pharmacokinetic profiles and enhanced target engagement in drug candidates. This guide will provide an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and an analysis of the rationale behind its use in organic synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and hazards of a building block is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | [2] |
| Molecular Weight | 149.21 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents | [4] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of the Building Block: A Practical Approach
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 4-methylthiomorpholine. This involves the oxidation of the sulfide to a sulfone.
Workflow for the Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Detailed Protocol: Oxidation of 4-Methylthiomorpholine
This protocol is adapted from general procedures for the oxidation of thiomorpholines.[4]
Materials:
-
4-Methylthiomorpholine
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylthiomorpholine (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add hydrogen peroxide (30% aq. solution, 2.2 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Rationale for Experimental Choices:
-
Choice of Oxidant: Hydrogen peroxide is a common and relatively safe oxidant for this transformation. Potassium permanganate can also be used, but work-up can be more challenging due to the formation of manganese dioxide.[5]
-
Temperature Control: The initial cooling of the reaction is crucial to control the exothermicity of the oxidation reaction.
-
Solvent: Methanol is a suitable solvent that can dissolve both the starting material and the oxidant.
Applications in Organic Synthesis: A Gateway to Novel Scaffolds
This compound serves as a valuable secondary amine building block in a variety of organic transformations, most notably in nucleophilic substitution reactions to construct carbon-nitrogen bonds.
Nucleophilic Aromatic Substitution (SNAr): A Key Application
One of the primary applications of this compound is its use as a nucleophile in SNAr reactions with electron-deficient aromatic or heteroaromatic systems. This allows for the direct introduction of the this compound moiety into a target scaffold.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for the SNAr reaction using this compound.
Detailed Protocol: Synthesis of 2-(4-Methylthiomorpholino-1,1-dioxide)pyrimidine
This protocol is a representative example of an SNAr reaction, adapted from procedures for similar nucleophilic substitutions on chloropyrimidines.[6][7]
Materials:
-
This compound
-
2-Chloropyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.1 eq), 2-chloropyrimidine (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-Methylthiomorpholino-1,1-dioxide)pyrimidine.
Rationale for Experimental Choices:
-
Electrophile: 2-Chloropyrimidine is an electron-deficient heterocycle, making it a good substrate for SNAr reactions. The chlorine atom is a good leaving group.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Diisopropylethylamine (DIPEA) can also be used as an organic base.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Heating is typically required to overcome the activation energy of the reaction.
The Role of N-Methylation and Bioisosterism
The N-methyl group in this compound is not merely a placeholder. It plays a crucial role in fine-tuning the properties of the molecule and the resulting derivatives.
-
Basicity and Nucleophilicity: The methyl group is an electron-donating group, which slightly increases the basicity and nucleophilicity of the nitrogen atom compared to the unsubstituted thiomorpholine 1,1-dioxide. This can influence reaction rates in nucleophilic substitution reactions.
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can be a critical parameter to adjust in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Rigidity: The N-methyl group can influence the conformational equilibrium of the six-membered ring, which can be important for binding to a biological target.
Bioisosteric Replacement:
The thiomorpholine 1,1-dioxide moiety is often employed as a bioisostere for the morpholine ring, a common feature in many approved drugs.[2] The replacement of the morpholine oxygen with a sulfone group can lead to:
-
Improved Metabolic Stability: The sulfone group is generally more resistant to metabolic oxidation compared to the ether linkage in morpholine.
-
Enhanced Solubility: The polar sulfone group can improve the aqueous solubility of a molecule.
-
Different Hydrogen Bonding Properties: The sulfone oxygens are strong hydrogen bond acceptors, which can lead to different binding interactions with a target protein compared to the morpholine oxygen.
The N-methylated version provides an additional vector for optimization within this bioisosteric replacement strategy.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds for pharmaceutical and agrochemical research. Its straightforward synthesis and utility in key transformations like nucleophilic aromatic substitution make it an attractive tool for medicinal chemists. The strategic presence of the N-methyl group offers a means to fine-tune the physicochemical and pharmacological properties of target molecules, underscoring the importance of this building block in the pursuit of novel and effective chemical entities. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
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ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylthiomorpholin-4-amine 1,1-dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
-
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Synthetic Protocols for N-Alkylation of Thiomorpholine 1,1-Dioxide: An Application Guide for Researchers
Introduction: The Significance of the Thiomorpholine 1,1-Dioxide Scaffold
Thiomorpholine 1,1-dioxide, a six-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] The core structure, featuring a sulfur atom oxidized to a sulfone group, imparts advantageous physicochemical properties such as increased polarity and metabolic stability.[1][2] These characteristics make it an attractive building block for the synthesis of novel therapeutic agents. Derivatives of thiomorpholine 1,1-dioxide have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][3][4] The N-alkylation of the thiomorpholine 1,1-dioxide core is a critical step in the diversification of this scaffold, enabling the exploration of a vast chemical space to optimize biological activity. This guide provides a detailed overview of various synthetic protocols for the N-alkylation of thiomorpholine 1,1-dioxide, offering field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals.
Core Synthetic Strategies for N-Alkylation
The N-alkylation of thiomorpholine 1,1-dioxide can be achieved through several synthetic routes, each with its own advantages and substrate scope. The choice of method often depends on the nature of the alkylating agent, the desired functional group tolerance, and the scale of the reaction. This section will delve into the most common and effective protocols.
Classical N-Alkylation with Alkyl Halides
This is a fundamental and widely used method for forming C-N bonds. The reaction involves the nucleophilic substitution of a halide on an alkyl chain by the secondary amine of the thiomorpholine 1,1-dioxide.
Causality Behind Experimental Choices:
-
Base: A base is crucial to deprotonate the nitrogen atom of thiomorpholine 1,1-dioxide, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of base depends on the reactivity of the alkyl halide and the desired reaction temperature.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Heating is often required, particularly for less reactive alkyl halides.
Detailed Protocol:
-
To a solution of thiomorpholine 1,1-dioxide (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the anion.
-
Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated thiomorpholine 1,1-dioxide.
Workflow for Classical N-Alkylation
Caption: General workflow for classical N-alkylation of thiomorpholine 1,1-dioxide.
Reductive Amination
Reductive amination is a powerful and versatile method for the N-alkylation of amines, including thiomorpholine 1,1-dioxide.[5] This two-step, one-pot reaction involves the initial formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding N-alkylated amine.
Causality Behind Experimental Choices:
-
Carbonyl Compound: Aldehydes or ketones serve as the source of the alkyl group. The choice of carbonyl compound directly determines the structure of the N-substituent.
-
Reducing Agent: A mild reducing agent is required to selectively reduce the iminium ion in the presence of the carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance to a wide range of functional groups.[6] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are non-protic and effectively dissolve the reactants.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid (AcOH), can be added to facilitate the formation of the iminium ion.
Detailed Protocol:
-
To a solution of thiomorpholine 1,1-dioxide (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCM, 15 mL/mmol), add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of thiomorpholine 1,1-dioxide with primary and secondary alcohols.[7][8][9] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly useful in stereoselective synthesis.[8][9]
Causality Behind Experimental Choices:
-
Reagents: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
-
Nucleophile: Thiomorpholine 1,1-dioxide acts as the nitrogen nucleophile. Its pKa should be low enough to protonate the intermediate formed from the phosphine and the azodicarboxylate.[9]
-
Alcohol: Primary and secondary alcohols are suitable substrates. Tertiary alcohols are generally unreactive.[7]
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are the most common solvents for the Mitsunobu reaction.
Detailed Protocol:
-
To a solution of thiomorpholine 1,1-dioxide (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., argon), add DEAD or DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide and the reduced hydrazine by-products.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine.[10][11][12] This method is particularly valuable for the synthesis of N-aryl thiomorpholine 1,1-dioxides.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand is essential for the catalytic cycle. Common ligands include BINAP, XPhos, and SPhos.[11] The choice of ligand can significantly impact the reaction efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed.
Detailed Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), thiomorpholine 1,1-dioxide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene, 10 mL/mmol) via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern Synthetic Enhancements
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be a highly effective technique for the N-alkylation of thiomorpholine 1,1-dioxide, particularly for reactions involving an inorganic base and an organic substrate that are mutually insoluble.[13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated amine from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[13][15] This method often leads to faster reaction rates, milder reaction conditions, and simplified work-up procedures.[13][15]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including N-alkylation.[16][17][18] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[18][19] The N-alkylation of thiomorpholine 1,1-dioxide can be efficiently performed in a microwave reactor, often with reduced solvent volumes, contributing to a greener synthetic approach.[19]
Comparative Summary of N-Alkylation Protocols
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Classical N-Alkylation | Alkyl Halides | Base (K₂CO₃, NaH) | Simple, readily available reagents | Can require harsh conditions, potential for over-alkylation |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | Mild conditions, broad substrate scope | Requires a carbonyl compound |
| Mitsunobu Reaction | Primary/Secondary Alcohols | PPh₃, DEAD/DIAD | Stereospecific inversion of configuration | Stoichiometric by-products can complicate purification |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Pd catalyst, phosphine ligand, strong base | Excellent for N-arylation, wide functional group tolerance | Requires inert atmosphere, expensive catalysts and ligands |
Conclusion
The N-alkylation of thiomorpholine 1,1-dioxide is a cornerstone for the development of novel bioactive molecules. This guide has detailed several robust and versatile synthetic protocols, from classical methods to modern palladium-catalyzed cross-couplings. By understanding the underlying principles and the practical considerations of each method, researchers can strategically select the most appropriate protocol for their specific synthetic goals. The provided step-by-step procedures and comparative summary serve as a valuable resource for scientists engaged in the synthesis and exploration of thiomorpholine 1,1-dioxide derivatives for drug discovery and development.
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The Strategic Integration of 4-Methylthiomorpholine 1,1-dioxide in Modern Pharmaceutical Development: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Within this context, the strategic incorporation of specific structural motifs can profoundly influence the biological activity, metabolic stability, and overall druggability of a lead compound. The thiomorpholine 1,1-dioxide scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified in biologically active compounds.[1][2] Its N-methylated derivative, 4-Methylthiomorpholine 1,1-dioxide, offers a unique combination of physicochemical properties that make it an increasingly valuable building block for medicinal chemists.
The sulfone group, a key feature of this scaffold, is a strong hydrogen bond acceptor and is metabolically robust. Its introduction into a molecule can significantly enhance aqueous solubility and reduce metabolic degradation, addressing common challenges in drug development.[3] Furthermore, the thiomorpholine 1,1-dioxide moiety can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or morpholine, allowing for the fine-tuning of a compound's properties to improve its therapeutic index.[4]
This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound in pharmaceutical development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.
Physicochemical Properties of this compound
A thorough understanding of a building block's physicochemical properties is essential for its effective application in drug design. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | [5] |
| Molecular Weight | 149.21 g/mol | [5] |
| CAS Number | 25343-91-3 | [4] |
| Appearance | White to off-white solid | [1] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | [1] |
| XLogP3-AA | -1.1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available thiomorpholine. This involves an initial N-methylation followed by oxidation of the sulfide to a sulfone.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Methylthiomorpholine
This protocol details the N-methylation of thiomorpholine using the Eschweiler-Clarke reaction, a classic and reliable method for the methylation of amines.[6][7]
Materials:
-
Thiomorpholine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq).
-
Addition of Formaldehyde: Slowly add formaldehyde (1.1 eq) to the stirred thiomorpholine at room temperature.
-
Addition of Formic Acid and Reflux: Carefully add formic acid (1.1 eq) dropwise to the mixture. An exothermic reaction with the evolution of carbon dioxide will commence. Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully basify with a concentrated aqueous solution of NaOH until the pH is >12. This step is crucial to neutralize the excess formic acid and deprotonate the amine product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-methylthiomorpholine.
-
Purification (Optional): The crude product can be purified by distillation if necessary.
Causality and Self-Validation:
-
The use of formaldehyde and formic acid in the Eschweiler-Clarke reaction is a cost-effective and high-yielding method for exhaustive methylation of the amine.[7]
-
The reaction is driven by the in situ formation of a methyleniminium ion, which is then reduced by formic acid, releasing carbon dioxide.
-
The basic work-up ensures that the product is in its free base form, allowing for efficient extraction into an organic solvent.
-
Successful synthesis can be confirmed by comparing the NMR spectrum of the product to literature values for 4-methylthiomorpholine.
Protocol 2: Oxidation to this compound
This protocol describes the oxidation of the sulfide in 4-methylthiomorpholine to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.[8][9]
Materials:
-
4-Methylthiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4-methylthiomorpholine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The use of a slight excess of the oxidizing agent ensures complete conversion of the sulfide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Causality and Self-Validation:
-
m-CPBA is an effective and relatively selective oxidizing agent for converting sulfides to sulfones.[9] Using two equivalents ensures the oxidation proceeds to the sulfone and does not stop at the sulfoxide intermediate.
-
Performing the initial addition at 0°C helps to control the exothermic nature of the oxidation.
-
The aqueous washes are critical for removing the m-chlorobenzoic acid byproduct and any remaining reagents, simplifying purification.[10]
-
The formation of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The protons adjacent to the sulfone group will exhibit a characteristic downfield shift compared to the starting material.
Expected Analytical Data:
-
¹H NMR: The spectrum will show three distinct signals: a singlet for the N-methyl protons, and two multiplets for the methylene protons of the thiomorpholine ring. The protons on the carbons adjacent to the sulfone group (C2-H and C6-H) will be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom (C3-H and C5-H).
-
¹³C NMR: The spectrum will show three signals corresponding to the N-methyl carbon and the two chemically non-equivalent methylene carbons of the ring.
Applications of this compound in Pharmaceutical Development
The primary application of this compound in pharmaceutical development is as a scaffold and building block for the synthesis of more complex molecules with potential therapeutic activity.
Application Note 1: Bioisosteric Replacement of Cyclic Amines
In medicinal chemistry, isosteric and bioisosteric replacements are key strategies for lead optimization.[4] The this compound moiety can be used as a bioisostere for N-methylpiperidine or N-methylmorpholine.
Logical Diagram of Bioisosteric Replacement
Caption: Bioisosteric replacement strategy using this compound.
The introduction of the polar sulfone group can lead to:
-
Enhanced Aqueous Solubility: This is often a desirable property for improving oral bioavailability.
-
Increased Metabolic Stability: The sulfone group is generally resistant to metabolic oxidation, which can block a potential metabolic soft spot in a molecule.
-
Modulation of Basicity: The electron-withdrawing nature of the sulfone group can reduce the basicity of the nitrogen atom, which can impact a drug's interaction with its target and its off-target effects.
Application Note 2: Scaffold for Library Synthesis
This compound can serve as a rigid and chemically stable scaffold for the construction of compound libraries for high-throughput screening. While the tertiary amine is not readily functionalized, derivatization of the thiomorpholine ring at other positions prior to N-methylation and oxidation can provide handles for parallel synthesis.
Protocol 3: Exemplary Use as a Building Block in a Hypothetical Drug Synthesis
This protocol illustrates how this compound could be incorporated into a hypothetical kinase inhibitor, where a cyclic amine is often used to occupy a specific pocket in the enzyme's active site. We will hypothesize a Suzuki coupling reaction with a pre-functionalized this compound derivative.
Hypothetical Reaction Scheme:
Let's assume we have synthesized a boronic ester derivative of this compound and we want to couple it with a heterocyclic halide, a common core of many kinase inhibitors.
Materials:
-
4-(boronic acid pinacol ester)-4-Methylthiomorpholine 1,1-dioxide (hypothetical intermediate)
-
Aryl or heteroaryl halide (e.g., 4-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or argon inert atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add the boronic ester derivative of this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Solvent and Catalyst: Add the degassed solvent mixture and the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100°C) and stir for 8-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired coupled product.
Causality and Self-Validation:
-
The Suzuki coupling is a robust and widely used cross-coupling reaction in pharmaceutical synthesis for the formation of carbon-carbon bonds.
-
The choice of palladium catalyst, base, and solvent is critical for the success of the reaction and may need to be optimized for specific substrates.
-
An inert atmosphere is essential to prevent the oxidative degradation of the palladium catalyst.
-
The progress of the reaction can be reliably monitored by chromatographic techniques, and the structure of the final product can be confirmed by NMR and mass spectrometry.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical development. Its unique physicochemical properties, imparted by the combination of the N-methyl group and the sulfone moiety within a stable heterocyclic ring, offer medicinal chemists a powerful tool for optimizing the properties of drug candidates. The synthetic protocols and application notes provided in this guide are intended to facilitate the exploration and integration of this promising scaffold in the ongoing quest for new and improved therapeutics.
References
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide.
- Google Patents. (2020). CN111675677B - Synthesis process of N-methylmorpholine.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 21, 2026, from [Link]
- Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 21, 2026, from [Link]
-
Total Pharmachem. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021). Cyclic sulfoxides and sulfones in drug design. Retrieved January 21, 2026, from [Link]
-
Zghair, Y. A., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][11][12]triazino[2,3-c]quinazolines. Molecules, 29(1), 123. [Link]
-
Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 293-316. [Link]
-
Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(13), 7471-7473. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: The Utility of 4-Methylthiomorpholine 1,1-dioxide in Agrochemical Synthesis
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 4-Methylthiomorpholine 1,1-dioxide as a key reagent and structural building block in the synthesis of modern agrochemicals. The guide focuses primarily on its incorporation into sulfonylurea herbicides, a critical class of compounds in global agriculture. We will explore the physicochemical properties of the reagent, delve into the mechanistic rationale for its use, provide detailed synthetic protocols, and discuss the necessary safety precautions. The aim is to equip scientists with the foundational knowledge and practical steps required to leverage this versatile compound in the design and synthesis of next-generation crop protection agents.
Introduction: Understanding this compound
This compound is a heterocyclic compound featuring a six-membered thiomorpholine ring. The sulfur atom is fully oxidized to a sulfone group, and the nitrogen atom is substituted with a methyl group. This specific constitution imparts a unique set of properties that make it an attractive building block in chemical synthesis.
The sulfone group is a key feature, providing high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. The N-methyl group ensures that the ring nitrogen is a tertiary amine, preventing it from participating in reactions like acylation or condensation, thereby directing reactivity to other parts of a larger molecule. The overall structure is stable under a wide range of reaction conditions, making it a reliable scaffold.[1]
While its parent compound, Thiomorpholine 1,1-dioxide, is a well-known synthetic intermediate[2][3], the N-methylated variant is particularly valuable for introducing a stable, polar, and sterically defined moiety into a target agrochemical structure. Its primary application in the agrochemical field is as a component in the synthesis of sulfonylurea herbicides, which are known for their high efficacy at low application rates.[4][5]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | [6] |
| Molecular Weight | 149.21 g/mol | [6] |
| Appearance | White to light yellow crystalline powder or solid | [2][3] |
| CAS Number | 343-91-3 | [6] |
| Key Feature | Stable sulfone group, tertiary amine | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
Core Application: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals, conferring them excellent crop selectivity.[4] The general structure consists of a sulfonyl bridge connecting an aryl or alkyl group to a urea moiety, which is in turn linked to a heterocyclic group.
This compound is typically incorporated into the "sulfonamide" portion of the sulfonylurea molecule. The synthesis strategy involves preparing a sulfonyl chloride or sulfonamide precursor that already contains the this compound ring. This precursor is then reacted with a heterocyclic amine via a carbamate or isocyanate intermediate to form the final sulfonylurea product.[7][8]
Mechanistic Rationale & Workflow
The most common and industrially viable pathway for synthesizing sulfonylureas involves the condensation of a sulfonamide with a phenyl carbamate derivative of a heterocyclic amine.[9] The this compound moiety provides stability and influences the final product's solubility and soil mobility.[5]
The overall workflow can be visualized as a multi-step process, starting from the functionalization of the thiomorpholine ring system.
Caption: General workflow for synthesizing a sulfonylurea herbicide using this compound as a key structural precursor.
Detailed Experimental Protocols
The following protocols are representative examples based on established chemical transformations for sulfonylurea synthesis.[10][11] Researchers should adapt these procedures based on their specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of the Key Sulfonamide Intermediate
This protocol describes the preparation of a sulfonamide containing the this compound moiety, starting from a commercially available substituted aniline.
Objective: To synthesize 4-amino-N-(4-methyl-1,1-dioxidothiomorpholino)benzenesulfonamide.
Materials:
-
4-Aminobenzenesulfonyl chloride
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (50 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq) dropwise while stirring.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-aminobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture by adding 1M HCl (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide intermediate.
Protocol 2: Final Sulfonylurea Condensation
This protocol details the final base-catalyzed condensation step to form the sulfonylurea herbicide.
Objective: To synthesize the final active herbicide by reacting the sulfonamide intermediate with a heterocyclic carbamate.
Materials:
-
Sulfonamide intermediate (from Protocol 1)
-
Heterocyclic phenyl carbamate (e.g., phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the sulfonamide intermediate (1.0 eq), the heterocyclic phenyl carbamate (1.1 eq), and anhydrous acetonitrile (40 mL).
-
Catalyst Addition: Add the base, DBU (1.2 eq), to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetonitrile to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified solid product in a vacuum oven at 40-50 °C to a constant weight. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[11]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14][15]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][14]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[12]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not release it into the environment.[13]
The following is a generalized hazard summary based on data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the material you are using.
Caption: Key hazard classifications and precautionary measures for handling thiomorpholine dioxide derivatives.[16]
Conclusion
This compound serves as a robust and valuable building block for the synthesis of complex agrochemicals, most notably sulfonylurea herbicides. Its inherent stability, polarity, and defined stereochemistry allow chemists to fine-tune the properties of the final active ingredient, potentially leading to improved efficacy, better crop safety, and more favorable environmental profiles.[11] By following the established mechanistic pathways and employing the protocols detailed in this guide, researchers can effectively incorporate this reagent into their synthetic programs to develop innovative solutions for modern agriculture.
References
-
ResearchGate. (n.d.). Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. Retrieved from [Link]
-
Kloek, J. A., & Leschinsky, K. L. (n.d.). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ahmad, T., et al. (n.d.). Synthesis of sulfonylurea-sulfonamide hybrids. ResearchGate. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas. Retrieved from [Link]
- Google Patents. (n.d.). CN101671328A - Novel synthesis method of sulfonylurea weedicide.
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Application Notes and Protocols for the Experimental Oxidation of 4-Methylthiomorpholine
This technical guide provides a comprehensive experimental framework for the controlled oxidation of 4-methylthiomorpholine to its corresponding sulfoxide (4-methylthiomorpholine-1-oxide) and sulfone (4-methylthiomorpholine-1,1-dioxide). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require robust and reproducible protocols for the synthesis of these key chemical intermediates. The thiomorpholine scaffold and its oxidized derivatives are of significant interest in medicinal chemistry, as the sulfur atom can modulate properties such as lipophilicity and metabolic stability.[1]
Introduction
The oxidation of thioethers is a fundamental transformation in organic synthesis, yielding sulfoxides and sulfones. These oxidized sulfur-containing compounds are not merely intermediates but often exhibit unique biological activities and physicochemical properties. The selective oxidation of 4-methylthiomorpholine presents a valuable opportunity to generate molecular diversity from a common precursor. Hydrogen peroxide (H₂O₂) is an ideal oxidant for these transformations due to its environmental benignity, producing only water as a byproduct.[2][3] This guide details two distinct protocols for the selective synthesis of the sulfoxide and the complete oxidation to the sulfone, leveraging the reactivity of hydrogen peroxide under controlled conditions.
Reaction Pathway and Mechanism
The oxidation of the sulfur atom in 4-methylthiomorpholine proceeds in a stepwise manner. The initial oxidation converts the thioether to a sulfoxide, and further oxidation yields the sulfone. The selectivity of the reaction is primarily controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
The mechanism of thioether oxidation by hydrogen peroxide is understood to involve a nucleophilic attack of the sulfur atom on the peroxide oxygen.[4] In the presence of an acid catalyst, such as acetic acid, the peroxide is activated, facilitating the oxygen transfer.
Caption: Stepwise oxidation of 4-methylthiomorpholine.
Experimental Protocols
Materials and Equipment
-
4-Methylthiomorpholine (starting material)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
Protocol 1: Selective Oxidation to 4-Methylthiomorpholine-1-oxide
This protocol is designed for the selective formation of the sulfoxide with minimal over-oxidation to the sulfone. The key to this selectivity is the use of a limited amount of the oxidizing agent at a controlled temperature.
Reaction Stoichiometry:
| Reagent | Molar Eq. |
| 4-Methylthiomorpholine | 1.0 |
| Hydrogen Peroxide (30%) | 1.1 |
| Glacial Acetic Acid | solvent |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylthiomorpholine (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the sulfoxide should appear.
-
Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methylthiomorpholine-1-oxide.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Oxidation to 4-Methylthiomorpholine-1,1-dioxide
This protocol aims for the complete oxidation of the thioether to the corresponding sulfone. This is achieved by using an excess of the oxidizing agent and elevated temperature.
Reaction Stoichiometry:
| Reagent | Molar Eq. |
| 4-Methylthiomorpholine | 1.0 |
| Hydrogen Peroxide (30%) | 2.5 |
| Glacial Acetic Acid | solvent |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylthiomorpholine (1.0 eq.) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2.5 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours, indicated by the disappearance of the starting material and sulfoxide spots and the appearance of a new, highly polar spot for the sulfone.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-methylthiomorpholine-1,1-dioxide.
-
The sulfone is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization of Products
The successful synthesis of 4-methylthiomorpholine-1-oxide and 4-methylthiomorpholine-1,1-dioxide can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The oxidation of the sulfur atom leads to characteristic changes in the chemical shifts of the neighboring protons and carbons.
Caption: General experimental workflow for the oxidation of 4-methylthiomorpholine.
Expected ¹H and ¹³C NMR Spectral Features:
-
4-Methylthiomorpholine (Starting Material): The ¹H NMR spectrum will show signals for the methyl group and two distinct multiplets for the methylene protons adjacent to the nitrogen and sulfur atoms. The ¹³C NMR will display corresponding signals for the methyl carbon and the two types of methylene carbons.
-
4-Methylthiomorpholine-1-oxide: The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, which can lead to more complex NMR spectra due to the diastereotopicity of the methylene protons. The protons and carbons alpha to the sulfoxide group will be deshielded (shifted to a higher ppm value) compared to the starting material. The axial and equatorial protons on the carbons adjacent to the sulfur may exhibit a larger difference in chemical shift.
-
4-Methylthiomorpholine-1,1-dioxide: In the sulfone, the protons and carbons alpha to the sulfonyl group will be even further deshielded due to the strong electron-withdrawing nature of the SO₂ group. The symmetry of the sulfone group simplifies the spectrum compared to the sulfoxide, as the diastereotopicity is removed.
Table of Expected NMR Chemical Shift Ranges (in ppm, relative to TMS):
| Compound | ¹H NMR (Protons α to S) | ¹³C NMR (Carbons α to S) |
| 4-Methylthiomorpholine | ~2.6 - 2.8 | ~28 - 30 |
| 4-Methylthiomorpholine-1-oxide | ~2.8 - 3.2 | ~48 - 52 |
| 4-Methylthiomorpholine-1,1-dioxide | ~3.2 - 3.6 | ~50 - 55 |
Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Troubleshooting and Safety Precautions
-
Safety: Hydrogen peroxide (30%) is a strong oxidizing agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactions, especially the neutralization with bicarbonate, should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to prevent over-oxidation in the synthesis of the sulfoxide and to ensure complete conversion in the synthesis of the sulfone.
-
Work-up: The neutralization step should be performed slowly and with cooling to control the exothermic reaction and gas evolution.
-
Purification: The oxidized products are more polar than the starting material. Adjust the polarity of the eluent for column chromatography accordingly. Recrystallization of the sulfone may require some experimentation to find the optimal solvent system.
References
- [Reference to a relevant medicinal chemistry article discussing thiomorpholine deriv
- [Reference to a publication on thioether oxid
- [Reference to a paper with a similar experimental procedure]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 2019. Available at: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Molecular Sciences, 2012. Available at: [Link]
- [Reference to a source for NMR data of rel
- [Reference to a safety data sheet or handling guide for hydrogen peroxide]
- [Reference to a general organic chemistry textbook on oxid
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 2024. Available at: [Link]
- [Reference to a publication on purification techniques for sulfoxides and sulfones]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024. Available at: [Link]
Sources
Application Notes and Protocols: The Strategic Role of 4-Methylthiomorpholine 1,1-dioxide in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the pursuit of novel inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles is a continuous challenge in medicinal chemistry. The structural diversity and physicochemical properties of the building blocks used in inhibitor synthesis are paramount to achieving these goals. Among the vast arsenal of heterocyclic scaffolds, the thiomorpholine moiety, and specifically its oxidized and N-alkylated derivatives like 4-Methylthiomorpholine 1,1-dioxide, have garnered significant interest.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, its impact on molecular properties, and provide detailed, field-proven protocols for its incorporation into kinase inhibitor scaffolds, with a focus on the highly relevant PI3K/Akt/mTOR signaling pathway.
The Thiomorpholine 1,1-Dioxide Scaffold: A Privileged Moiety in Kinase Inhibitor Design
The morpholine ring is a well-established and frequently employed scaffold in medicinal chemistry due to its advantageous properties, including metabolic stability and its ability to improve aqueous solubility.[1] The substitution of the oxygen atom with sulfur to form a thiomorpholine ring introduces a new set of physicochemical characteristics. The sulfur atom increases lipophilicity and can serve as a metabolic "soft spot," susceptible to oxidation.[2] This metabolic handle can be strategically exploited in drug design. The oxidation of the thiomorpholine sulfur to the sulfoxide or, more commonly, the sulfone (1,1-dioxide) state significantly alters the molecule's properties.
The thiomorpholine 1,1-dioxide moiety offers several key advantages in the context of kinase inhibitor design:
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. This allows for critical interactions with the hinge region or other key residues within the ATP-binding pocket of kinases, contributing to high binding affinity.
-
Modulation of Physicochemical Properties: The introduction of the polar sulfone group can fine-tune the solubility and permeability of the final compound. This is a crucial aspect of developing orally bioavailable drugs.
-
Metabolic Stability: The sulfone is a highly stable functional group, generally resistant to further metabolism. This can lead to improved pharmacokinetic profiles, including longer half-life.
-
Vectorial Orientation: The rigid chair conformation of the thiomorpholine ring, coupled with the defined geometry of the sulfone group, can provide a specific vector for substituents, allowing for precise positioning within the kinase active site to maximize potency and selectivity.
The addition of a methyl group at the 4-position (N-methylation) further modifies the properties of the scaffold, potentially improving cell permeability and providing a steric handle to influence binding interactions.
Signaling Pathway Overview: The PI3K/Akt/mTOR Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this critical cancer-promoting pathway. The this compound scaffold is a valuable building block for the synthesis of such dual inhibitors.
Application Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrimidine-based kinase inhibitor incorporating the this compound moiety. The synthetic strategy is based on the well-established nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine core.
Experimental Workflow
Figure 2: General Synthetic Workflow.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| 2,4-Dichloropyrimidine | Major Aldrich | 3934-20-1 |
| This compound | Chem-Impex | 343-91-3 |
| N,N-Diisopropylethylamine (DIPEA) | Major Aldrich | 7087-68-5 |
| N-Methyl-2-pyrrolidone (NMP) | Major Aldrich | 872-50-4 |
| 3-Aminophenol | Major Aldrich | 591-27-5 |
| Dichloromethane (DCM) | Fisher Chemical | 75-09-2 |
| Ethyl Acetate (EtOAc) | Fisher Chemical | 141-78-6 |
| Hexanes | Fisher Chemical | 110-54-3 |
| Anhydrous Sodium Sulfate | Fisher Chemical | 7757-82-6 |
| Silica Gel (230-400 mesh) | Sorbent Tech. | 7631-86-9 |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Chloro-4-(4-methyl-1,1-dioxidothiomorpholino)pyrimidine
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) in N-Methyl-2-pyrrolidone (NMP, 10 mL) at room temperature, add this compound (1.0 g, 6.71 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.74 g, 2.35 mL, 13.42 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 2-chloro-4-(4-methyl-1,1-dioxidothiomorpholino)pyrimidine as a white solid.
Rationale: The nucleophilic aromatic substitution of 2,4-dichloropyrimidine generally favors reaction at the C4 position.[4] The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile. NMP is a suitable polar aprotic solvent for this type of reaction.
Step 2: Synthesis of 2-((3-hydroxyphenyl)amino)-4-(4-methyl-1,1-dioxidothiomorpholino)pyrimidine
-
In a sealed tube, combine 2-chloro-4-(4-methyl-1,1-dioxidothiomorpholino)pyrimidine (500 mg, 1.80 mmol), 3-aminophenol (216 mg, 1.98 mmol), and isopropanol (10 mL).
-
Add 4 M HCl in dioxane (0.5 mL) to the mixture.
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Cool the reaction to room temperature. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold isopropanol.
-
Dry the solid under vacuum to yield the desired product as the hydrochloride salt. The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous NaHCO₃) and extraction with an organic solvent like ethyl acetate.
Rationale: The second nucleophilic substitution at the C2 position typically requires more forcing conditions (higher temperature) than the first substitution at C4. The addition of a catalytic amount of acid can facilitate the reaction.
Characterization Data (Representative)
| Compound | Molecular Formula | Calculated Mass | Observed Mass (M+H)⁺ |
| 2-Chloro-4-(4-methyl-1,1-dioxidothiomorpholino)pyrimidine | C₉H₁₂ClN₃O₂S | 277.03 | 278.0 |
| 2-((3-hydroxyphenyl)amino)-4-(4-methyl-1,1-dioxidothiomorpholino)pyrimidine | C₁₅H₁₈N₄O₃S | 350.11 | 351.1 |
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound moiety provides a rich platform for exploring structure-activity relationships. Key modifications can include:
-
Substitution on the Pyrimidine Core: Introducing various substituents on the pyrimidine ring can modulate the electronic properties and provide additional interaction points with the kinase.
-
Modification of the N-Alkyl Group: While a methyl group is presented here, variation of the N-alkyl substituent can be explored to probe for additional binding pockets and optimize physicochemical properties.
-
Stereochemistry: If chiral centers are introduced on the thiomorpholine ring, the stereochemistry can have a profound impact on binding affinity and selectivity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of a hydrogen-bond accepting sulfone group, a metabolically stable scaffold, and the potential for N-alkylation provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic protocols outlined in this guide offer a robust and reproducible method for incorporating this moiety into pyrimidine-based kinase inhibitors. As the demand for novel and highly selective kinase inhibitors continues to grow, the strategic application of such specialized building blocks will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapies.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway. PubMed. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. [Link]
- WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications.
-
Patents invented by our scientists. Vichem. [Link]
- US10336759B2 - Salts and processes of preparing a PI3K inhibitor.
- US5525724A - Process for the preparation of chloropyrimidines.
-
Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. PubMed. [Link]
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]
Sources
- 1. EP3686194B1 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents [patents.google.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating the Thiomorpholine 1,1-Dioxide Moiety into Drug Candidates
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Modern Drug Discovery
The morpholine ring is a ubiquitous feature in numerous approved pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] However, the relentless pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore bioisosteric replacements. Among these, the thiomorpholine 1,1-dioxide moiety has emerged as a compelling surrogate, offering a unique combination of structural and electronic features that can be strategically leveraged in drug design.[2][3]
This saturated six-membered heterocycle, containing both a nitrogen and a sulfone group, maintains the desirable polar nature of the morpholine core while introducing a potent hydrogen bond acceptor in the form of the sulfonyl group.[4] This feature can facilitate strong, directional interactions with biological targets, often leading to enhanced binding affinity and selectivity.[2] Furthermore, the sulfone moiety is generally resistant to metabolic degradation, potentially improving the in vivo half-life of drug candidates.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the thiomorpholine 1,1-dioxide moiety into drug candidates. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss its impact on key drug-like properties.
Physicochemical Properties and their Implications for Drug Design
The decision to incorporate a thiomorpholine 1,1-dioxide moiety should be driven by a clear understanding of its impact on the physicochemical properties of a molecule. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Property | Thiomorpholine 1,1-Dioxide | Morpholine | Rationale for Selection |
| Molecular Weight | ~135.19 g/mol [7] | ~87.12 g/mol | The modest increase in molecular weight is a key consideration in lead optimization. |
| Calculated LogP (XLogP3-AA) | -1.1[4] | -0.8 | The sulfone group increases polarity, leading to lower lipophilicity and potentially improved solubility. |
| Hydrogen Bond Acceptors | 3[4] | 2 | The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors. |
| pKa (basic) | ~5.4[7] | ~8.4 | The electron-withdrawing nature of the sulfone group significantly reduces the basicity of the nitrogen atom. |
| Polar Surface Area (PSA) | 43.7 Ų | 21.3 Ų | The increased PSA reflects the greater polarity of the thiomorpholine 1,1-dioxide ring. |
| Metabolic Stability | Generally high | Prone to N-dealkylation and oxidation | The sulfone is a stable functional group, and the reduced basicity of the nitrogen can decrease susceptibility to CYP-mediated metabolism.[5] |
Key Considerations for Drug Developers:
-
Solubility and Permeability: The increased polarity of the thiomorpholine 1,1-dioxide moiety generally enhances aqueous solubility. However, the higher PSA can sometimes lead to reduced cell permeability. A careful balance must be struck to optimize both properties.
-
Target Engagement: The potent hydrogen bond accepting capacity of the sulfone can be exploited to form key interactions with amino acid residues in a protein's active site, potentially leading to increased potency and selectivity.
-
Reduced Basicity: The significantly lower pKa of the nitrogen in thiomorpholine 1,1-dioxide compared to morpholine can be advantageous in several ways. It can reduce off-target effects associated with basic amines, such as hERG channel inhibition, and can alter the ionization state of the molecule at physiological pH, impacting its distribution and target engagement.
-
Metabolic Stability: The inherent stability of the sulfone group and the deactivation of the adjacent nitrogen towards metabolism make this moiety an attractive choice for addressing metabolic liabilities in a lead series.[5]
Synthetic Protocols for the Preparation and Incorporation of Thiomorpholine 1,1-Dioxide
The successful integration of the thiomorpholine 1,1-dioxide moiety into a drug discovery program relies on robust and scalable synthetic methodologies. The following protocols provide detailed procedures for the preparation of the core scaffold and its subsequent functionalization.
Protocol 1: Synthesis of Thiomorpholine 1,1-Dioxide
This two-step procedure involves the initial synthesis of thiomorpholine followed by its oxidation to the desired 1,1-dioxide.
Step 1: Synthesis of Thiomorpholine
A variety of methods exist for the synthesis of thiomorpholine.[8][9][10] A common and scalable approach involves the reaction of bis(2-chloroethyl)amine hydrochloride with sodium sulfide.
Caption: Synthesis of Thiomorpholine via Cyclization.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water.
-
Slowly add a solution of bis(2-chloroethyl)amine hydrochloride in ethanol to the sodium sulfide solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with concentrated HCl and wash with DCM to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated NaOH solution until pH > 12.
-
Extract the product into DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine as an oil.
Step 2: Oxidation to Thiomorpholine 1,1-Dioxide
The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. Potassium permanganate is a common and effective choice.[11]
Caption: Oxidation of Thiomorpholine to its 1,1-Dioxide.
Materials:
-
Thiomorpholine
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve thiomorpholine in a mixture of acetone and water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of potassium permanganate in water portion-wise, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/ether) or by column chromatography on silica gel to afford thiomorpholine 1,1-dioxide as a white solid.[12]
Protocol 2: N-Arylation of Thiomorpholine 1,1-Dioxide
A common method for incorporating the thiomorpholine 1,1-dioxide moiety is through N-arylation via nucleophilic aromatic substitution (SNA_r_) with an activated aryl halide.[13]
Materials:
-
Thiomorpholine 1,1-dioxide
-
An activated aryl fluoride or chloride (e.g., 4-fluoronitrobenzene)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the activated aryl halide in ACN or DMF in a sealable reaction vessel, add thiomorpholine 1,1-dioxide and a base such as triethylamine.[13]
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl thiomorpholine 1,1-dioxide.[13]
Case Study: Thiomorpholine 1,1-Dioxide in Kinase Inhibitors
The unique properties of the thiomorpholine 1,1-dioxide moiety have made it an attractive scaffold in the design of kinase inhibitors. The sulfone group can act as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of many ATP-competitive inhibitors.
Caption: Interaction of a Thiomorpholine 1,1-Dioxide Containing Inhibitor with a Kinase Active Site.
For instance, in the development of novel inhibitors, replacing a morpholine with a thiomorpholine 1,1-dioxide can lead to a significant increase in potency. This is often attributed to the formation of a strong hydrogen bond between the sulfone oxygens and a backbone NH group in the hinge region of the kinase. This additional, strong interaction can anchor the inhibitor more effectively in the active site, leading to a lower IC₅₀ value.
Conclusion and Future Perspectives
The thiomorpholine 1,1-dioxide moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization and drug design. Its unique combination of polarity, hydrogen bonding capacity, and metabolic stability provides a powerful means to address common challenges in drug discovery, such as poor solubility, metabolic lability, and off-target toxicity. The synthetic protocols provided herein offer a practical guide for the incorporation of this versatile scaffold. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of moieties like thiomorpholine 1,1-dioxide will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents. (n.d.).
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]
-
Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]
-
Synthesis of thiomorpholines - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved January 20, 2026, from [Link]
-
Kumar, S., & Pradeep, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
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Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Kumar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 436-447. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Sosič, I., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(15), 4485. [Link]
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Application Notes & Protocols for the Laboratory Scale Synthesis of 4-Methylthiomorpholine 1,1-dioxide Derivatives
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Methylthiomorpholine 1,1-dioxide and its derivatives. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in various biologically active compounds.[1][2] The protocols herein are designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. We will explore two primary synthetic pathways, offering flexibility based on available starting materials and desired final product specifications. All procedures are supported by references to authoritative literature to ensure scientific integrity.
Introduction: The Significance of the Thiomorpholine 1,1-dioxide Scaffold
The thiomorpholine 1,1-dioxide moiety is a six-membered saturated heterocycle containing a sulfone group, which imparts unique physicochemical properties beneficial for drug design.[3] The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often improving the pharmacokinetic profile of a drug candidate.[4] The nitrogen atom of the thiomorpholine ring provides a convenient handle for substitution, allowing for the exploration of a wide range of chemical space. Consequently, derivatives of thiomorpholine 1,1-dioxide are investigated for various therapeutic applications, including as antimicrobial and enzyme inhibitors.[5][6] This guide will focus on the synthesis of N-methylated derivatives, a common substitution in many pharmaceutical agents.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two principal retrosynthetic routes. The choice between these routes may depend on the availability and cost of starting materials, as well as the desired scale of the reaction.
-
Route A: N-methylation of a suitable thiomorpholine precursor, followed by oxidation of the sulfide to the sulfone.
-
Route B: Oxidation of the parent thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-methylation.
Below, we provide a visual representation of these strategic approaches.
Caption: Overview of the two primary synthetic routes to this compound.
Detailed Protocols and Methodologies
Route A: N-Methylation followed by Oxidation
This route is often preferred when the starting thiomorpholine is readily available and the subsequent oxidation is high-yielding. The intermediate, 4-methylthiomorpholine, is a thioether, which can be readily oxidized to the corresponding sulfone.[7][8]
This procedure details the N-methylation of thiomorpholine using a standard alkylating agent.
Materials:
-
Thiomorpholine
-
Methyl iodide (or dimethyl sulfate - Caution: Highly Toxic )
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methylthiomorpholine, which can be purified by distillation or chromatography if necessary.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the secondary amine of thiomorpholine, facilitating nucleophilic attack on the methyl iodide.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Workup: The aqueous workup removes any remaining inorganic salts and unreacted starting materials.
The oxidation of the thioether to the sulfone is a critical step. Hydrogen peroxide is a common and environmentally benign oxidant, often used in the presence of a catalyst. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) provides a reliable, albeit more expensive, option.[9]
Materials:
-
4-Methylthiomorpholine
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetic acid (CH₃COOH) or Formic acid (HCOOH)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methylthiomorpholine (1.0 eq) in acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Carefully neutralize the reaction mixture by the addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Causality of Experimental Choices:
-
Oxidant: Hydrogen peroxide is a strong oxidant. The reaction is typically carried out in an acidic medium which can protonate the sulfur atom, making it more susceptible to nucleophilic attack by the peroxide.[3]
-
Temperature Control: The oxidation is exothermic; maintaining a low temperature during the addition of the oxidant is crucial for safety and to prevent side reactions.
-
Quenching: Sodium sulfite is a reducing agent used to safely decompose any unreacted hydrogen peroxide.
Route B: Oxidation followed by N-Methylation
This alternative route first prepares the thiomorpholine 1,1-dioxide, a stable crystalline solid, which is then N-alkylated.
The oxidation of thiomorpholine to its 1,1-dioxide can be achieved using various oxidizing agents. A method employing potassium permanganate has been reported.[10]
Materials:
-
Thiomorpholine
-
Potassium permanganate (KMnO₄)
-
Water
-
Isopropanol
-
Celite®
Procedure:
-
Dissolve thiomorpholine (1.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice/water bath.
-
In a separate flask, prepare a solution of potassium permanganate (2.2 eq) in water.
-
Add the KMnO₄ solution dropwise to the thiomorpholine solution, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Quench the reaction by adding a small amount of isopropanol until the purple color of the permanganate disappears.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with water.
-
Concentrate the aqueous filtrate under reduced pressure to obtain the crude thiomorpholine 1,1-dioxide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Oxidant: Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for this transformation.[5]
-
Filtration Aid: Celite® is used to facilitate the filtration of the fine manganese dioxide precipitate.
The N-methylation of the pre-formed sulfone is analogous to the methylation in Route A.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Methyl iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) - Caution: Highly Flammable and Reacts Violently with Water
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Dissolve thiomorpholine 1,1-dioxide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Causality of Experimental Choices:
-
Base: The sulfone group is electron-withdrawing, which reduces the nucleophilicity of the amine. A strong base like sodium hydride is therefore required for deprotonation.
-
Inert Atmosphere: Sodium hydride is highly reactive with moisture and oxygen. An inert atmosphere is essential for safety and to prevent quenching of the base.
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the violent reaction of sodium hydride with water.
Summary of Reaction Parameters
| Parameter | Route A1 | Route A2 | Route B1 | Route B2 |
| Starting Material | Thiomorpholine | 4-Methylthiomorpholine | Thiomorpholine | Thiomorpholine 1,1-dioxide |
| Key Reagent | Methyl iodide | Hydrogen peroxide | Potassium permanganate | Methyl iodide |
| Base/Catalyst | K₂CO₃ | Acetic Acid | - | Sodium Hydride |
| Solvent | Acetonitrile | Acetic Acid | Water | DMF |
| Temperature | 50 °C | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Typical Reaction Time | 4-6 hours | 12-24 hours | 4-6 hours | 2-4 hours |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the S=O stretches of the sulfone group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
Melting Point: For solid compounds, to assess purity.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.
-
Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere and have appropriate quenching procedures in place.
-
Oxidizing agents like potassium permanganate and hydrogen peroxide can react violently with organic materials. Avoid contact with combustible materials.
Visualization of Key Protocols
Caption: Workflow for the oxidation of 4-methylthiomorpholine.
Caption: Workflow for the N-methylation of thiomorpholine 1,1-dioxide.
References
-
Wikipedia. Sulfone . [Link]
-
Gao, Y., et al. (2020). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center . Organic Chemistry Frontiers. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation . [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation . [Link]
-
Baran, P., et al. (2016). Recent Advances in the Synthesis of Sulfones . Synthesis, 48(11), 1649-1669. [Link]
-
Wikipedia. N-Methylmorpholine N-oxide . [Link]
-
Organic Syntheses. cis-1,2-Cyclohexanediol . Org. Synth. 1978, 58, 15. [Link]
-
Hranjec, M., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . Molecules, 25(21), 5081. [Link]
-
Poupin, P., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR . Biodegradation, 9(6), 433-42. [Link]
-
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . Organic Process Research & Development, 26(8), 2419–2426. [Link]
-
PubChem. Thiomorpholine 1,1-dioxide . [Link]
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . Journal of Chemical Reviews, 3(4), 250-264. [Link]
-
Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives . Baghdad Science Journal, 12(2), 335-344. [Link]
-
Organic Chemistry Portal. N-methylmorpholine N-oxide (NMO) . [Link]
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Application Notes & Protocols: The Use of 4-Methylthiomorpholine 1,1-dioxide in the Preparation of Novel Polysulfones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the prospective use of 4-methylthiomorpholine 1,1-dioxide as a monomer for the synthesis of novel sulfone-containing polymers. While direct polymerization of this specific monomer is not yet extensively documented in peer-reviewed literature, this guide extrapolates from established principles of sulfur-containing heterocycle polymerization to propose a viable synthetic pathway. We will delve into the mechanistic rationale, a detailed hypothetical protocol for radical ring-opening polymerization (rROP), and the potential properties and applications of the resulting polymer. This guide is intended to serve as a foundational resource for researchers venturing into the development of new functional polymers.
Introduction: The Promise of Sulfone-Containing Polymers
Polymers incorporating sulfone groups in their backbone are a class of high-performance materials known for their exceptional thermal stability, oxidative resistance, and mechanical strength.[1] These properties have led to their application in demanding fields, from aerospace engineering to medical devices. The synthesis of novel polysulfones is a vibrant area of research, driven by the desire to fine-tune polymer properties for specific applications.[2]
This compound is a heterocyclic compound featuring a six-membered ring with both sulfur and nitrogen atoms, where the sulfur is in a high oxidation state.[3][4] While its primary applications to date have been as a building block in medicinal chemistry, its structure presents an intriguing possibility as a monomer for polymerization.[5] Specifically, the ring strain and the presence of the sulfone group suggest that it could undergo ring-opening polymerization to yield a novel polymer with unique characteristics imparted by the N-methyl functionality. The incorporation of such heteroatoms into a polymer backbone via ring-opening polymerization is a powerful technique for creating materials with tailored properties.[6][7]
Mechanistic Considerations for Polymerization
The polymerization of cyclic monomers can proceed through various mechanisms, including cationic, anionic, or radical pathways.[6] For cyclic sulfones, radical ring-opening polymerization (rROP) has emerged as a promising route.[8][9] This method combines the advantages of incorporating heteroatoms into the polymer backbone with the robustness and mild conditions of free-radical polymerization.[6]
We propose that this compound can be polymerized via a radical ring-opening mechanism. The key steps are outlined below:
-
Initiation: A standard radical initiator (e.g., AIBN or BPO) is thermally or photochemically decomposed to generate free radicals.
-
Radical Addition and Ring-Opening: The initiator radical adds to the monomer, likely at a carbon adjacent to the sulfone group. This is followed by a β-scission event, leading to the opening of the heterocyclic ring. This ring-opening is driven by the release of ring strain.
-
Propagation: The newly formed radical propagates by adding to another monomer molecule, continuing the ring-opening and chain growth process.
-
Termination: The polymerization is terminated through conventional radical-radical recombination or disproportionation reactions.
The resulting polymer would feature a linear backbone containing both sulfone and N-methylamine functionalities.
Figure 2: General workflow for the proposed polymerization of this compound.
Characterization
The resulting polymer should be characterized using standard techniques to confirm its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Outcome |
| Structure Confirmation | ¹H NMR, ¹³C NMR, FTIR | Disappearance of monomer peaks and appearance of new peaks corresponding to the opened-ring polymer structure. |
| Molecular Weight & Distribution | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg) and thermal degradation profile. |
Potential Properties and Applications
The hypothetical poly(this compound) would possess a unique combination of a polysulfone backbone and pendant N-methyl groups. This structure could lead to several desirable properties:
-
High Thermal Stability: A characteristic feature of polysulfones. [1]* Enhanced Solubility: The presence of the N-methyl groups may improve solubility in a wider range of organic solvents compared to other polysulfones.
-
Coordination Sites: The nitrogen and sulfone oxygen atoms could act as coordination sites for metal ions, suggesting applications in catalysis or as scavenging agents.
-
Biocompatibility: Some sulfur-containing polymers have shown good biocompatibility. [10][11]The polymer could be investigated for biomedical applications, such as drug delivery matrices or coatings for medical implants.
-
Stimuli-Responsiveness: The amine functionality in the backbone could impart pH-responsiveness to the polymer, making it a candidate for "smart" materials. [10] The unique properties of this novel polymer could make it a valuable material in diverse fields, including specialty coatings, advanced membranes, and biomedical engineering.
Conclusion
The synthesis of novel polymers from this compound via radical ring-opening polymerization represents a promising, yet unexplored, avenue in materials science. This guide provides a scientifically grounded, albeit hypothetical, framework to initiate research in this area. By leveraging established polymerization techniques for related cyclic sulfones, researchers can begin to explore the synthesis and characterization of this new class of functional polysulfones. The potential for creating materials with a unique combination of thermal stability, functionality, and stimuli-responsiveness makes this an exciting prospect for future polymer development.
References
-
Guimard, I., Hoogenboom, R., & Schubert, U. S. (2011). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Chemistry and Physics, 212(19), 2093-2101. Retrieved from [Link]
-
Purohit, V. B., Pięta, M., Pietrasik, J., & Plummer, C. M. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry, 13(34), 3849-3881. Retrieved from [Link]
-
Otsuka, H., Tanimoto, H., Nakashima, Y., & Takahara, A. (2023). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Materials, 16(5), 1888. Retrieved from [Link]
-
Choi, W. J., Kim, S. H., & Park, Y. H. (1998). New ring-opening polymerizations for copolymers having controlled microstructures. Polymer Science and Technology, 9(6), 724-734. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
-
Otsuka, H., Tanimoto, H., Nakashima, Y., & Takahara, A. (2023). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. PubMed. Retrieved from [Link]
-
Sprick, R. S., et al. (2022). Why Do Sulfone-Containing Polymer Photocatalysts Work So Well for Sacrificial Hydrogen Evolution from Water? Journal of the American Chemical Society, 144(43), 19896-19908. Retrieved from [Link]
-
Le-Masle, A., et al. (2018). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 10(11), 1219. Retrieved from [Link]
-
Sprick, R. S., et al. (2022). Why Do Sulfone-Containing Polymer Photocatalysts Work So Well for Sacrificial Hydrogen Evolution from Water? PubMed Central. Retrieved from [Link]
-
Liu, Y., et al. (2018). Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction. Polymer Chemistry, 9(33), 4383-4389. Retrieved from [Link]
-
Wang, C., et al. (2024). Structural regulation of sulfone-decorated conjugated polymers for boosting photocatalysis. Journal of Materials Chemistry A. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. National Science Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25085699, 3-Methylthiomorpholin-4-amine 1,1-dioxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Thiomorpholine Ring
Welcome to the technical support center for thiomorpholine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing substitution reactions on the thiomorpholine ring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Introduction to Thiomorpholine Reactivity
Thiomorpholine is a versatile heterocyclic scaffold featuring two key reactive sites: the secondary amine at the N-4 position and the sulfur atom at the S-1 position. The nitrogen atom is nucleophilic and readily undergoes substitution reactions such as alkylation, arylation, and acylation. The sulfur atom, with its lone pairs of electrons, is susceptible to oxidation, allowing for the formation of thiomorpholine-1-oxide (sulfoxide) and thiomorpholine-1,1-dioxide (sulfone).[1] These modifications significantly alter the physicochemical properties of the molecule, including polarity, solubility, and hydrogen bonding capacity, making them crucial for applications in medicinal chemistry.[1][2]
Section 1: N-Alkylation and N-Arylation
Substitution at the nitrogen atom is one of the most common modifications of the thiomorpholine ring. These reactions introduce alkyl or aryl groups, fundamentally altering the steric and electronic properties of the molecule.
Troubleshooting Guide & FAQs: N-Substitution Reactions
Q1: My N-alkylation with an alkyl halide is slow and gives a low yield. What are the common causes and solutions?
A1: Slow N-alkylation is often due to insufficient reactivity of the electrophile or suboptimal reaction conditions. Here’s a breakdown of potential issues and how to address them:
-
Leaving Group: The reactivity of the alkyl halide is critical. The general trend for the leaving group is I > Br > Cl. If you are using an alkyl chloride with a low yield, consider switching to the corresponding bromide or iodide.
-
Base Selection: A non-nucleophilic base is essential to deprotonate the thiomorpholine nitrogen without competing in the alkylation. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). The strength of the base should be sufficient to deprotonate the secondary amine. For sluggish reactions, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation and anion intermediates, accelerating the reaction.
-
Temperature: Increasing the reaction temperature will increase the reaction rate. However, excessive heat can lead to side products, such as elimination if the alkyl halide is prone to it. A systematic increase in temperature, for example from room temperature to 50-80 °C, is a good optimization strategy.
Q2: I am attempting an N-arylation using a Buchwald-Hartwig or Chan-Lam coupling, but the reaction is not proceeding. What should I check?
A2: N-arylation reactions are powerful but sensitive to several factors. Here are some troubleshooting tips:
-
Catalyst and Ligand: The choice of palladium or copper catalyst and the corresponding ligand is crucial. For Buchwald-Hartwig reactions, ensure your palladium catalyst and ligand are suitable for secondary amines. For Chan-Lam couplings, the copper source (e.g., Cu(OAc)₂) and potential additives are important.[3] Ensure the catalyst is not deactivated.
-
Oxygen Sensitivity: Buchwald-Hartwig reactions are often sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. In contrast, Chan-Lam couplings often require air for the catalytic cycle.[3]
-
Base: The choice of base is critical for the catalytic cycle. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For Chan-Lam, milder bases like triethylamine or pyridine are often used.[3]
-
Aryl Halide/Boronic Acid Reactivity: Electron-deficient aryl halides are generally more reactive in Buchwald-Hartwig couplings. For Chan-Lam couplings, the quality of the arylboronic acid is important; ensure it has not degraded upon storage.
Q3: I am performing a reductive amination with an aldehyde/ketone and thiomorpholine, but I am observing low conversion or side products. How can I optimize this?
A3: Reductive amination is a two-step process (imine/enamine formation and reduction) that can be performed in one pot.[4] Problems can arise at either stage.
-
Imine/Enamine Formation: This step is often the rate-limiting one, especially with less reactive ketones.[5] It is acid-catalyzed, and adding a catalytic amount of acetic acid can be beneficial.[6][7] To drive the equilibrium towards the imine, removing water using molecular sieves can be effective. You can monitor imine formation by NMR or TLC before adding the reducing agent.[6]
-
Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the starting carbonyl compound.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice as it is mild and effective under slightly acidic conditions compatible with imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Also very effective at reducing imines at acidic pH.[4] However, it is toxic.
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde or ketone.[4] If used, it is best to pre-form the imine before adding NaBH₄ at a low temperature.[6]
-
-
pH Control: The pH of the reaction is a delicate balance. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the thiomorpholine, rendering it non-nucleophilic. A pH range of 5-6 is often optimal.
Optimization Workflow for N-Arylation
Caption: Decision workflow for optimizing N-arylation reactions of thiomorpholine.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine[2]
This protocol describes a nucleophilic aromatic substitution for N-arylation.
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-fluoronitrobenzene (1.0 eq), thiomorpholine (1.1 eq), and triethylamine (1.2 eq).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Section 2: S-Oxidation of the Thiomorpholine Ring
Oxidation of the sulfur atom to a sulfoxide (S=O) or a sulfone (O=S=O) is a key transformation that significantly impacts the molecule's properties. Controlling the level of oxidation is the primary challenge.
Troubleshooting Guide & FAQs: S-Oxidation Reactions
Q1: How can I selectively oxidize thiomorpholine to the sulfoxide without forming the sulfone?
A1: Achieving selective oxidation to the sulfoxide requires careful control of the oxidant stoichiometry and reaction conditions.[8]
-
Stoichiometry: Use of approximately one equivalent of the oxidizing agent is the most critical factor. A slight excess may be needed depending on the oxidant's stability, but a large excess will lead to over-oxidation.[8]
-
Oxidizing Agent:
-
Hydrogen Peroxide (H₂O₂): A common and "green" oxidant. The reaction is often performed in solvents like acetic acid or methanol.[9] Using one equivalent of H₂O₂ at room temperature or below generally favors the sulfoxide.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A reliable oxidant. Use of one equivalent at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent like dichloromethane (DCM) typically yields the sulfoxide.
-
Sodium periodate (NaIO₄): A mild and selective reagent for sulfoxide formation, often used in a methanol/water solvent system.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) and allow it to warm slowly to room temperature. This helps to control the exotherm and prevent over-oxidation.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant sulfone formation is observed.
Q2: I want to synthesize the thiomorpholine-1,1-dioxide (sulfone). What are the best conditions?
A2: To ensure complete oxidation to the sulfone, you need more forcing conditions and an excess of the oxidizing agent.
-
Stoichiometry: Use at least two equivalents of the oxidizing agent. An excess (e.g., 2.2 to 3.0 equivalents) is often used to drive the reaction to completion.
-
Oxidizing Agent:
-
Hydrogen Peroxide (H₂O₂): An excess of H₂O₂ (e.g., 2.5 eq) in acetic acid, often with gentle heating, is effective for sulfone formation.
-
m-CPBA: Using more than two equivalents of m-CPBA will readily oxidize the sulfide to the sulfone.
-
Potassium permanganate (KMnO₄) or Oxone®: These are strong oxidizing agents that are very effective for preparing sulfones.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times will favor the formation of the sulfone.
Reaction Scheme for Selective S-Oxidation
Caption: Reaction pathways for the selective oxidation of thiomorpholine.
Data Summary: Common Conditions for S-Oxidation
| Target Product | Oxidizing Agent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Key Considerations |
| Sulfoxide | H₂O₂ | 1.0 - 1.2 | Acetic Acid / MeOH | 0 to 25 | Careful monitoring to avoid over-oxidation[8][9] |
| m-CPBA | 1.0 - 1.1 | DCM / CHCl₃ | 0 to 25 | Good selectivity at low temperatures | |
| NaIO₄ | 1.0 - 1.2 | MeOH / H₂O | 25 | Mild and selective | |
| Sulfone | H₂O₂ | > 2.2 | Acetic Acid | 25 to 60 | Excess oxidant and higher temperature[10] |
| m-CPBA | > 2.2 | DCM / CHCl₃ | 25 | Generally fast and high yielding | |
| Oxone® | > 2.0 | MeOH / H₂O | 25 | Strong oxidant, good for less reactive sulfides |
Concluding Remarks
The optimization of substitution reactions on the thiomorpholine ring relies on a systematic approach to experimental design, considering the interplay of substrates, reagents, and reaction conditions. This guide provides a foundational framework for troubleshooting common issues and selecting appropriate starting points for your synthetic campaigns. Always consult the primary literature for specific examples that most closely match your target molecule.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Thieme. [Link]
-
Challenging reductive amination. Reddit. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Thiomorpholine | C4H9NS | CID 67164. PubChem. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Methylthiomorpholine 1,1-dioxide
Welcome to the technical support center for the purification of 4-Methylthiomorpholine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
A1: this compound is a polar, aprotic sulfone. It is a derivative of thiomorpholine 1,1-dioxide, which serves as a valuable intermediate in the synthesis of biologically active molecules for pharmaceuticals and agrochemicals.[1] The N-methyl group modifies its solubility and reactivity profile. High purity (≥99%) is paramount as residual impurities, such as the starting sulfoxide, unreacted precursors, or solvents, can lead to unpredictable side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).
Q2: What are the most common impurities in crude this compound?
A2: The impurity profile depends heavily on the synthetic route, which is typically the oxidation of 4-methylthiomorpholine. Common impurities include:
-
4-Methylthiomorpholine 1-oxide (the corresponding sulfoxide): An intermediate of the oxidation process. Its separation can be challenging due to similar polarity.
-
Unreacted 4-Methylthiomorpholine: The precursor to the oxidation reaction.
-
Residual Oxidizing Agents: By-products from reagents like hydrogen peroxide.[2]
-
Synthesis Precursors: Contaminants from the synthesis of the starting 4-methylthiomorpholine, such as morpholine derivatives.[3][4]
-
Solvents: Organic solvents used during the reaction and initial work-up.
Q3: How do I choose the best primary purification technique?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
For solid crude products: Recrystallization is the most cost-effective and scalable first choice, especially for removing less polar impurities and those with different solubility profiles.[5]
-
For oily or highly impure products: Column chromatography is preferred for separating components with close polarities, such as the desired sulfone from its sulfoxide analogue.[6]
-
For removing volatile solvents or low-boiling impurities: Vacuum distillation can be effective, but one must be cautious of the compound's thermal stability.
Purification Workflow Overview
The following diagram illustrates a general decision-making workflow for purifying crude this compound.
Caption: General purification decision workflow.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[5]
Q: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid phase instead of forming a crystalline lattice.
-
Causality: This is common with highly polar compounds or when the solvent is too nonpolar for the solute. The high concentration of the solute effectively depresses its own melting point.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil completely redissolves. This lowers the saturation point. Let it cool more slowly.
-
Change Solvent System: Switch to a more polar solvent in which the compound is less soluble at room temperature. For sulfones, mixed solvent systems are often effective.[7] Try dissolving the compound in a minimal amount of a good solvent (like acetone or methanol) and then slowly adding a poor, less polar solvent (like hexanes or diethyl ether) until turbidity persists.[8]
-
Lower the Dissolution Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point, even if it takes longer.
-
Q: I've cooled the solution, but no crystals have formed. What should I do?
A: Spontaneous nucleation can sometimes be slow. The solution is likely supersaturated but requires an energy barrier to be overcome for crystallization to begin.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the supersaturated solution. It will act as a template for crystal growth.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but do so slowly to avoid precipitating impurities.
-
Concentrate the Solution: If the solution is not sufficiently saturated, evaporate some of the solvent and allow it to cool again.[2]
-
Q: My recovery yield is very low. How can I improve it?
A: Low yield typically means too much compound remained dissolved in the mother liquor.
-
Causality: This is caused by using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or not cooling the mixture sufficiently.
-
Solutions:
-
Optimize Solvent Volume: In your next attempt, use less solvent. Add it portion-wise to the crude material until it just dissolves at the boiling point.
-
Cool Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., 0-4 °C in an ice bath) and has been held there long enough for complete crystallization.
-
Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
| Solvent System | Boiling Point (°C) | Suitability for this compound | Comments |
| Isopropanol | 82 | Good | A good starting point. The polarity is suitable for many sulfones. |
| Acetone/Hexane | 56 (Acetone) | Excellent | Dissolve in minimal hot acetone, then add hexane until cloudy. Offers fine control over polarity. |
| Ethyl Acetate/Hexane | 77 (EtOAc) | Good | A common system for moderately polar compounds and sulfones.[7] |
| Water | 100 | Possible | The compound may have some water solubility.[1] Best for removing nonpolar, organic impurities. |
Troubleshooting Guide: Column Chromatography
For highly polar compounds like this compound, traditional normal-phase chromatography on silica gel can be ineffective.
Q: My compound streaks badly or elutes at the solvent front on a silica gel column. Why?
A: This is a classic problem for highly polar compounds on a polar stationary phase like silica.
-
Causality: Your compound is too polar to be effectively retained by the silica gel when using standard organic mobile phases (e.g., ethyl acetate/hexanes). It has a higher affinity for the mobile phase and moves with the solvent front. Streaking can occur due to strong, irreversible interactions with the acidic silanol groups on the silica surface.
-
Solutions:
-
Switch to a Different Mode: Do not use standard normal-phase chromatography. The best alternatives are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type mobile phase (e.g., acetonitrile/water).[9][10] Highly polar compounds are well-retained and elute in order of increasing polarity as the aqueous (strong) solvent content increases.[9]
-
Reversed-Phase Chromatography (C18): This uses a nonpolar stationary phase with a polar mobile phase (e.g., water/methanol). This may be less effective if the compound is extremely polar and has little hydrophobic character, leading to poor retention.[10]
-
-
Modify the Mobile Phase (for Silica): If you must use silica, you will need a highly polar mobile phase. A common system is Dichloromethane (DCM) / Methanol. Start with 1-2% methanol in DCM and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can deactivate acidic silica sites and reduce tailing for amine-containing compounds.[8]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Hexane System
This protocol is a robust starting point for purifying solid crude this compound that is estimated to be >85% pure.
-
Dissolution: Place 10.0 g of the crude solid into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of isopropanol and heat the mixture to 60-70 °C with stirring.
-
Achieve Saturation: Continue adding isopropanol in small portions (5-10 mL) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes mechanical impurities.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Co-Solvent Addition: Once the solution is at room temperature, slowly add n-hexane with gentle swirling. Add hexane until the solution becomes persistently turbid. Causality: The addition of a nonpolar "anti-solvent" like hexane dramatically reduces the solubility of the polar product, forcing it out of solution.
-
Complete Crystallization: Add a few extra drops of isopropanol to redissolve the slight turbidity, then cover the flask and place it in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold (0 °C) 1:1 isopropanol/hexane to remove residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and obtain an NMR spectrum to confirm purity.
Protocol 2: HILIC Flash Chromatography
This protocol is ideal for oily crude products or for separating the target sulfone from its more polar sulfoxide impurity.
-
Column Selection: Use a pre-packed amine-functionalized (NH2) silica gel column. Causality: The amine phase provides a polar surface suitable for HILIC and is less acidic than bare silica, which is beneficial for amine-containing structures.[9]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Deionized Water
-
-
Sample Preparation: Dissolve ~500 mg of the crude material in a minimal amount of 95:5 ACN/Water. If it doesn't dissolve, use a stronger solvent like methanol and adsorb the sample onto a small amount of silica gel or celite, then evaporate to dryness.
-
Chromatography Execution:
-
Equilibrate the column with 98:2 Solvent A:B.
-
Load the sample onto the column (either as a concentrated solution or the dried adsorbate).
-
Elute with a gradient. A typical gradient might be:
-
0-2 column volumes (CV): Hold at 98:2 A:B
-
2-15 CV: Gradient from 98:2 to 80:20 A:B
-
15-20 CV: Hold at 80:20 A:B
-
-
Causality: In HILIC, water is the "strong" eluting solvent.[9] Impurities that are less polar than the target will elute first in the high-ACN mobile phase. The target sulfone will elute as the water content increases. The more polar sulfoxide impurity will elute even later.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. A high vacuum pump may be needed to remove the final traces of water.
Caption: Decision tree for recrystallization troubleshooting.
References
-
Ganjali, M. R., et al. (2014). Physical Separation of Amphiprotic-Polar Aprotics for Simultaneous Extraction and Clean-up of Clomiphene from Plasma before Liquid Chromatographic Analysis. Journal of the Brazilian Chemical Society. Retrieved from [Link]
- Mullins, O. C., et al. (1964). Process for the preparation of morpholines. U.S. Patent No. 3,151,112. Washington, DC: U.S. Patent and Trademark Office.
-
Zhang, H., et al. (2012). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 84(3), 1593–1599. Retrieved from [Link]
-
Lopes, D. B., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(11), 2697. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Fuchs, P. L. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. U.S. Patent No. 4,386,221. Washington, DC: U.S. Patent and Trademark Office.
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. Request PDF. Retrieved from [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]
-
Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. Retrieved from [Link]
-
nobox7. (2023, May 26). Purifying garden sulfur and sulfur recrystallization. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of N-methylmorpholine oxide - EP 0553552 A2. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 5. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. waters.com [waters.com]
Technical Support Center: Synthesis of 4-Methylthiomorpholine 1,1-dioxide
Welcome to the technical support center for the synthesis of 4-Methylthiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and optimized protocols to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most direct and common method is the oxidation of the thioether group in the precursor, 4-methylthiomorpholine. This reaction selectively converts the sulfur atom to a sulfone. The core challenge lies in achieving complete oxidation to the sulfone without promoting side reactions.
Q2: What are the critical parameters that influence the reaction yield and purity?
The success of this synthesis hinges on four key factors:
-
Choice of Oxidizing Agent: The nature of the oxidant determines selectivity and reaction vigor.
-
Stoichiometry: The molar ratio of the oxidant to the starting material is crucial to prevent under-oxidation (stopping at the sulfoxide) or over-oxidation.
-
Temperature Control: Oxidation is an exothermic process. Maintaining a controlled temperature is vital to prevent runaway reactions and the formation of byproducts.
-
Solvent and pH: The reaction medium affects the solubility of reagents and can influence the reactivity of the oxidant.
Q3: What are the most common byproducts in this synthesis?
The primary byproduct of concern is the intermediate 4-Methylthiomorpholine 1-oxide (the sulfoxide). Another potential byproduct is 4-Methylmorpholine N-oxide , resulting from the oxidation of the tertiary amine. The formation of these impurities is highly dependent on the reaction conditions and the oxidant used.[1][2]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring this reaction. The starting material (thioether), the intermediate (sulfoxide), and the final product (sulfone) have different polarities and will exhibit distinct Rf values. A typical TLC protocol is provided in the "Experimental Protocols" section below.
Reaction Pathway and Potential Side Reactions
The desired synthesis involves a two-step oxidation of the sulfur atom. However, a competing reaction can occur at the nitrogen atom.
Caption: Oxidation pathway from the starting thioether to the target sulfone, showing the sulfoxide intermediate and the N-oxide byproduct.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: The oxidizing agent has degraded or is of poor quality. This is common for peroxide-based reagents.
-
Corrective Action: Use a fresh bottle of the oxidizing agent or titrate it to determine its active concentration before use. For instance, the concentration of commercial hydrogen peroxide can be determined by iodometric titration.[3]
-
Possible Cause: The reaction temperature is too low.
-
Corrective Action: While crucial for control, excessively low temperatures can stall the reaction. Gradually increase the temperature by 5-10 °C increments and monitor the progress by TLC.
-
Possible Cause: Inappropriate solvent choice.
-
Corrective Action: Ensure your starting material and reagents are soluble in the chosen solvent system. For many oxidations, polar protic solvents like acetic acid, ethanol, or water are effective.
Problem 2: The reaction stalls at the sulfoxide intermediate.
-
Possible Cause: Insufficient amount of oxidizing agent. The oxidation from thioether to sulfoxide is often faster than from sulfoxide to sulfone.[4] The first equivalent of the oxidant is rapidly consumed to form the sulfoxide.
-
Corrective Action: Increase the stoichiometry of the oxidizing agent. A common strategy is to use 2.2 to 2.5 equivalents of the oxidant to drive the reaction to completion. Add the oxidant portion-wise to maintain temperature control.
-
Possible Cause: The reaction time is too short or the temperature is too low for the second oxidation step.
-
Corrective Action: After the initial formation of the sulfoxide (confirmed by TLC), consider increasing the temperature moderately (e.g., to 40-50 °C) and extending the reaction time. Continue to monitor by TLC until the sulfoxide spot disappears.
Problem 3: Significant formation of the N-oxide byproduct.
-
Possible Cause: The chosen oxidizing agent is too harsh or non-selective. Reagents like potassium permanganate (KMnO₄) can be aggressive and may not differentiate well between the sulfur and nitrogen atoms.[5][6]
-
Corrective Action: Switch to a more selective oxidizing agent. Hydrogen peroxide in acetic acid is an excellent choice as it preferentially oxidizes sulfur over the tertiary amine under controlled conditions. The formation of peracetic acid in situ provides a controlled oxidation.[7]
-
Possible Cause: The reaction pH is too high (basic). Basic conditions can sometimes promote N-oxidation.
-
Corrective Action: Perform the reaction in a slightly acidic medium, such as acetic acid or by using an aqueous solution of H₂O₂ without added base. This helps to protonate the amine, reducing its nucleophilicity and susceptibility to oxidation.
Problem 4: Difficult purification and product isolation.
-
Possible Cause: The product is highly water-soluble, leading to low recovery during aqueous workup.
-
Corrective Action: After quenching the reaction, concentrate the aqueous solution under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate or isopropanol) or by column chromatography using a polar stationary phase like silica gel.
-
Possible Cause: The crude product is an oil and does not crystallize.
-
Corrective Action: Oiling out can be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent (like diethyl ether or hexanes) to induce precipitation. If that fails, purification by silica gel column chromatography is the recommended next step.
Oxidizing Agent Comparison
The choice of oxidant is the most critical decision in this synthesis. The table below summarizes common options.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid or Methanol, 25-50 °C | Inexpensive, environmentally benign (byproduct is water), good selectivity for sulfur. | Can be slow; requires careful temperature control. |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0-25 °C | Highly effective, predictable, works at low temperatures. | Expensive, potentially explosive, byproduct (m-CBA) must be removed. |
| Potassium Permanganate (KMnO₄) | Water/Acetone, 0-25 °C | Very powerful and inexpensive. | Poor selectivity (can oxidize N-methyl group), produces MnO₂ sludge complicating workup.[5] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, 0-25 °C | Stable solid, easy to handle, effective. | Requires aqueous workup, can be acidic. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide in Acetic Acid
This protocol is a robust starting point that balances efficiency, cost, and safety.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylthiomorpholine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material). Place the flask in an ice/water bath to cool the solution to 0-5 °C.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (2.2 eq) dropwise via the dropping funnel. Crucially, monitor the internal temperature and maintain it below 20 °C during the addition. This is an exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Check the reaction progress periodically using TLC (see Protocol 2). The reaction is complete when the starting material and sulfoxide intermediate spots are no longer visible.
-
Quench: Cool the reaction mixture back to 0-5 °C in an ice bath. Cautiously quench the excess peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips indicates its absence.
-
Workup: Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).
-
Isolation: Concentrate the neutralized aqueous solution to dryness using a rotary evaporator. The resulting solid residue contains the product and inorganic salts.
-
Purification: Extract the solid residue with a suitable organic solvent in which the product is soluble but the salts are not (e.g., hot isopropanol or ethanol). Filter the hot solution to remove the inorganic salts and allow the filtrate to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Eluent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio is a good starting point. Adjust polarity as needed.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Visualization:
-
UV Light (254 nm): If the compounds are UV active.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. The starting thioether and the sulfoxide will react with the stain to produce a yellow/brown spot on a purple background. The sulfone, being fully oxidized, will be largely unreactive, appearing as a white spot. This allows for clear differentiation.
-
References
-
. PMC - NIH.
-
. MDPI.
-
. ChemRxiv.
-
. ResearchGate.
-
. Organic Chemistry Portal.
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. Organic Syntheses.
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. Google Patents.
-
. Biosynth.
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. MDPI.
-
. PubChem - NIH.
-
. Master Organic Chemistry.
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. Google Patents.
-
. Journal of Chemical Reviews.
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. ResearchGate.
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. Google Patents.
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. Chemistry LibreTexts.
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. MDPI.
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. Energy & Fuels.
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. PMC - NIH.
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. BLD Pharm.
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. TUODA INDUSTRY LIMITED.
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. Wikipedia.
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. ACS Publications.
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. MDPI.
-
. ACS GCI Pharmaceutical Roundtable.
-
. Chemistry Steps.
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- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of 4-Methylthiomorpholine 1,1-dioxide
Prepared by the Senior Application Scientist Team
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Methylthiomorpholine 1,1-dioxide. Our focus is to deliver field-proven insights and protocols to ensure both experimental integrity and operator safety. This document moves beyond a simple checklist to explain the causality behind each procedural recommendation.
Core Hazard Profile & Quick Reference
This compound and its parent compound, Thiomorpholine 1,1-dioxide, are heterocyclic organic compounds widely used as intermediates in the synthesis of biologically active molecules in the pharmaceutical and agrochemical sectors.[1][2][3] While invaluable, their handling requires a thorough understanding of their potential hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4][5]
| Parameter | Guideline & Rationale |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation).[4][5] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact.[4][6] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, acid chlorides, and acid anhydrides.[4][6][7] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, with the container tightly closed.[4][8] For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4][9] |
| Emergency Contact | In case of exposure, follow first-aid protocols and contact your institution's Environmental Health & Safety (EHS) department and/or a Poison Control Center.[10] |
Frequently Asked Questions (FAQs)
This section addresses specific issues and questions that may arise during the experimental use of this compound.
Handling and Personal Protective Equipment (PPE)
Q: What are the most critical safety precautions when handling this compound for the first time? A: First-time users must prioritize avoiding all personal contact.[10] This is achieved by handling the compound exclusively within a certified chemical fume hood to control inhalation exposure.[9][11] Due to its classification as a skin and eye irritant, appropriate Personal Protective Equipment (PPE) is mandatory.[5]
Q: What specific PPE is required for handling the solid compound? A: A comprehensive PPE ensemble is critical.
-
Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][12][13]
-
Gloves: Use powder-free nitrile gloves. It is crucial to change gloves immediately if they become contaminated and to replace them after 30-60 minutes of continuous use to prevent permeation.[13] Do not use PVC gloves, as they offer little chemical protection.[13]
-
Body Protection: A standard lab coat is sufficient for handling small quantities. For larger-scale operations or when transferring significant amounts of material, wear chemical-resistant protective clothing.[10][14]
-
Respiratory Protection: All handling of the solid should be done in a fume hood to prevent dust generation.[4] If a fume hood is not available or if dust exposure is still possible, a NIOSH-approved N95 (or better) particulate respirator must be used.[4][12]
Q: How can I safely weigh and transfer the solid powder? A: To minimize dust generation, perform all weighing and transfer operations within a fume hood or a glove box.[4] Use tools like a spatula to gently handle the material. Avoid pouring the powder from a height, which can create airborne dust.[15] If static electricity is a concern, especially in low-humidity environments, use anti-static tools and ensure equipment is properly grounded.[7]
Storage and Stability
Q: What are the ideal long-term storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] It is also recommended to store the material locked up to restrict access.[4][10] Some suppliers recommend storing under an inert atmosphere, such as nitrogen or argon, to maintain product quality, as the compound may be sensitive to air and moisture.[4][9][11]
Q: Why is storage under an inert atmosphere recommended? What happens if it's exposed to air? A: The recommendation for inert gas storage is a precautionary measure to ensure the compound's long-term purity and stability. Some related compounds are known to be air or moisture sensitive.[4][9][11] Exposure to air and humidity over time can potentially lead to degradation, which may introduce impurities into your experiments and cause inconsistent results.
Q: What chemicals should absolutely not be stored near this compound? A: To prevent hazardous reactions, store this compound away from incompatible materials. The primary incompatibilities are strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong bases.[4][7][8] Contact with these substances could lead to vigorous, exothermic reactions.
Emergency Procedures and Waste Disposal
Q: What is the correct first-aid response for accidental eye or skin contact? A: Immediate action is critical to minimize injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek prompt medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[4]
Q: How should I handle a small laboratory spill? A: For a small spill of solid material:
-
Evacuate non-essential personnel from the immediate area.[12]
-
Ensure you are wearing your full PPE (goggles, gloves, lab coat, and respirator if needed).[15]
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[12]
-
Carefully sweep or scoop the material into a suitable, clearly labeled container for chemical waste disposal.[4][8]
-
Clean the spill area with soap and water.
-
Do not allow the spilled material to enter drains or waterways.[4]
Q: What are the hazards in case of a fire? A: While not highly flammable, containers of this compound may burn if exposed to fire.[10] Hazardous combustion products include toxic and corrosive fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[4][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Q: How do I dispose of waste material and empty containers? A: All waste material and empty containers must be treated as hazardous waste. Dispose of them through an approved waste disposal plant, strictly following all local, regional, and national environmental regulations.[4][10] Do not dispose of this chemical in standard laboratory trash or down the drain.
Troubleshooting Guide
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Compound appears discolored (e.g., yellowed) or has an unusual odor. | Exposure to air, moisture, or light during storage has led to chemical degradation. | Discard the material according to hazardous waste protocols. Procure a fresh batch and ensure it is stored in a tightly sealed container, preferably under an inert atmosphere, to prevent oxidative or hydrolytic degradation.[4][9] |
| Inconsistent or failed reaction yields. | The reagent has degraded, leading to lower purity and the presence of reaction-inhibiting impurities. | Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If purity is compromised, use a fresh, unopened container of the reagent. Always document the lot number for traceability. |
| Personnel experiencing mild respiratory or skin irritation in the lab area. | Inadequate engineering controls or improper handling procedures are allowing dust or vapors to escape the primary containment. | Immediately review and reinforce handling protocols. All work with this compound must be performed in a properly functioning chemical fume hood.[9] Verify that all users are wearing the correct PPE and that it is in good condition.[14] Check the fume hood's certification date and airflow. |
Standard Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from retrieval to disposal.
Caption: Workflow for Safe Handling of this compound.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Harwick Standard. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25085699, 3-Methylthiomorpholin-4-amine 1,1-dioxide. Retrieved from [Link]
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Technical Support Center: Troubleshooting Reactions with 4-Methylthiomorpholine 1,1-dioxide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 4-Methylthiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We have structured this center as a series of frequently asked questions (FAQs) to directly address common challenges and provide robust, field-tested solutions. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring your experiments are both successful and reproducible.
Section 1: Core Properties and Safety
A foundational understanding of your reagents is the first step in successful troubleshooting.
Q1: What are the key physicochemical and reactive properties of this compound that I should be aware of before starting my experiment?
A1: this compound is a heterocyclic compound featuring a saturated six-membered ring with a nitrogen and a sulfone group.[1] Unlike its non-oxidized precursor, 4-methylthiomorpholine, the presence of the 1,1-dioxide (sulfone) group dramatically alters its electronic properties and, consequently, its reactivity.
The primary feature to consider is the powerful electron-withdrawing nature of the sulfone group. This has two major consequences:
-
Reduced Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom is significantly less available for donation, making the amine a much weaker base and nucleophile than typical tertiary amines.
-
Increased Acidity of α-Protons: The protons on the carbons adjacent to the sulfone group (C2 and C6) are weakly acidic and can be removed by strong bases.
These electronic effects are central to many of the challenges encountered during its use. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 25343-91-3 | [2] |
| Molecular Formula | C₅H₁₁NO₂S | [2] |
| Molecular Weight | 149.21 g/mol | PubChem |
| Appearance | Typically a solid | [1][3] |
| pKa (Predicted, for parent) | ~5.4 - 6.5 | [1][4] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere | [3][5] |
Q2: What are the essential safety precautions for handling this compound?
A2: As with any laboratory chemical, proper handling is paramount. Based on safety data for the parent compound and related structures, this compound should be treated as a hazardous substance.
Core Safety Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][8]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[6][7]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents in the reaction.[6]
Section 2: Troubleshooting Common Synthetic Reactions
This section addresses the most common issues reported by users and provides detailed, step-by-step solutions.
FAQ 1: My reaction is not proceeding. The starting material is consumed very slowly or not at all. What is the likely cause and solution?
Issue: Sluggish or failed reactions, particularly in nucleophilic substitution (e.g., N-alkylation, N-acylation) or reactions requiring the nitrogen to act as a base.
Causality: The root cause is the low nucleophilicity of the nitrogen atom, as explained in Q1. The sulfone group withdraws electron density, making the nitrogen lone pair less available to attack an electrophile.
Troubleshooting Workflow: Enhancing Reactivity
Caption: Decision workflow for addressing stalled reactions.
Detailed Protocol: Overcoming Low Reactivity in an N-Alkylation Reaction
This protocol details the alkylation of this compound with a generic alkyl bromide.
-
Reagent & Solvent Preparation:
-
Dry your chosen polar aprotic solvent (e.g., Acetonitrile, DMF) over molecular sieves. While the reagent is water-soluble, anhydrous conditions often improve rates for sluggish reactions.
-
Ensure the alkylating agent (e.g., Benzyl Bromide) is pure and free from acidic impurities.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add the dry solvent (target concentration 0.1-0.5 M).
-
Add the alkyl bromide (1.1-1.5 eq). Using a slight excess can help drive the reaction to completion.
-
(Optional but Recommended) Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) if the reaction generates an acid byproduct (e.g., in acylation with acyl halides). For simple alkylation, this is not typically needed.
-
-
Driving the Reaction:
-
Stir the mixture at room temperature for 1-2 hours and check for progress via TLC or LC-MS.
-
If no significant conversion is observed, gradually heat the reaction to 60-80 °C. The use of higher boiling point solvents like DMF or DMSO is advantageous here.
-
Expert Insight: The choice of leaving group on the electrophile is critical. If a bromide fails, switching to an iodide (via Finkelstein reaction) or a triflate will dramatically increase the alkylation rate.
-
-
Monitoring and Workup:
-
Continue to monitor the reaction every 4-6 hours until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate or dichloromethane, and proceed with an aqueous workup to remove the solvent and any salts.
-
FAQ 2: I am observing unexpected elimination or decomposition byproducts, especially when using a strong base. What is happening?
Issue: Formation of complex mixtures or low yields of the desired product when using organolithiums (e.g., n-BuLi), LDA, or other potent bases.
Causality: The protons alpha to the sulfone group are acidic enough to be deprotonated by strong bases. The resulting carbanion can be unstable and lead to ring-opening, elimination, or other undesired pathways.
Base Selection Guide
Caption: Guide for selecting an appropriate base.
Recommended Practices for Base-Mediated Reactions:
-
Choose the Right Base: For reactions that require a base (e.g., as an acid scavenger), always opt for the mildest base that can effectively perform the task. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[9]
-
Control Temperature: If a stronger base is unavoidable, conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Stoichiometry is Key: Use a precise amount of base (typically 1.0-1.2 equivalents) rather than a large excess.
FAQ 3: Purification of my final compound is difficult. It streaks on silica gel plates and gives poor separation during column chromatography.
Issue: The high polarity of the sulfone and the basicity of the nitrogen lead to strong interactions with the acidic silica gel surface, causing tailing and poor chromatographic resolution.
Causality: The lone pair on the nitrogen can interact with acidic silanol (Si-OH) groups on the silica surface, while the polar sulfone group provides a strong affinity for the stationary phase.
Protocol: Optimized Flash Chromatography for Polar Amines
-
TLC Analysis - Finding the Right System:
-
Start with a standard eluent system like 50% Ethyl Acetate in Hexanes.
-
If the spot remains at the baseline, increase polarity by preparing a 5-10% Methanol in Dichloromethane (DCM) solution.
-
The Key Trick: To the chosen solvent system, add 0.5-1% of triethylamine (TEA) or ammonium hydroxide. This additive will "cap" the acidic sites on the silica gel, preventing tailing of your basic compound.
-
-
Column Preparation:
-
Slurry pack your column using the optimized eluent system (including the TEA additive).
-
Never dry-load the crude material directly onto silica if it is highly polar. Instead, dissolve it in a minimal amount of DCM or the eluent and load it onto the column. Alternatively, adsorb it onto a small amount of silica or Celite before loading.
-
-
Elution and Collection:
-
Run the column, collecting fractions and monitoring by TLC. The addition of TEA should result in sharper spots and better separation.
-
Alternative Purification Strategies:
| Method | When to Use | Key Considerations |
| Reverse-Phase HPLC | For highly polar compounds that are difficult to separate on normal phase. | Use a C18 column with a water/acetonitrile or water/methanol gradient. A formic acid or TFA modifier is often required. |
| Crystallization | If the product is a stable solid. | Screen various solvent systems (e.g., EtOAc/Hexanes, DCM/Ether, Ethanol/Water) to find one that yields high-purity crystals. |
| Acid-Base Extraction | If the product has sufficient solubility and stability. | At low pH, the amine will be protonated and move to the aqueous layer. At high pH, it will be deprotonated and move to the organic layer. This can separate it from neutral impurities. |
References
-
Organic Syntheses. cis-1,2-Cyclohexanediol. [Link]
-
Slanina, T., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. [Link]
-
Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7972, 4-Methylmorpholine. [Link]
-
Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Bansal, G., et al. (2012). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. International Journal of Drug Development and Research, 4(4), 164-169. [Link]
-
Home Sunshine Pharma. Thiomorpholine-1,1-Dioxide CAS 39093-93-1. [Link]
-
Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024, April 14). Common Classes of Organic Reactions. [Link]
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- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4-Methylthiomorpholine 1,1-dioxide
Welcome to the Technical Support Center for 4-Methylthiomorpholine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during storage and handling.
As Senior Application Scientists, we understand that the reliability of your starting materials is paramount to the success of your experiments. The following guidance is based on the fundamental chemical principles of the sulfoxide and morpholine moieties, combined with best practices for laboratory chemical management.
Understanding the Stability of this compound
This compound is a heterocyclic compound containing both a sulfoxide and a tertiary amine (within the morpholine ring). Its stability is influenced by the chemical reactivity of these functional groups. The primary degradation concerns stem from the hygroscopic nature of the compound, its susceptibility to oxidation and reduction, and its reactivity with acids and bases.
Troubleshooting Guide: Storage and Degradation Issues
This guide is structured in a question-and-answer format to directly address potential issues.
Question 1: I've noticed a slight discoloration (yellowing) of my this compound powder after a few months of storage. What could be the cause?
Answer:
Discoloration is a common indicator of chemical degradation. For this compound, this is likely due to one or a combination of the following factors:
-
Oxidation: While the sulfur atom is already in a high oxidation state (sulfone), other parts of the molecule, particularly trace impurities, can be susceptible to oxidation. Exposure to air (oxygen) over time, especially if the container is frequently opened, can lead to the formation of colored byproducts.
-
Reaction with Atmospheric Contaminants: The compound can react with atmospheric pollutants like nitrogen oxides (NOx), which are common in laboratory environments, leading to the formation of colored species.
-
Light Exposure: Although not always the primary cause for this specific compound, prolonged exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
Preventive Measures & Solutions:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as nitrogen or argon.[1] This displaces oxygen and moisture, minimizing oxidative degradation.
-
Amber Vials: Always store in amber glass vials or other light-blocking containers to prevent photo-degradation.[1]
-
Aliquotting: If you need to use small amounts frequently, consider aliquotting the bulk material into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to the atmosphere each time it's used.
Question 2: My compound, which was a free-flowing powder, has become clumpy and difficult to handle. What is happening?
Answer:
Clumping is a classic sign of moisture absorption. This compound, much like its structural relative DMSO, is hygroscopic, meaning it readily absorbs water from the air.[2] This can impact the accuracy of weighing and may introduce water into sensitive reactions.
Preventive Measures & Solutions:
-
Tightly Sealed Containers: Ensure the container cap is always tightly sealed immediately after use.[2][3]
-
Dry Storage: Store the container in a desiccator, especially in humid environments.
-
Proper Handling: When handling the compound, do so in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier). Avoid leaving the container open to the atmosphere for extended periods.
Question 3: I'm concerned about the purity of a batch that has been stored for a while. How can I check for degradation?
Answer:
Verifying the purity of your reagent is crucial. Several analytical techniques can be employed to assess the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the parent compound and detecting degradation products.[4][5] A simple isocratic or gradient method with UV detection can often resolve the main peak from any impurities. A decrease in the area of the main peak or the appearance of new peaks over time indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to identify and quantify the parent compound and volatile degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect structural changes in the molecule.[7][8] The appearance of new signals or changes in the integration of existing signals can point to degradation.
Experimental Protocol: Quick Purity Check by HPLC
-
Standard Preparation: Prepare a standard solution of this compound (from a new, unopened batch if possible) of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare a solution of your stored compound at the same concentration.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms. Look for a reduction in the main peak area and the presence of new peaks in your stored sample compared to the standard.
Question 4: What are the primary chemical degradation pathways I should be aware of?
Answer:
Based on the structure of this compound, the following degradation pathways are plausible under improper storage conditions:
-
Hydrolysis: Although the sulfone group is generally stable, the presence of strong acids or bases in conjunction with absorbed moisture could potentially lead to ring-opening of the morpholine structure over long periods.
-
Reaction with Acids: The nitrogen atom in the morpholine ring is basic and will react with strong acids to form a salt. This may not be considered degradation in all cases, but it will change the physical properties of the compound.
-
Oxidative Degradation: While the sulfur is fully oxidized, other parts of the molecule could be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Thermal Decomposition: High temperatures can cause decomposition. For the related compound DMSO, extensive heating can lead to the formation of methyl mercaptan and bis(methylthio)methane.[9]
Degradation Pathway Visualization
Caption: Recommended Workflow for Handling and Storage.
References
-
AmericanBio. (2015, February 18). DIMETHYL SULFOXIDE (DMSO). [Link]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]
-
Gaylord Chemical. (2025, May 16). Storage Precautions for Dimethyl Sulfoxide (DMSO). [Link]
-
MediMush. (2024, May 14). Post Key-points For Handling Dimethyl sulfoxide Storage and Stability. [Link]
-
Carl ROTH. (2024, September 18). Safety Data Sheet: Dimethyl sulfoxide. [Link]
-
PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: Morpholine. [Link]
-
Global Amines. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]
-
ResearchGate. Intermediates of the morpholine and thiomorpholine biodegradation.... [Link]
-
PubMed. Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1.... [Link]
-
ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.... [Link]
-
PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
ATSDR. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
PMC - NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]
-
PMC - PubMed Central. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.... [Link]
-
PubMed. Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. [Link]
-
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
PubChem - NIH. Thiomorpholine 1,1-dioxide. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. #1 Amzing Dimethyl sulfoxide Storage – MediMush™ [medimush.co.uk]
Technical Support Center: Catalyst Selection for Reactions with 4-Methylthiomorpholine 1,1-dioxide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Methylthiomorpholine 1,1-dioxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving this versatile building block. Our focus is on providing practical, field-tested insights to streamline your experimental workflows and enhance your synthetic success.
Introduction: The Role of this compound in Modern Synthesis
This compound is a valuable saturated heterocycle in medicinal chemistry and drug discovery. Its sulfone moiety offers metabolic stability and unique physicochemical properties, while the N-methyl group can influence solubility and molecular conformation. The C-H bonds adjacent to the nitrogen and sulfur atoms, as well as potential derivatization of the heterocyclic core, make it a prime candidate for various catalytic transformations, most notably C-H functionalization and cross-coupling reactions. However, the presence of the sulfone and the tertiary amine can present specific challenges in catalyst selection and reaction optimization. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The most prevalent catalytic reactions involving the this compound scaffold are C-H functionalization reactions, particularly at the carbon atoms alpha to the nitrogen. Palladium- and rhodium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are also common, typically on derivatives of the core structure (e.g., halogenated or boronylated analogues).
Q2: Can the sulfur atom in the sulfone group poison the catalyst?
A2: While elemental sulfur and thiols are known catalyst poisons for many transition metals like palladium, the fully oxidized sulfur in a sulfone is generally considered to be coordinatively inert and does not typically poison the catalyst under standard cross-coupling conditions. However, impurities from the synthesis of the starting material, such as residual sulfides or thiols, could potentially lead to catalyst deactivation. It is crucial to use highly pure starting materials.
Q3: Does the N-methyl group influence catalyst selection or reaction outcomes?
A3: Yes, the N-methyl group can have several effects. It can influence the steric environment around the adjacent C-H bonds, potentially affecting the regioselectivity of C-H functionalization. Additionally, the tertiary amine can act as a ligand for the metal center, which can be either beneficial or detrimental depending on the desired catalytic cycle. In some cases, the N-methyl group itself can be a site for undesired side reactions, such as demethylation under harsh conditions.
Q4: Which catalyst families are generally preferred for C-H functionalization of saturated N-heterocycles like this compound?
A4: Palladium(II) and Rhodium(III) catalysts are the most extensively used for the C-H functionalization of saturated N-heterocycles.[1] Iridium and Ruthenium catalysts have also shown utility. The choice of metal often dictates the type of bond that can be formed and the regioselectivity of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in established catalytic principles.
Issue 1: Low to No Conversion in a Palladium-Catalyzed C-H Arylation
Question: I am attempting a Pd-catalyzed C-H arylation on the carbon alpha to the nitrogen of this compound with an aryl bromide, but I am observing very low conversion, with mostly starting materials recovered. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in Pd-catalyzed C-H arylation of saturated heterocycles can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Step-by-Step Solutions:
-
Inadequate Catalyst Activity:
-
Catalyst/Ligand Choice: The choice of ligand is critical. For C(sp³)-H activation, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required. If you are using a general-purpose ligand like PPh₃, it may not be suitable.
-
Palladium Precursor: The palladium source can influence catalyst activation. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but pre-formed catalysts like XPhos Pd G3 or G4 can offer improved reactivity and reproducibility.
-
-
Incorrect Base:
-
The base plays a crucial role in the C-H activation step. A base that is too weak may not facilitate the deprotonation, while a base that is too strong could lead to side reactions or catalyst degradation.
-
Action: Screen a range of bases. For C-H arylations, pivalic acid (PivOH) is often used as an additive in conjunction with a carbonate base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the concerted metalation-deprotonation (CMD) pathway.[4]
-
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can significantly impact the reaction.[5]
-
Action: If using a common solvent like toluene, consider switching to a more polar aprotic solvent such as 1,4-dioxane, DMF, or DMAc, which can help to stabilize the cationic palladium intermediates.
-
-
-
Reaction Temperature:
-
C(sp³)-H activation often has a high activation energy.
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure your solvent is appropriate for the higher temperature.
-
-
Data-Driven Catalyst and Ligand Selection for Buchwald-Hartwig Amination
| Catalyst System Component | Initial Choice (Low Conversion) | Recommended Alternatives for Optimization | Rationale |
| Palladium Precursor | PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4 | Pd(II) precursors like Pd(OAc)₂ are often effective. Pre-formed catalysts can improve initiation.[2] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, DPEphos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[3][6] |
| Base | K₂CO₃ | K₃PO₄, LiHMDS, NaOtBu | Stronger, non-nucleophilic bases are often required for C-N bond formation.[7] |
| Solvent | THF | Toluene, 1,4-Dioxane | Higher boiling point solvents are often necessary to drive the reaction to completion.[5] |
Issue 2: Homocoupling of the Boronic Acid Derivative in a Suzuki-Miyaura Reaction
Question: I am performing a Suzuki-Miyaura coupling with a boronic ester derivative of this compound and an aryl halide. My main side-product is the homocoupled dimer of my boronic ester. How can I minimize this?
Answer:
Homocoupling of boronic acids or esters is a common side reaction in Suzuki-Miyaura couplings and is often indicative of issues with the catalytic cycle, particularly the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[8]
Catalyst Selection and Reaction Optimization Workflow
Caption: A systematic workflow for troubleshooting common issues in catalytic reactions.
Potential Causes & Step-by-Step Solutions:
-
Oxygen in the Reaction Mixture:
-
Oxygen can promote the oxidative homocoupling of boronic acids.
-
Action: Ensure your reaction is thoroughly degassed. Use a robust inert gas (argon or nitrogen) sparging technique for your solvent and maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Inefficient Reduction of Pd(II) to Pd(0):
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Homocoupling can be a competing pathway during this reduction.[8]
-
Action: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step.
-
-
-
Slow Transmetalation:
-
If the transmetalation step is slow, the oxidative addition complex [Ar-Pd(II)-X] can persist, creating opportunities for side reactions.
-
Action: The choice of base is critical for activating the boronic ester for transmetalation.[9] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. The addition of a small amount of water to the reaction mixture (if compatible with your substrate) can also facilitate the formation of the more reactive boronate species.
-
-
Issue 3: Catalyst Deactivation with a Rhodium Catalyst
Question: My rhodium-catalyzed C-H functionalization reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
Answer:
Catalyst deactivation in rhodium-catalyzed reactions can occur through several mechanisms. Given the structure of this compound, the following should be considered:
Potential Causes & Step-by-Step Solutions:
-
Formation of Off-Cycle Intermediates:
-
The tertiary amine of the substrate could potentially coordinate to the rhodium center, forming a stable, inactive complex.
-
Action: The choice of directing group (if applicable) and ligand is key. A strongly coordinating directing group can help to prevent the formation of undesired substrate-catalyst complexes. Increasing the ligand-to-metal ratio might also help to keep the desired catalytic species active.
-
-
-
Oxidative Degradation:
-
Although less common with Rh(III) catalysts, oxidative degradation can occur, especially at high temperatures.
-
Action: Ensure strict inert atmosphere conditions. If possible, lower the reaction temperature and extend the reaction time.
-
-
-
Product Inhibition:
-
The product of the reaction may be a better ligand for the rhodium center than the starting material or the intended ligand, leading to product inhibition.
-
Action: Monitor the reaction kinetics. If product inhibition is suspected, running the reaction at a lower concentration or adding the coupling partner slowly over time might mitigate the issue.
-
-
Experimental Protocols
General Procedure for a Palladium-Catalyzed C-H Arylation of this compound
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Decision Tree for a Failing Suzuki-Miyaura Coupling
Caption: A decision tree to diagnose and solve common Suzuki-Miyaura coupling failures.
References
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Reactivity of Rhodium(II) N-Triflyl Azavinyl Carbenes. (2009). PMC. Retrieved from [Link]
-
Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes. (2017). PMC. Retrieved from [Link]
-
Sulfur (S)‐Directed C H Functionalization. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of N-Sulfonylamidated and Amidated Azobenzenes under Rhodium Catalysis. (2015). PubMed. Retrieved from [Link]
-
A Journey Through Metal-Catalyzed CH Functionalization of Heterocycles: Insights and Trends. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of sulfones via selective C-H-functionalization. (2017). PubMed. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Synthesis of Sulfones via Selective C-H-functionalization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection. Retrieved from [Link]
-
Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. (2020). ChemRxiv. Retrieved from [Link]
-
Synthesis of N-Sulfonylamidated and Amidated Azobenzenes under Rhodium Catalysis. (2015). Europe PMC. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2024). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). PubMed. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). YouTube. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions and More. (2022). ResearchGate. Retrieved from [Link]
-
Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[2][3][3]hepta-2,5-diene-2,3-dicarboxylates. (2011). PMC. Retrieved from [Link]
-
Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. (2013). PubMed. Retrieved from [Link]
-
Nitrogen-Rich Tetrazole–Amide-Functionalised Zn Metal–Organic Framework as Catalyst for Efficient Catalytic CO2 Cycloaddition with Epoxides. (2023). MDPI. Retrieved from [Link]
-
Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. (2015). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2015). SciSpace. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Aqueous N-methylmorpholine N-oxide (NMMO) Solutions
Welcome to the technical support center for the purification of aqueous N-methylmorpholine N-oxide (NMMO) solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize NMMO and encounter challenges related to its purity. As a solvent, particularly in cellulose processing and organic synthesis, the purity of NMMO is paramount to ensure process stability, product quality, and safety.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in aqueous NMMO solutions.
Q1: What are the most common impurities in NMMO solutions and why are they problematic?
A: Aqueous NMMO solutions are susceptible to contamination from several sources, including degradation of the NMMO molecule itself, residual reactants from synthesis, and contaminants from process equipment or raw materials (e.g., cellulose pulp). These impurities can have significant negative effects on your experiments, leading to issues like cellulose degradation, discoloration of the final product, and even potentially hazardous "thermal runaway" reactions.[1]
Table 1: Common Impurities in Aqueous NMMO Solutions and Their Impact
| Impurity Category | Specific Examples | Common Sources | Potential Impact on Experiments |
| Degradation Products | N-methylmorpholine (NMM), Morpholine (M), Formaldehyde | Thermal or catalytic degradation of NMMO.[3][4] | Alters solvent properties; can react to form colored byproducts.[5] |
| Ionic Species | Transition metal ions (e.g., Fe²⁺/³⁺, Cu²⁺) | Leaching from equipment, impurities in raw materials. | Catalyzes the homolytic (radical) degradation of NMMO, leading to accelerated decomposition and unsafe conditions.[1][3] |
| Chromophores | Conjugated organic molecules | Formed from condensation reactions of NMMO degradation products, especially at high temperatures.[1][5] | Causes yellowing or browning of the NMMO solution and discoloration of the final product (e.g., fibers).[5] |
| Peroxides | Hydrogen peroxide, organic peroxides | Residuals from the synthesis of NMMO (from N-methylmorpholine and H₂O₂).[6] | Strong oxidizing agents that can degrade cellulose and other organic materials; can contribute to radical formation.[6] |
| Process-Related | Propyl gallate (PG) or other stabilizers, Hemicelluloses | Added to stabilize NMMO solutions; leached from biomass. | While stabilizers are beneficial, their degradation products can be impurities. Hemicelluloses can contribute to color formation.[5] |
Q2: My NMMO solution is turning yellow. What is the cause and how can I prevent it?
A: The yellowing of NMMO solutions is primarily due to the formation of chromophores.[1][5] These are typically conjugated organic molecules that absorb light in the visible spectrum. Their formation is often a result of a cascade of reactions initiated by the degradation of NMMO itself.
Causality:
-
Initial Degradation: High temperatures (>85-90°C) or the presence of transition metal ions can cause NMMO to degrade into reactive intermediates like N-methylmorpholine (NMM), morpholine, and formaldehyde.[3][5]
-
Condensation Reactions: Under the alkaline and high-temperature conditions often present during processes like water evaporation for solvent concentration, these degradation products can undergo condensation reactions with each other or with other impurities (like xylose from hemicellulose) to form larger, colored molecules.[5]
Prevention Strategy:
-
Temperature Control: Avoid overheating the NMMO solution. For most applications, keeping the temperature below 85°C is recommended to minimize degradation.[5]
-
Metal Ion Removal: Implement an effective ion-exchange step to remove catalytic transition metal ions.
-
Use of Stabilizers: Additives like propyl gallate (PG) can help mitigate degradation by trapping radicals and other reactive species.[1][4] However, be aware that the stabilizer itself will be consumed and may need to be removed from recycled NMMO.
Q3: What are the industry-standard methods for purifying recycled NMMO solutions?
A: In industrial applications, particularly in the Lyocell process for cellulose fiber production, a multi-stage approach is used to purify the dilute NMMO recovered from the spinning bath.[3][5][7] The goal is to remove a wide range of impurities before the solution is concentrated and reused.
Caption: Industrial NMMO Purification Workflow.
-
Air Flotation / Flocculation: This initial step removes suspended solids, undissolved particulate matter, and some hemicelluloses. Organic flocculants are often found to be more effective than inorganic ones for this purpose.[3][5]
-
Ion Exchange: This is a critical stage for removing dissolved ionic impurities. A two-bed system is typically used:
-
Evaporation: The final step involves removing excess water to bring the NMMO solution back to the required concentration for reuse. This must be done under carefully controlled temperature and pressure to prevent thermal degradation.[3][5]
Recently, cooling crystallization has emerged as a promising, environmentally friendly alternative to ion exchange, as it avoids the generation of large volumes of high-salt wastewater from resin regeneration.[6][7]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your research.
Problem: My NMMO solution has unexpectedly high conductivity.
-
Plausible Cause: High conductivity is a direct indicator of the presence of ionic impurities. These could be residual salts from your starting materials, or more likely, transition metal ions (Fe³⁺, Cu²⁺, etc.) that have leached from stainless steel reactors or other equipment, especially at elevated temperatures.
-
Underlying Science: NMMO itself is a non-ionic compound. The presence of mobile ions in the solution allows it to conduct electricity. These ions are detrimental as they catalyze the homolytic decomposition of NMMO, breaking the N-O bond and initiating a cascade of degradation reactions.[1][3]
-
Troubleshooting Steps:
-
Verify Equipment Compatibility: Ensure all wetted parts of your experimental setup are made of highly resistant materials.
-
Implement Ion Exchange: Pass the NMMO solution through a bed of strong acid cation exchange resin to capture the metal ions. Monitor the conductivity of the eluate; a significant drop will confirm the removal of ionic species.
-
Source Material Check: If using recycled NMMO, ensure the source has been adequately purified. If using commercial NMMO, check the supplier's certificate of analysis for conductivity specifications.
-
Problem: I am observing a significant drop in the degree of polymerization (DP) of my cellulose.
-
Plausible Cause: A loss in cellulose DP indicates chain cleavage, which is often caused by oxidative degradation. The primary culprits in an NMMO system are radicals generated from NMMO decomposition or the presence of residual peroxides from the NMMO synthesis process.[1][6]
-
Underlying Science: Radicals generated from the homolytic cleavage of the N-O bond in NMMO can attack the cellulose polymer chain, leading to chain scission.[1] Similarly, peroxides are strong oxidizing agents that can directly contribute to cellulose degradation.[6] This degradation is accelerated by heat and the presence of transition metals.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cellulose degradation.
-
Quantify Metal Ions: Analyze your NMMO solution for trace metals using a technique like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).[6] If elevated levels are found, purify the solution using a cation exchange resin as described in the protocol below.
-
Detect Peroxides: Use peroxide test strips for a qualitative check. For quantitative analysis, specific titration methods can be employed.
-
Remove Peroxides: If peroxides are present, they can be removed by treatment with a mild reducing agent or through specific catalytic reduction methods.[6] (See Protocol 2).
-
Review Process Conditions: Ensure your dissolution temperature is not exceeding 85°C and that you are using an appropriate stabilizer.[5]
Key Experimental Protocols
Protocol 1: General Purification of Aqueous NMMO via Ion Exchange
This protocol describes a lab-scale method for removing common ionic impurities and degradation products.
Objective: To reduce conductivity and color in an aqueous NMMO solution.
Materials:
-
Contaminated aqueous NMMO solution (e.g., 20-50 wt%)
-
Strong acid cation exchange resin (H⁺ form)
-
Strong base anion exchange resin (OH⁻ or Cl⁻ form)
-
Chromatography columns
-
Conductivity meter
-
UV-Vis Spectrophotometer
Methodology:
-
Column Packing: Prepare two separate chromatography columns, one with the cation exchange resin and one with the anion exchange resin. Wash the resins thoroughly with deionized water until the conductivity of the effluent is neutral.
-
Cation Exchange:
-
Pass the contaminated NMMO solution through the cation exchange column at a slow, steady flow rate.
-
This step is crucial for removing transition metal ions.
-
Collect the eluate. You should observe a significant drop in conductivity.
-
-
Anion Exchange:
-
Take the eluate from the cation exchange step and pass it through the anion exchange column.
-
This step removes colored impurities and acidic byproducts.
-
Collect the final purified eluate.
-
-
Purity Assessment:
-
Measure the final conductivity of the purified solution.
-
Measure the UV-Vis absorbance spectrum (e.g., from 250-500 nm) and compare it to the initial solution. A significant decrease in absorbance indicates the removal of chromophores.
-
-
Resin Regeneration: The cation resin can be regenerated with a dilute acid solution (e.g., 5% HCl), and the anion resin with a dilute base solution (e.g., 4% NaOH), followed by extensive rinsing with deionized water.[3] Note: The regeneration process itself can consume some NMMO that is absorbed by the resin.[3]
Protocol 2: Removal of Peroxide Impurities
Objective: To eliminate residual hydrogen peroxide and organic peroxides from NMMO solutions.
Causality: Peroxides are often present from the NMMO synthesis reaction. They are detrimental because they are strong oxidants that can degrade cellulose and other components in your system. Catalytic reduction is an effective removal method.[6]
Materials:
-
NMMO solution suspected of peroxide contamination
-
Peroxide test strips
-
A suitable catalyst (e.g., a supported precious metal catalyst) or a mild chemical reducing agent.
-
Reaction vessel with temperature control and stirring
Methodology (Conceptual - Catalyst specific conditions must be optimized):
-
Confirmation of Peroxides: Use a peroxide test strip to confirm the presence of peroxides in your NMMO solution.
-
Catalytic Treatment:
-
Transfer the NMMO solution to a suitable reaction vessel.
-
Add the catalyst according to the manufacturer's recommendation.
-
Gently heat and stir the solution under controlled conditions to facilitate the decomposition of peroxides. The reaction is often exothermic, so careful temperature control is essential.
-
-
Filtration: Once the reaction is complete (as indicated by a negative peroxide test), cool the solution and remove the catalyst by filtration.
-
Final Verification: Retest the purified NMMO solution to ensure the complete removal of peroxides.
Trustworthiness Note: Always handle peroxide-containing solutions with care. The decomposition of peroxides can be energetic. Start with small-scale trials to establish safe operating conditions for your specific solution and catalyst system.
References
-
Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Guo, Y., Cai, J., Sun, T., Xing, L., & Cheng, C. (2021). The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system. Cellulose, 28(12), 7695–7707. Retrieved January 21, 2026, from [Link]
-
Rosenau, T., Potthast, A., Sixta, H., & Kosma, P. (2001). The Lyocell Process: Cellulose Solutions in N-Methylmorpholine-N-oxide (NMMO). Progress in Polymer Science, 26(9), 1763–1837. Retrieved January 21, 2026, from [Link]
-
Rosenau, T., Potthast, A., & Kosma, P. (2001). Cellulose solutions in N-methylmorpholine-N-oxide (NMMO) – degradation processes and stabilizers. Progress in Polymer Science, 26(9), 1763-1837. Retrieved January 21, 2026, from [Link]
- PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE. (2022). Google Patents.
-
N-Methylmorpholine N-oxide. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Method and system for purifying nmmo and obtained nmmo hydrate crystal. (2023). Google Patents.
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- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2023274037A1 - Method and system for purifying nmmo and obtained nmmo hydrate crystal - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Methylthiomorpholine 1,1-dioxide and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced structural elucidation of heterocyclic compounds is paramount for understanding their reactivity, and interaction with biological targets. Among these, sulfone-containing morpholines represent a critical class of scaffolds. This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Methylthiomorpholine 1,1-dioxide, presenting a comparative analysis with structurally related analogs. By examining the subtle yet significant shifts in spectral data, we aim to provide researchers with a foundational understanding of the structure-property relationships within this important chemical space.
Introduction to this compound
This compound is a saturated six-membered heterocyclic compound containing a sulfone group and a tertiary amine. The presence of the electron-withdrawing sulfone group significantly influences the electron distribution within the morpholine ring, impacting its conformation and the chemical environment of its protons and carbons. This, in turn, is reflected in its NMR spectra, providing a unique fingerprint of the molecule. Understanding these spectral features is crucial for chemists synthesizing and utilizing this and similar scaffolds in drug discovery and materials science.
¹H and ¹³C NMR Spectral Analysis of this compound
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is expected to show three distinct signals: a singlet for the N-methyl protons and two multiplets for the two sets of methylene protons on the thiomorpholine dioxide ring.
-
N-CH₃ Protons: A singlet is anticipated in the upfield region, typically around 2.3-2.8 ppm. The exact chemical shift will be influenced by the solvent and the overall electronic nature of the molecule.
-
Methylene Protons (C2/C6 and C3/C5): Due to the chair conformation of the ring and the influence of the adjacent sulfone and amine groups, the four methylene protons are diastereotopic and are expected to give rise to complex multiplets. The protons on the carbons adjacent to the sulfone group (C2 and C6) would be deshielded and appear further downfield compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum is predicted to exhibit three signals corresponding to the N-methyl carbon and the two distinct methylene carbons of the ring.
-
N-CH₃ Carbon: A signal in the range of 40-50 ppm is expected.
-
Methylene Carbons (C3/C5): These carbons, being adjacent to the nitrogen atom, will appear in the range of 50-60 ppm.
-
Methylene Carbons (C2/C6): The carbons flanking the sulfone group will be significantly deshielded and are expected to resonate downfield, likely in the 50-65 ppm region.
Comparative NMR Analysis with Structurally Related Analogs
To contextualize the spectral features of this compound, a comparison with its structural analogs is instructive. The following table summarizes the experimental ¹H and ¹³C NMR data for key related compounds.
| Compound Name | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Morpholine | δ 2.86 (t, 4H), 3.72 (t, 4H), 1.89 (s, 1H, NH)[1] | δ 45.9, 67.3[2] | |
| 4-Methylmorpholine | δ 2.29 (s, 3H), 2.44 (t, 4H), 3.70 (t, 4H)[3] | δ 46.1, 55.2, 67.1[4] | |
| Thiomorpholine | δ 2.71 (m, 4H), 2.91 (m, 4H), 1.63 (s, 1H, NH)[1] | δ 28.1, 47.9[5] | |
| Thiomorpholine 1,1-dioxide | Predicted: Multiplets around 3.0-3.5 ppm. | Predicted: Signals around 50-55 ppm. | |
| 4-Methylmorpholine N-oxide | δ 3.12 (s, 3H), 3.30 (m, 2H), 3.78 (m, 4H), 4.40 (m, 2H)[6] | Data not readily available. |
Analysis of Structural Effects on NMR Spectra:
-
Effect of the Heteroatom (O vs. S): Replacing the oxygen in morpholine with sulfur in thiomorpholine leads to an upfield shift of the adjacent methylene protons and carbons. This is due to the lower electronegativity of sulfur compared to oxygen.
-
Effect of the N-Methyl Group: The introduction of a methyl group on the nitrogen atom in 4-methylmorpholine causes a downfield shift of the adjacent methylene protons and introduces a new singlet in the ¹H NMR spectrum and a new signal in the ¹³C NMR spectrum for the methyl group.
-
Effect of the Sulfone Group: The oxidation of the sulfur atom to a sulfone in thiomorpholine 1,1-dioxide is expected to cause a significant downfield shift of the adjacent methylene protons (C2 and C6) and carbons due to the strong electron-withdrawing nature of the sulfone group. This deshielding effect is a key characteristic feature to look for in the spectra of such compounds.
-
Effect of the N-Oxide Group: In 4-methylmorpholine N-oxide, the protons on the carbons adjacent to the nitrogen (C3 and C5) are deshielded compared to 4-methylmorpholine, appearing at different chemical shifts due to the influence of the N-oxide bond.
Experimental Protocol for NMR Characterization
To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is fully soluble. The typical volume is 0.6-0.7 mL.
-
Procedure:
-
Dissolve the sample in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering from approximately -2 to 12 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range covering from approximately -10 to 220 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Logical Relationships in Structural Characterization
The following diagram illustrates the logical workflow for the NMR characterization and comparative analysis of these heterocyclic compounds.
Caption: Workflow for NMR Characterization and Comparative Analysis.
Conclusion
The ¹H and ¹³C NMR characterization of this compound, when compared with its structural analogs, provides a clear illustration of how subtle changes in molecular structure manifest in their NMR spectra. The electron-withdrawing sulfone group is the most influential feature, causing a significant downfield shift of the adjacent protons and carbons. This guide serves as a valuable resource for researchers, offering a framework for the interpretation of NMR data for this class of compounds and aiding in the confident structural verification of newly synthesized molecules in drug discovery and development.
References
-
PubChem. 4-Methylmorpholine. [Link]
-
PubChem. Thiomorpholine. [Link]
-
PubChem. Thiomorpholine 1,1-dioxide. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorganic & medicinal chemistry letters. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
- 6. 4-Methylmorpholine N-oxide(7529-22-8) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Biological Activity of 4-Methylthiomorpholine 1,1-dioxide and its Sulfoxide Analog
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to discovering next-generation therapeutics. The thiomorpholine 1,1-dioxide core is a privileged scaffold, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This guide provides an in-depth technical comparison of two closely related analogs: 4-Methylthiomorpholine 1,1-dioxide (the sulfone) and 4-Methylthiomorpholine 1-oxide (the sulfoxide). While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and pharmacology to provide a predictive analysis of their biological activities, supported by general experimental protocols.
Introduction to the Thiomorpholine 1,1-dioxide Scaffold
The thiomorpholine 1,1-dioxide moiety is a six-membered heterocyclic ring containing a sulfur atom oxidized to a sulfone group. This core structure is a key component in a variety of biologically active compounds.[1] Its utility in pharmaceutical development is, in part, due to its favorable physicochemical properties and its role as a versatile synthetic building block.[1] Notably, thiomorpholine-1,1-dioxide has been shown to exhibit anti-inflammatory properties, potentially through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Structural and Physicochemical Comparison
The key difference between this compound and its sulfoxide analog lies in the oxidation state of the sulfur atom. The sulfone contains a sulfur atom double-bonded to two oxygen atoms, while the sulfoxide has a sulfur atom double-bonded to a single oxygen atom.[3] This seemingly minor structural change can have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity.
| Property | This compound (Sulfone) | 4-Methylthiomorpholine 1-oxide (Sulfoxide) | Rationale |
| Polarity | Higher | Lower | The two electronegative oxygen atoms in the sulfone group lead to a greater dipole moment. |
| Solubility | Generally lower in non-polar solvents | Generally higher in non-polar solvents | Increased polarity of the sulfone can reduce solubility in lipophilic environments. |
| Lipophilicity (LogP) | Lower | Higher | The additional oxygen atom in the sulfone increases its hydrophilicity. |
| Chemical Stability | Higher | Lower | The sulfone group is less susceptible to metabolic reduction compared to the sulfoxide.[3] |
| Hydrogen Bond Acceptors | 2 | 1 | The two oxygen atoms can act as hydrogen bond acceptors. |
Synthetic Pathways
The synthesis of both this compound and its sulfoxide analog would likely commence from a common precursor, 4-methylthiomorpholine. This precursor can be synthesized through various established routes, including the reaction of N-methyldiethanolamine with a sulfur source. The subsequent selective oxidation of the sulfur atom allows for the generation of both the sulfoxide and the sulfone.
Experimental Protocol: Synthesis of this compound and its Sulfoxide Analog
Step 1: Synthesis of 4-Methylthiomorpholine
A common method for the synthesis of N-alkylated morpholines involves the reaction of the parent heterocycle with an alkylating agent. A plausible route for 4-methylthiomorpholine would be the reductive amination of thiomorpholine with formaldehyde.
Step 2: Oxidation to 4-Methylthiomorpholine 1-oxide (Sulfoxide)
The selective oxidation of a sulfide to a sulfoxide requires mild oxidizing agents to prevent over-oxidation to the sulfone. Hydrogen peroxide under controlled conditions is a common reagent for this transformation.
Step 3: Oxidation to this compound (Sulfone)
The further oxidation of the sulfoxide to the sulfone can be achieved using a stronger oxidizing agent or more forcing reaction conditions with hydrogen peroxide.
Caption: Synthetic workflow for 4-Methylthiomorpholine analogs.
Predicted Biological Activity: A Comparative Analysis
Given the established anti-inflammatory potential of the thiomorpholine 1,1-dioxide scaffold, it is reasonable to hypothesize that both the 4-methyl sulfone and sulfoxide analogs will exhibit similar activities. The primary mechanism of action is likely the modulation of the TLR4 signaling pathway, a key player in the innate immune response and inflammatory processes.[2][4]
The TLR4 Signaling Pathway
TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[4] Upon activation, TLR4 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[5]
Caption: Simplified TLR4 signaling pathway.
Comparative Bioactivity Predictions
-
This compound (Sulfone): Due to its higher chemical stability, the sulfone is likely to be the more metabolically stable of the two compounds.[3] This could translate to a longer duration of action in vivo. Its increased polarity might influence its cell permeability and target engagement.
-
4-Methylthiomorpholine 1-oxide (Sulfoxide): The sulfoxide, being more lipophilic, may exhibit better cell membrane permeability. However, it is also more susceptible to metabolic conversion. It is plausible that the sulfoxide could act as a prodrug, being oxidized in vivo to the more stable sulfone. This metabolic activation could influence its pharmacokinetic profile.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays targeting key inflammatory mediators are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the compounds on a relevant cell line (e.g., RAW 264.7 murine macrophages).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibition of LPS-induced NO production.
Protocol:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
Pro-inflammatory Cytokine (TNF-α) Quantification (ELISA)
Objective: To quantify the inhibition of LPS-induced TNF-α secretion.
Protocol:
-
Pre-treat RAW 264.7 cells with the compounds for 1 hour.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α according to the manufacturer's instructions.
Gene Expression Analysis of iNOS and COX-2 (RT-qPCR)
Objective: To determine the effect of the compounds on the mRNA expression of key inflammatory enzymes.
Protocol:
-
Treat RAW 264.7 cells with the compounds and/or LPS for a shorter duration (e.g., 6-12 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
Conclusion
The this compound and its sulfoxide analog represent a compelling pair of compounds for further investigation in the realm of anti-inflammatory drug discovery. Based on established chemical principles, the sulfone is predicted to be the more stable entity, while the sulfoxide may offer advantages in terms of cell permeability and could potentially act as a prodrug. The provided experimental protocols offer a robust framework for the empirical evaluation of these predictions. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial in elucidating the full therapeutic potential of these promising thiomorpholine derivatives.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (URL: [Link])
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (URL: [Link])
-
TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. (URL: [Link])
-
Toll-like receptor 4 - Wikipedia. (URL: [Link])
-
Toll-Like Receptor Signaling Pathways - Frontiers. (URL: [Link])
-
TLR Signalling Pathway - YouTube. (URL: [Link])
-
Sulfone vs. Sulfoxide: What's the Difference? - Difference Wiki. (URL: [Link])
-
(PDF) SULFOXIDES AND SULFONES: REVIEW - ResearchGate. (URL: [Link])
-
Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica. (URL: [Link])
-
Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity - PubMed. (URL: [Link])
-
Bioassay Guided Isolation and Identification of Anti-inflammatory Active Compounds from the Root of Ficus formosana | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: [Link])
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (URL: [Link])
- US5216154A - Process for the preparation of n-methylmorpholine oxide - Google P
-
Sulfones – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - NIH. (URL: [Link])
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - MDPI. (URL: [Link])
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A Comparative Crystallographic Analysis of 4-Substituted Thiomorpholine 1,1-Dioxides: Unveiling Structural Nuances for Drug Design
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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Methylthiomorpholine 1,1-dioxide
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Methylthiomorpholine 1,1-dioxide, a heterocyclic sulfone, serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a polar sulfone group and a tertiary amine, dictates its physicochemical properties and, consequently, the analytical strategies required for its quality assessment. The presence of impurities, whether from starting materials, byproducts, or degradation, can significantly impact the outcome of subsequent synthetic steps and the safety profile of the final drug product.
This guide provides an in-depth, objective comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the fundamental properties of the analyte and the principles of each technique. This content is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for impurity profiling.
Analyte at a Glance: this compound
Understanding the physicochemical properties of this compound is paramount to selecting and developing an appropriate analytical method.
-
Structure: A six-membered thiomorpholine ring with a methyl group on the nitrogen and a sulfone group (SO₂) on the sulfur.
-
Molecular Formula: C₅H₁₁NO₂S
-
Polarity: The highly polar sulfone group and the tertiary amine make it a polar molecule, readily soluble in polar solvents.
-
Volatility: It is a solid at room temperature with a reported melting point of 70°C.[2] Its boiling point is high (predicted to be 182°C at 1 mmHg[3]), indicating low volatility under standard conditions.
This profile—high polarity and low volatility—immediately suggests that HPLC would be a more direct and suitable technique, while GC-MS may present challenges requiring specific adaptations.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is exceptionally well-suited for the analysis of non-volatile, polar, and thermally sensitive compounds, making it the presumptive primary technique for this compound.[4][5]
Causality of Method Design
The core principle of HPLC is the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a polar analyte like this compound, a Reversed-Phase (RP-HPLC) setup is the logical starting point. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Polar analytes have less affinity for the non-polar column and elute earlier, while non-polar impurities are retained longer.
-
Column Selection: A C18 column is the most common choice for RP-HPLC due to its versatility. However, for highly polar compounds, "end-capped" C18 columns or specialized columns with different surface chemistry, such as the Newcrom R1 (a special reverse-phase column with low silanol activity), can prevent peak tailing and improve resolution.[7]
-
Mobile Phase Selection: A gradient of a polar organic solvent (like acetonitrile or methanol) and water is typically used. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often crucial.[7] It serves to protonate the tertiary amine in the analyte, ensuring a single ionic form and preventing interaction with residual acidic silanols on the column packing, which results in sharper, more symmetrical peaks.
-
Detector Selection: The sulfone group lacks a significant UV chromophore, meaning UV detection might lack sensitivity. Detection at low wavelengths (e.g., 200-210 nm) is often necessary for sulfone-containing compounds.[8] For higher sensitivity or when dealing with impurities that also lack a chromophore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are superior alternatives.[9]
Experimental Workflow: HPLC Purity Analysis
// Styling Sample, Standard, Dissolve, Filter [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector, Pump, Column, Detector [fillcolor="#34A853", fontcolor="#FFFFFF"]; CDS, Integration, Calculation, Report [fillcolor="#FBBC05", fontcolor="#202124"]; } केंदot Caption: High-level workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
This protocol is a representative starting point and must be validated for its intended use.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare the sample for analysis at a concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm or CAD/ELSD.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization, assuming all components have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Definitive Identification
GC is a powerful technique renowned for its high separation efficiency, but its application is generally restricted to thermally stable and volatile compounds.[5][10] Applying GC-MS to this compound requires careful consideration of its properties.
Causality of Method Design
-
Volatility Challenge: The low volatility of the analyte is the primary hurdle. High inlet temperatures (>250°C) would be required to ensure complete vaporization, which introduces the risk of thermal degradation. This could lead to an inaccurate purity profile, where the observed "impurities" are actually artifacts of the analysis.
-
Derivatization as a Solution: For polar, non-volatile compounds, a common strategy in GC is chemical derivatization.[11] This involves reacting the analyte to form a new, more volatile, and more thermally stable compound. For morpholine and its derivatives, various derivatization techniques exist.[12][13][14] However, for this compound, a suitable derivatization agent would need to react with the sulfone or the ring structure without causing fragmentation, which is not straightforward. Direct injection without derivatization would be attempted first but may result in poor peak shape and potential degradation.
-
The Power of Mass Spectrometry: The key advantage of using GC-MS is the mass spectrometer detector. It provides mass-to-charge ratio information for the analyte and any separated impurities.[15] By analyzing the fragmentation patterns, one can definitively identify the chemical structures of unknown impurities, which is invaluable for regulatory submissions and process understanding.[11]
Experimental Workflow: GC-MS Purity Analysis
// Styling Sample, Dissolve, Deriv, Filter [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector, Column, Transfer, MS [fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDS, TIC, Spectra, Library, Report [fillcolor="#FBBC05", fontcolor="#202124"]; } केंदot Caption: High-level workflow for GC-MS purity analysis, including an optional derivatization step.
Hypothetical GC-MS Protocol (Direct Injection)
This protocol is for investigational purposes to assess feasibility and must be thoroughly validated.
-
Sample Preparation:
-
Prepare the sample at a concentration of 1 mg/mL in a volatile solvent such as Dichloromethane or Methanol.
-
Transfer to a 2 mL autosampler vial.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) for impurity peaks.
-
Examine the mass spectrum of each peak and compare it against spectral libraries (e.g., NIST) and the fragmentation pattern of the main component to identify potential impurities.
-
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical objective and the nature of the analyte.[15]
| Performance Parameter | HPLC | GC-MS | Rationale & Insights |
| Analyte Suitability | Excellent | Challenging | HPLC is ideal for the polar, non-volatile nature of the analyte.[4][5] GC requires high temperatures that risk thermal degradation. |
| Selectivity/Specificity | High | Very High | HPLC selectivity is based on retention time. GC-MS provides definitive structural identification via mass spectra, offering superior specificity.[4][15] |
| Sensitivity (LOD/LOQ) | Good to Excellent | Potentially Higher | GC-MS can be extremely sensitive, especially in Selected Ion Monitoring (SIM) mode.[10] However, this is contingent on the analyte's successful transit through the GC system. |
| Sample Preparation | Simple | Potentially Complex | HPLC requires simple dissolution and filtration. GC-MS may require a complex and hard-to-develop derivatization step to improve volatility.[11] |
| Analysis Speed | Moderate | Fast | GC run times are often shorter than HPLC gradient runs for simple mixtures.[5] |
| Impurity Identification | Limited (requires MS detector) | Excellent | GC-MS is the gold standard for identifying unknown volatile impurities through spectral library matching and fragmentation analysis.[4] |
| Operational Cost | Higher (Solvent Consumption) | Lower (Gas Consumption) | HPLC methods consume significant volumes of expensive solvents. GC relies on more affordable carrier gases.[5] |
Method Validation: Ensuring Trustworthiness and Compliance
Regardless of the chosen technique, any method used for purity analysis in a regulated industry must be validated according to ICH Q2(R1) guidelines.[16][17] This ensures the method is fit for its intended purpose. The validation process provides documented evidence of the method's performance.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]
-
Linearity & Range: Demonstrating a direct, proportional relationship between analyte concentration and method response over a specified range.[18]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.[16]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[16]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]
Conclusion and Recommendation
For the routine purity analysis of this compound, HPLC is the unequivocally superior and recommended primary technique. Its suitability for polar, non-volatile compounds ensures a robust, reliable, and direct measurement with minimal risk of analytical artifacts. A validated reversed-phase HPLC method with UV or a universal detector like CAD/ELSD provides a trustworthy system for quality control and batch release.
GC-MS should be considered a complementary, specialized tool. Its primary role would not be for routine purity assessment but for the structural elucidation of unknown volatile or semi-volatile impurities that may be detected by other means or are of particular interest. The challenges associated with the analyte's low volatility and potential thermal instability make it a less practical choice for routine quantitative analysis. A combined approach, using HPLC for quantification and GC-MS for targeted impurity identification, represents a comprehensive strategy for ensuring the quality of this compound in a drug development setting.
References
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- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
- PharmaGuideline. (2024). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column.
- Shabir, G. A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
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- Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
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- S2M Trainings. (n.d.). Validation of GC / GC-MS Methodologies.
- BenchChem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
- Scribd. (n.d.). Analysis of Sulfonated.
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- Li, Y., et al. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH.
- Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide.
- ChemicalBook. (2025, July 24). Thiomorpholine-1,1-dioxide Chemical Properties,Uses,Production.
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- Biosynth. (n.d.). Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493.
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Thiomorpholine 1,1-Dioxide Derivatives
Strategic Imperative: Selecting the Right Cytotoxicity Assay
In the landscape of oncology drug discovery, the thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure, with derivatives showing potential as anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] The initial preclinical evaluation of these novel chemical entities (NCEs) hinges on robust, reproducible, and mechanistically informative in vitro cytotoxicity assays.[4][5] The choice of assay is not a trivial procedural step; it is a strategic decision that dictates the quality and direction of downstream research. An ideal cytotoxicity testing cascade should not only quantify cell death but also provide insights into the how and why, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects, and elucidating the underlying mechanism of action (e.g., apoptosis vs. necrosis).
This guide provides a comparative analysis of essential cytotoxicity assays, offering field-proven insights into their application for screening novel thiomorpholine 1,1-dioxide derivatives. We will explore the causal basis for assay selection, present validated protocols, and demonstrate how to synthesize data for a comprehensive understanding of your compound's activity.
Foundational Screening: Assessing Cell Viability and Membrane Integrity
The first tier of screening typically involves rapid, high-throughput methods to gauge overall cytotoxicity. The two most common and complementary approaches measure metabolic activity and plasma membrane integrity.
Metabolic Viability: The MTT Assay
The MTT assay is a gold-standard colorimetric assay for assessing cell viability based on metabolic activity.
Mechanistic Principle: The assay relies on the enzymatic reduction of a yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by mitochondrial dehydrogenases in living cells.[6] This reaction produces insoluble purple formazan crystals. The amount of formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active (i.e., viable) cells.[6]
Experimental Rationale: Choosing the MTT assay as a primary screen is advantageous due to its high throughput, cost-effectiveness, and sensitivity.[5] It provides a reliable initial measure of a compound's effect on cell population health. However, it is crucial to recognize that this assay measures mitochondrial function, not cell death directly. A compound could inhibit mitochondrial respiration without immediately killing the cell, leading to a misleadingly high "cytotoxicity" reading. Therefore, results should always be validated with an orthogonal method.
Figure 2. Standard workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Plate and treat cells with the thiomorpholine derivatives exactly as described for the MTT assay (Steps 1 & 2). Crucially, you must also include three controls:
-
Untreated Control: Cells with vehicle only (spontaneous LDH release).
-
Positive Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the assay endpoint.
-
Background Control: Culture medium with no cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. [7]Carefully transfer an aliquot (e.g., 50 µL) of the cell-free supernatant to a fresh 96-well plate. [8]3. Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. [8]4. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [8]5. Stop Reaction: Add 50 µL of Stop Solution to each well. [8]6. Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Mechanistic Elucidation: Distinguishing Apoptosis from Necrosis
Once a compound's cytotoxic potential is confirmed, the next critical step is to determine the mode of cell death. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is vital for understanding the therapeutic potential and potential side effects of a drug candidate.
Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis Execution
Mechanistic Principle: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [9][10]This cleavage releases aminoluciferin, which is then used by a stable luciferase enzyme to generate a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7. [11] Experimental Rationale: This assay is highly sensitive and specific for apoptosis. [12]Its "add-mix-measure" format makes it ideal for high-throughput screening. [9]A strong positive signal in this assay, correlated with data from the MTT assay, provides compelling evidence that a thiomorpholine derivative induces cell death via the apoptotic pathway. The luminescent readout is also less prone to interference from colored or fluorescent compounds compared to colorimetric or fluorometric methods. [11] Logical Diagram: Apoptotic Pathway & Assay Targets
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Navigating the Preclinical Landscape: An In-depth Guide to the Efficacy of 4-Methylthiomorpholine 1,1-dioxide Based Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down numerous molecular avenues. One such pathway involves the exploration of heterocyclic compounds, with the thiomorpholine scaffold gaining significant attention for its versatile pharmacological profile. This guide delves into the preclinical evaluation of compounds derived from 4-Methylthiomorpholine 1,1-dioxide, a key building block in the synthesis of innovative drug candidates. We will navigate the available data on their efficacy in animal models, compare their potential against existing alternatives, and provide insights into the experimental designs that underpin these findings.
The Thiomorpholine 1,1-dioxide Scaffold: A Foundation for Therapeutic Innovation
The thiomorpholine 1,1-dioxide moiety, a six-membered heterocyclic ring containing sulfur and nitrogen atoms with the sulfur oxidized to a sulfone, serves as a versatile scaffold in medicinal chemistry. Its structural features, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of molecules targeting a range of biological pathways. The addition of a methyl group at the 4-position (this compound) further modulates the physicochemical properties of the resulting compounds, influencing their solubility, lipophilicity, and ultimately, their pharmacokinetic and pharmacodynamic profiles.
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including oncology, neurodegenerative disorders, and inflammatory conditions. The core hypothesis driving this research is that the unique three-dimensional structure of the thiomorpholine 1,1-dioxide ring can orient pharmacophoric groups in a manner that facilitates potent and selective interactions with biological targets.
Efficacy in Animal Models: A Survey of Preclinical Evidence
While the this compound scaffold holds considerable promise, a comprehensive review of publicly available scientific literature reveals that specific in vivo efficacy data for compounds explicitly derived from this methylated backbone remains limited. Much of the existing research focuses on the broader class of thiomorpholine and morpholine derivatives. However, by examining these related studies, we can infer the potential therapeutic avenues and experimental approaches that would be relevant for this compound based compounds.
Potential Applications in Oncology
Experimental Workflow for Oncology Studies:
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiomorpholine 1,1-Dioxide Analogs
The thiomorpholine 1,1-dioxide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional structure, combined with the hydrogen bond accepting capability of the sulfone group, makes it an attractive core for designing novel therapeutic agents.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiomorpholine 1,1-dioxide analogs, offering a comparative look at how structural modifications influence biological activity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in the field of drug discovery.
The Thiomorpholine 1,1-Dioxide Core: A Versatile Pharmacophore
The thiomorpholine ring, with its sulfur atom oxidized to a sulfone (S,S-dioxide), presents a rigidified, non-aromatic six-membered ring.[1] This structural feature is crucial as it pre-organizes substituents into well-defined spatial orientations, facilitating specific interactions with biological targets. The dioxide moiety is not merely a structural element; it is a key pharmacophoric feature. The two oxygen atoms act as strong hydrogen bond acceptors, which can be pivotal for anchoring the molecule within the active site of an enzyme or receptor. Furthermore, the polarity of the sulfone group can improve the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.[4]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][5][6] Understanding the SAR is fundamental to optimizing these activities, allowing for the rational design of potent and selective drug candidates.[7]
Caption: Core properties of the thiomorpholine 1,1-dioxide scaffold.
Decoding the Structure-Activity Relationship: A Positional Analysis
Experimental SAR studies involve the systematic synthesis and biological testing of structurally related compounds to identify which molecular features are critical for activity.[7] For the thiomorpholine 1,1-dioxide core, the primary points of modification are the nitrogen atom (N4) and the carbon atoms of the ring (C2, C3, C5, C6).
The nitrogen atom at position 4 is the most common site for introducing diversity. The choice of substituent at this position profoundly impacts the compound's interaction with its biological target.
-
Rationale for N4-Substitution: The N4-substituent often extends into a solvent-exposed region of a binding pocket or can be tailored to form specific interactions (hydrophobic, hydrogen bonding, ionic) with amino acid residues. By varying this group, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.
-
SAR Observations:
-
Aromatic and Heteroaromatic Rings: In many kinase inhibitors, attaching an aromatic or heteroaromatic ring to the N4 position is a common strategy. These groups can engage in π-π stacking or form hydrogen bonds with the hinge region of the kinase ATP-binding site. For example, SAR studies on certain kinase inhibitors have shown that substitution with a halogenated aromatic ring leads to a significant increase in inhibitory activity.[8]
-
Alkyl and Substituted Alkyl Groups: Small, lipophilic alkyl groups can enhance cell permeability. Functionalized alkyl chains (e.g., containing hydroxyl or amino groups) can be introduced to pick up additional hydrogen bonds with the target protein, thereby increasing affinity.
-
Example - Antitubercular Agents: In the development of novel antitubercular agents, coupling the thiomorpholine moiety to a 2-(thiophen-2-yl)dihydroquinoline scaffold via the N4 position has yielded potent compounds.[9] Further substitution on a piperazine ring attached at this position led to derivatives with MIC values as low as 1.56 µg/mL against Mycobacterium tuberculosis.[9] This highlights how complex substituents at N4 can access unique binding pockets.
-
While less frequently modified than the N4 position, substitution at the carbon atoms, particularly C5, can also modulate activity.
-
Rationale for C5-Substitution: The C5 position is adjacent to the nitrogen atom and can influence the orientation of the N4-substituent. Introducing substituents here can also lead to direct, favorable interactions with the target.
-
SAR Observations:
-
Amide Analogues: An SAR study of C-5 amide analogues of thiomorpholine S,S-dioxides identified novel leads with potent activity against Gram-positive bacteria.[1] The study indicated a preference for small, lipophilic groups at this position. This suggests that a specific hydrophobic pocket exists in the target protein that can be favorably occupied by these C5-substituents. Interestingly, extended cinnamamides were also well-tolerated, demonstrating that longer groups could also be accommodated.[1]
-
Caption: Key SAR hotspots on the thiomorpholine 1,1-dioxide scaffold.
Comparative Performance Data of Selected Analogs
To illustrate the practical outcomes of SAR studies, the following table summarizes quantitative data for representative thiomorpholine 1,1-dioxide analogs against various biological targets. This objective comparison highlights how subtle structural changes can lead to dramatic differences in potency.
| Analog / Lead Compound | Target Organism / Enzyme | Key Structural Feature | Activity (IC50 / MIC) | Reference |
| Compound 12a | Gram-positive bacteria | C5-cinnamamide substituent on an oxazolidinone core containing the thiomorpholine S,S-dioxide | ED50: 3.75 mg/kg (in vivo) | [1] |
| Linezolid (Reference) | Gram-positive bacteria | Morpholine ring (for comparison) | ED50: 5.0 mg/kg (in vivo) | [1] |
| Compound 7f | M. tuberculosis H37Rv | N4-(dihydroquinoline)-N'-benzylpiperazine | MIC: 1.56 µg/mL | [9] |
| Compound 7p | M. tuberculosis H37Rv | N4-(dihydroquinoline)-N'-(4-chlorobenzyl)piperazine | MIC: 1.56 µg/mL | [9] |
This table is a representative summary. ED50 refers to the effective dose for 50% of the population, a measure of in vivo efficacy. MIC refers to the Minimum Inhibitory Concentration.
Analysis of Data: The data clearly demonstrates the success of SAR-guided optimization. Compound 12a , a thiomorpholine S,S-dioxide analog, shows superior in vivo efficacy compared to the marketed drug Linezolid, which contains a morpholine ring.[1] This underscores the potential advantage of the thiomorpholine dioxide scaffold. Furthermore, the potent activity of compounds 7f and 7p against M. tuberculosis showcases how elaborate N4-substituents can be designed to achieve high potency against challenging pathogens.[9] The similar activity of the benzyl (7f ) and 4-chlorobenzyl (7p ) analogs suggests that for this particular scaffold, a larger hydrophobic substituent at that position is well-tolerated and beneficial for activity.
Experimental Protocols: From Synthesis to Biological Evaluation
Scientific integrity requires that described methods are robust and reproducible. Here, we provide detailed, step-by-step methodologies for the synthesis of a diversified library of N4-substituted analogs and a common biological assay for their evaluation.
The synthesis of a library of analogs for SAR studies typically follows a convergent approach where the core scaffold is first prepared and then diversified.
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- 5. biosynth.com [biosynth.com]
- 6. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
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- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Scaffolds Beyond 4-Methylthiomorpholine 1,1-dioxide
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Saturated heterocyclic rings are workhorse building blocks, and among them, the thiomorpholine 1,1-dioxide moiety has garnered significant attention. The sulfone group, with its unique stereoelectronic properties, offers a powerful tool for modulating physicochemical characteristics. Specifically, 4-Methylthiomorpholine 1,1-dioxide serves as a prevalent scaffold, prized for its ability to confer aqueous solubility, metabolic stability, and act as a strong hydrogen bond acceptor without introducing a highly basic center.[1][2]
However, the principles of multi-parameter optimization in drug design compel us to explore beyond any single "privileged" scaffold. The pursuit of improved potency, selectivity, reduced off-target toxicity, and tailored ADME (Absorption, Distribution, Metabolism, and Excretion) properties necessitates a deep understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents and scaffolds to this compound, grounded in experimental data and strategic considerations for the discerning medicinal chemist.
The Role of the Thiomorpholine 1,1-Dioxide Core
The utility of the thiomorpholine 1,1-dioxide scaffold stems from the properties of the sulfone group (SO₂). It is a non-ionizable, polar functional group that is metabolically robust.[2][3] The two oxygen atoms act as strong hydrogen bond acceptors, capable of forming crucial interactions with biological targets.[4][5] Furthermore, incorporating this group into a six-membered ring introduces a defined conformational rigidity that can be advantageous for optimizing ligand-receptor binding.[1][4]
The decision to replace this scaffold is often driven by the need to fine-tune one or more of the following properties:
-
Lipophilicity (LogP): While the sulfone enhances polarity, a project may require increasing lipophilicity to improve membrane permeability or target a more hydrophobic pocket.
-
Basicity (pKa): The tertiary amine in the 4-position introduces a basic center. While the electron-withdrawing nature of the sulfone reduces this basicity compared to N-methylpiperidine, it may still be a liability for certain targets (e.g., hERG channel affinity) or require modulation for optimal absorption.
-
Hydrogen Bonding Capacity: A target may require a hydrogen bond donor, which the sulfone cannot provide, or a different spatial arrangement of acceptors.
-
Synthetic Tractability: The synthesis of alternatives may offer more efficient routes or allow for diverse substitution patterns.
-
Novelty and IP Position: Exploring alternative chemical matter is crucial for securing intellectual property.
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Comparative Analysis of Key Alternatives
The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while altering other properties—is the guiding principle for selecting alternatives.[2][6]
Direct Analogs and Isosteres of the Sulfone Group
These alternatives maintain the core heterocyclic framework but modify the sulfur oxidation state or replace it with a different polar group.
-
Thiomorpholine 1-oxide (Sulfoxide): A direct reduction of one sulfone oxygen yields the sulfoxide. This is a logical first step to decrease polarity and H-bond acceptor strength (from two to one). The sulfur atom also becomes a chiral center, which can be exploited for stereospecific interactions.
-
N-Oxides (e.g., 4-Methylpiperidine N-oxide): Replacing the entire SO₂ group with an N-oxide on a piperidine ring offers another polar, non-ionizable hydrogen bond acceptor. N-oxides can sometimes serve as prodrugs, being reduced in vivo to the parent amine.[7]
-
Ketones (e.g., 4-Piperidones): The ketone is a classic bioisostere of the sulfone.[1] It maintains the planar geometry and hydrogen bond accepting capability, but with different electronic and solubility profiles.
Alternative Heterocyclic Scaffolds
This strategy involves replacing the entire thiomorpholine dioxide ring system.
-
Morpholine: Replacing the SO₂ group with an oxygen atom yields morpholine, one of the most common heterocycles in drug discovery.[8][9] This significantly reduces polarity and removes the strong H-bond accepting sulfone group, replacing it with a weaker ether oxygen acceptor. While widely used, the morpholine ring can be metabolically labile at the positions alpha to the oxygen.[8]
-
Piperazine: Substituting the SO₂ with an N-R or N-H group introduces a second basic center. This dramatically increases polarity and aqueous solubility but can also lead to higher potential for off-target effects and poor permeability.
-
Piperidine Sulfonamides: These scaffolds replace the endocyclic sulfone with an exocyclic sulfonamide group attached to a piperidine ring. The sulfonamide is a versatile functional group, acting as both an H-bond donor and acceptor, and its acidity can be tuned by substitution.[10][11]
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} caption [label="Bioisosteric Alternatives", fontname="Arial", fontsize=12]; /dot
Quantitative Data Comparison
To guide selection, the following table summarizes key calculated physicochemical properties for the parent scaffold and its principal alternatives. These values are illustrative and will change based on further substitution.
| Scaffold | Structure | Mol. Weight ( g/mol ) | cLogP (Calculated) | H-Bond Acceptors | H-Bond Donors |
| This compound | C₅H₁₁NO₂S | 149.21 | -0.8 | 2 | 0 |
| 4-Methylmorpholine | C₅H₁₁NO | 101.15 | 0.3 | 1 | 0 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 0.25 | 2 | 0 |
| N-Methylpiperidine-4-sulfonamide | C₆H₁₄N₂O₂S | 194.26 | -0.5 | 3 | 1 |
| 4-Methylthiomorpholine 1-oxide | C₅H₁₁NOS | 133.21 | -0.2 | 1 | 0 |
Note: cLogP values are estimates and serve for comparative purposes.
Experimental Protocols for Performance Evaluation
Objective comparison requires standardized experimental validation. The following protocols represent industry-standard methods for assessing key drug-like properties.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[12]
Objective: To determine the thermodynamic solubility of a test compound in a buffered aqueous solution.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the solid test compound to a known volume of the PBS solution in a glass vial (e.g., 1-2 mg in 1 mL). Ensure solid is visible.
-
Seal the vials and place them in a shaker incubator set to 25°C and 100 rpm.
-
Allow the samples to equilibrate for 24-48 hours.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a standard curve.
-
The resulting concentration is the equilibrium solubility. The experiment should be run in triplicate.[13]
Protocol 2: In Vitro Permeability Assessment (Caco-2 Assay)
The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability.[13]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (upper) chamber of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
To assess active efflux, perform the experiment in the reverse direction (B-to-A).
-
Quantify the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Classify compounds as having high or low permeability based on comparison to well-characterized standard compounds (e.g., metoprolol for high, atenolol for low).[13]
dot digraph "workflow" { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption [label="Experimental Comparison Workflow", fontname="Arial", fontsize=12]; /dot
Concluding Remarks for the Practicing Scientist
The this compound scaffold is a valuable tool in the medicinal chemist's arsenal, offering a robust platform for introducing polarity and favorable drug-like properties. However, a dogmatic adherence to any single scaffold is antithetical to the goals of innovative drug design. A thorough understanding of the available bioisosteric alternatives, from simple morpholines to more complex piperidine sulfonamides, empowers researchers to rationally design molecules with superior, project-specific properties.
The choice of an alternative should not be arbitrary but rather a hypothesis-driven decision based on the specific liabilities one aims to mitigate or the properties one wishes to enhance. By systematically synthesizing and evaluating these alternatives using standardized, robust protocols for solubility, permeability, and metabolic stability, development teams can de-risk their projects early and accelerate the journey toward identifying a clinical candidate.
References
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11).
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Regueiro-Ren, A. (2020). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry. Available at: [Link]
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Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22). Available at: [Link]
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Curatolo, W. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Application of Sulfonyl in Drug Design. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences. Available at: [Link]
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Anonymous. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. CNGBdb. Available at: [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Available at: [Link]
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Anonymous. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. Available at: [Link]
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Volpe, D. A. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]
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de Campos, M. L., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]
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Anonymous. (n.d.). The sulfonamide group as a structural alert: A distorted story?. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Available at: [Link]
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Pion Inc. (2024). Drug solubility and permeability. Available at: [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]
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MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
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MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]
-
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available at: [Link]
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A Comparative Benchmarking Guide to Catalytic Synthesis of Thiomorpholine Derivatives
For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of heterocyclic scaffolds is a cornerstone of innovation. Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a privileged scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. The demand for efficient, scalable, and versatile methods for the synthesis of thiomorpholine and its derivatives has led to the exploration of various catalytic strategies. This guide provides an in-depth, objective comparison of three prominent catalytic systems for the synthesis of thiomorpholine derivatives: a modern photocatalytic approach, a classic copper-catalyzed multicomponent reaction, and a Lewis acid-mediated cyclization. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalytic system for their specific needs.
Introduction: The Significance of the Thiomorpholine Core
The thiomorpholine moiety is a key structural component in a range of pharmacologically active molecules, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. Its unique three-dimensional structure and the presence of heteroatoms allow for diverse interactions with biological targets. The development of efficient synthetic routes to access this important scaffold is therefore of high interest in medicinal chemistry and process development. This guide will focus on benchmarking the performance of three distinct and powerful catalytic methods that have been successfully employed for the synthesis of thiomorpholines.
Comparative Analysis of Catalytic Systems
The performance of a catalyst is a multi-faceted consideration, encompassing not only the yield of the desired product but also factors such as reaction time, temperature, catalyst loading, substrate scope, and operational simplicity. Below is a comparative summary of the three selected catalytic systems, with detailed experimental data presented in the subsequent tables.
Photocatalysis with 9-Fluorenone
This modern approach utilizes an organic photocatalyst, 9-fluorenone, to facilitate a thiol-ene reaction in a continuous flow setup. This method is particularly noteworthy for its high efficiency and amenability to scale-up.
Copper-Catalyzed Three-Component Reaction
A classic and powerful strategy in heterocyclic synthesis, this method employs a simple copper salt, copper(I) iodide, to catalyze the reaction between three starting materials in a single step, leading to highly substituted thiomorpholine derivatives.
Lewis Acid-Mediated Intramolecular Cyclization
This approach utilizes a common Lewis acid, Boron trifluoride etherate (BF₃·OEt₂), to promote the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, providing a direct route to the thiomorpholine core.
Performance Data at a Glance
The following tables summarize the key performance indicators for each catalytic system based on published experimental data.
Table 1: Photocatalytic Synthesis of Thiomorpholine with 9-Fluorenone
| Entry | Catalyst Loading (mol%) | Substrate Concentration (M) | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | 5 | 1 | 20 | 10 | 87 | [1] |
| 2 | 1 | 4 | 20 | 20 | >99 | [1] |
| 3 | 0.1 | 4 | 20 | 20 | >99 | [1] |
| 4 | 0 | 4 | 20 | 20 | 98 | [1] |
Table 2: Copper-Catalyzed Three-Component Synthesis of Thiomorpholine Derivatives
| Entry | Alkyne | Isothiocyanate | Aziridine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Phenyl isothiocyanate | N-Tosylaziridine | CuI (10 mol%) | HFIP | 60 | 12 | 85 | [2] |
| 2 | 4-Methylphenylacetylene | Phenyl isothiocyanate | N-Tosylaziridine | CuI (10 mol%) | HFIP | 60 | 12 | 82 | [2] |
| 3 | 4-Methoxyphenylacetylene | Phenyl isothiocyanate | N-Tosylaziridine | CuI (10 mol%) | HFIP | 60 | 12 | 88 | [2] |
| 4 | 1-Hexyne | Phenyl isothiocyanate | N-Tosylaziridine | CuI (10 mol%) | HFIP | 60 | 12 | 75 | [2] |
Table 3: Lewis Acid-Mediated Synthesis of Thiomorpholines
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Allyl-2-aminoethanethiol | BF₃·OEt₂ (1.2 equiv) | CH₂Cl₂ | rt | 2 | 85 | [3] |
| 2 | N-(But-3-en-1-yl)-2-aminoethanethiol | BF₃·OEt₂ (1.2 equiv) | CH₂Cl₂ | rt | 2 | 82 | [3] |
| 3 | N-(Pent-4-en-1-yl)-2-aminoethanethiol | BF₃·OEt₂ (1.2 equiv) | CH₂Cl₂ | rt | 2.5 | 80 | [3] |
| 4 | N-Cinnamyl-2-aminoethanethiol | BF₃·OEt₂ (1.2 equiv) | CH₂Cl₂ | rt | 2 | 88 | [3] |
Experimental Protocols
To provide a practical and reproducible resource, detailed step-by-step methodologies for each catalytic system are provided below.
Protocol for Photocatalytic Synthesis of Thiomorpholine
This protocol is adapted from the continuous flow synthesis described by Steiner et al.[1].
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Continuous flow reactor system with a photoreactor module (e.g., equipped with a 365 nm LED) and pumps.
Procedure:
-
Preparation of the Feed Solution: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1 mol% of 9-fluorenone to this solution.
-
Reactor Setup: Set up the continuous flow reactor with the photoreactor module maintained at 20 °C.
-
Reaction Initiation: Pump the feed solution and vinyl chloride gas into the reactor at appropriate flow rates to achieve the desired residence time (e.g., 20 minutes).
-
Intermediate Collection: The output from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is collected.
-
Cyclization: The collected intermediate is then mixed with 2 equivalents of DIPEA in a subsequent reactor module or in a batch-wise fashion and heated to 100 °C for 5 minutes to effect cyclization to thiomorpholine.
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by distillation to yield pure thiomorpholine.
Protocol for Copper-Catalyzed Three-Component Synthesis
This protocol is based on the method developed by Samzadeh-Kermani[2].
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
Isothiocyanate (e.g., Phenyl isothiocyanate)
-
N-Tosylaziridine
-
Copper(I) iodide (CuI)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flame-dried reaction tube, add N-tosylaziridine (1.0 mmol), phenyl isothiocyanate (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and activated 4 Å molecular sieves.
-
Solvent and Reagent Addition: Add 2 mL of HFIP to the reaction tube, followed by the addition of phenylacetylene (1.5 mmol).
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thiomorpholine derivative.
Protocol for Lewis Acid-Mediated Intramolecular Cyclization
This protocol follows the procedure described by Saikia and coworkers[3].
Materials:
-
N-tethered thioalkenol (e.g., N-Allyl-2-aminoethanethiol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a solution of the N-tethered thioalkenol (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add boron trifluoride etherate (1.2 mmol) dropwise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.
-
Monitoring the Reaction: The reaction progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the pure thiomorpholine.
Mechanistic Insights and Rationale
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Photocatalytic Thiol-Ene Reaction
The 9-fluorenone catalyzed reaction proceeds via a free-radical mechanism. Upon irradiation with UV light, the 9-fluorenone photocatalyst is excited to a higher energy state. It then facilitates the formation of a thiyl radical from cysteamine. This radical adds to the double bond of vinyl chloride, followed by hydrogen atom transfer to generate the 2-(2-chloroethylthio)ethylamine intermediate. The subsequent base-mediated cyclization is a classical intramolecular nucleophilic substitution.
Caption: Photocatalytic synthesis of thiomorpholine workflow.
Copper-Catalyzed Three-Component Reaction
The proposed mechanism for this copper-catalyzed reaction begins with the formation of a copper acetylide species from the terminal alkyne and the CuI catalyst. This copper acetylide then undergoes insertion into the isothiocyanate. The resulting anionic intermediate acts as a nucleophile, opening the activated aziridine ring. The final step is an intramolecular cyclization to form the thiomorpholine ring and regenerate the copper catalyst.[2]
Caption: Copper-catalyzed synthesis of thiomorpholine derivatives.
Lewis Acid-Mediated Intramolecular Cyclization
In this reaction, the Lewis acid, BF₃·OEt₂, activates the alkene towards nucleophilic attack. The lone pair of electrons on the sulfur atom of the thiol group then attacks the activated double bond in an intramolecular fashion. This cyclization event forms the six-membered thiomorpholine ring. The regioselectivity of this reaction is generally high, favoring the formation of the six-membered ring.
Caption: Lewis acid-mediated synthesis of thiomorpholine.
Conclusion and Recommendations
This guide has provided a comparative benchmark of three distinct and effective catalytic systems for the synthesis of thiomorpholine derivatives.
-
Photocatalysis with 9-fluorenone stands out for its high efficiency, mild reaction conditions, and amenability to continuous flow processing, making it an excellent choice for process development and large-scale synthesis. The use of an inexpensive organic catalyst is also a significant advantage.
-
The Copper-Catalyzed Three-Component Reaction offers a powerful and atom-economical approach to rapidly build molecular complexity and access highly substituted thiomorpholine derivatives from simple starting materials in a single step. This method is particularly valuable in a discovery setting where diversification is key.
-
Lewis Acid-Mediated Intramolecular Cyclization represents a straightforward and effective method for the synthesis of the core thiomorpholine scaffold from readily available starting materials. Its operational simplicity and the use of a common Lewis acid make it an attractive option for routine laboratory synthesis.
The choice of the optimal catalytic system will ultimately depend on the specific goals of the researcher. For scalability and process efficiency, the photocatalytic continuous flow method is highly recommended. For rapid library synthesis and the creation of diverse derivatives, the copper-catalyzed multicomponent reaction is a superior choice. For a direct and reliable synthesis of the fundamental thiomorpholine ring, the Lewis acid-mediated approach offers a robust solution.
References
-
Samzadeh-Kermani, A. (2019). Copper Catalyzed Synthesis of Thiomorpholine Derivatives: A New Entry of Multicomponent Reaction Between Terminal Alkynes, Isothiocyanates, and Aziridines. Journal of Heterocyclic Chemistry, 56(2), 450-455. [Link]
-
Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes providing five-membered thiazolidine, six-membered 1,4-oxazines (morpholines) and tetrahydro-2H-1,4-thiazines (thiomorpholines), and seven-membered 1,4-oxazepanes in good yields. The Journal of Organic Chemistry, 80(9), 4349-4359. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Methylthiomorpholine 1,1-dioxide: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Methylthiomorpholine 1,1-dioxide, ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.
Understanding the Compound: Hazard Profile and Initial Precautions
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to personal protective equipment (PPE) standards is mandatory.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation from dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation and potential respiratory irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes waste characterization, proper containment, and adherence to regulatory guidelines.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation
The first crucial step is to accurately characterize the waste. Is it the pure, unused solid compound? Is it a solution in a specific solvent? Or is it part of a mixture from a reaction work-up?
-
Solid Waste: Pure this compound should be collected as solid chemical waste.[3][4]
-
Liquid Waste: If it is in a solution, the solvent will likely determine the primary hazard class. Do not mix different solvent waste streams.
-
Incompatible Wastes: Keep this compound away from strong oxidizing agents and bases.[2] Always segregate incompatible waste streams to prevent dangerous chemical reactions.[3][4]
Step 2: Proper Waste Containment
Selecting the appropriate waste container is critical to prevent leaks and ensure safety.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][6][7] The original product container is often a suitable choice.[7] Plastic containers are generally preferred for solid chemical waste.[5]
-
Filling the Container: For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[8]
-
External Cleanliness: Ensure the outside of the container is free from any chemical contamination.[8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.
-
Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[6][7] These labels are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Content Identification: Clearly and legibly write the full chemical name: "this compound".[6] If it is a solution, list all components and their approximate percentages.
-
Hazard Information: Indicate the relevant hazards (e.g., irritant).
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are specific locations within a laboratory where hazardous waste can be temporarily stored before being collected by EHS.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][6]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Segregation: Within the SAA, ensure that incompatible waste containers are physically separated.[7]
Step 5: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office for the collection and disposal of the waste.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]
-
Professional Disposal: The waste will be transported to a licensed and approved waste disposal facility for final treatment, which may include incineration.[2][9] Never attempt to dispose of this chemical down the drain or in the regular trash.[10]
Emergency Procedures in Case of a Spill
In the event of an accidental spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: For small spills of the solid material, you can clean it up yourself if you are trained to do so. Avoid generating dust.[1]
-
Cleanup Procedure:
-
Seek Medical Attention: If you come into contact with the chemical, wash the affected skin area with plenty of water.[1][2] If it gets in your eyes, rinse cautiously with water for several minutes.[1][2] Seek medical attention if irritation persists.[1][2]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
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- Fisher Scientific. (2021, December 24).
- Santa Cruz Biotechnology. (n.d.).
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- Sigma-Aldrich. (2024, March 2).
- Apollo Scientific. (n.d.). 4-(Prop-2-yn-1-yl)
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- TCI Chemicals. (n.d.).
- US EPA. (2025, May 30).
- Vanderbilt University Medical Center. (2023, October).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylthiomorpholine 1,1-dioxide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 4-Methylthiomorpholine 1,1-dioxide, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound and its analogs are classified as irritants.[1][2][3] The primary risks associated with handling this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow. The causality is clear: preventing exposure negates the risk of these adverse health effects.
Core PPE Requirements: A Multi-layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the essential PPE for handling this compound.
| Level of Exposure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume/Weighing | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile) | Disposable gown or lab coat | Work in a certified chemical fume hood |
| Solution Preparation | Tightly fitting safety goggles and face shield | Double-gloving with chemical-resistant gloves | Low-permeability disposable gown | Work in a certified chemical fume hood |
| Potential for Splash | Tightly fitting safety goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a disposable gown | Work in a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit | NIOSH-approved respirator with particulate filter |
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is crucial.[1][2][3][4]
-
Tightly Fitting Safety Goggles: These should conform to EN 166 (EU) or NIOSH (US) standards and provide a seal around the eyes to protect against dust and splashes.[4][5]
-
Face Shield: A face shield should be worn in conjunction with safety goggles whenever there is a risk of splashing, such as when preparing solutions or transferring large volumes.[4][6]
Hand and Body Protection: Preventing Dermal Exposure
The skin is a primary route of exposure, making appropriate hand and body protection essential.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or in situations with a high risk of contact, consider double-gloving or using gloves with a higher level of chemical resistance.[5] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[5]
-
Protective Gown: A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required to protect the body from accidental contamination.[5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the gown.
Respiratory Protection: Ensuring Safe Inhalation
Handling this compound as a solid powder can generate dust, which may cause respiratory irritation.[1][5]
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably a certified chemical fume hood.[4][5]
-
Respiratory Masks: If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter should be used.[4][8]
Procedural Workflow for PPE: A Step-by-Step Guide
The order in which you don and doff your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Gown: Put on the disposable gown, ensuring it is securely fastened.
-
Mask/Respirator: Fit your respiratory mask or respirator.
-
Goggles/Face Shield: Put on your safety goggles and, if necessary, your face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your gown sleeves.
Doffing (Taking Off) PPE
-
Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the gloves with your bare hands.
-
Gown: Untie and remove your gown, folding the contaminated outside inwards.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Mask/Respirator: Remove your mask or respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]
Caption: Workflow for PPE Selection, Donning, and Doffing.
Disposal of Contaminated PPE: A Critical Final Step
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Collection: Place all used PPE, including gloves, gowns, and masks, into a designated and clearly labeled hazardous waste container.[4][8]
-
Disposal: Dispose of the hazardous waste according to your institution's and local regulations.[4][8] Do not discard contaminated PPE in general laboratory trash.
Emergency Procedures: Being Prepared
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][8] Remove contaminated clothing.[8] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do.[4][8] Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4][8] If you feel unwell, call a poison center or doctor.[4][8]
-
Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting. Seek medical attention if symptoms occur.[8]
Always ensure that eyewash stations and safety showers are readily accessible in the laboratory.[4]
By adhering to these rigorous PPE protocols, you can confidently handle this compound, ensuring your safety and the successful progression of your research.
References
- Personal protective equipment for handling Pergolide sulfone - Benchchem. (2025, December).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide - Apollo Scientific. (2022, May 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- SAFETY DATA SHEET - Fisher Scientific. (2010, June 14).
- Thiomorpholine 1,1-dioxide hydrochloride - CymitQuimica. (2023, June 8).
- Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH.
- Safety Data Sheet: ≥95 % - Carl ROTH. (2025, April 23).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
- Occupational Safety Resources on Sulfuric Acid - NC DPH: Epidemiology. (2019, December 17).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
- 4-Methylmorpholine N-oxide - Santa Cruz Biotechnology.
- Safety Data Sheet: Morpholine - Carl ROTH.
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
